molecular formula C32H43N5O5 B12384449 Zavondemstat L-lysine

Zavondemstat L-lysine

Numéro de catalogue: B12384449
Poids moléculaire: 577.7 g/mol
Clé InChI: APYKYNJSDFVPGX-FKFGKEJVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Zavondemstat L-lysine is a useful research compound. Its molecular formula is C32H43N5O5 and its molecular weight is 577.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C32H43N5O5

Poids moléculaire

577.7 g/mol

Nom IUPAC

(2S)-2,6-diaminohexanoic acid;3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid

InChI

InChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1

Clé InChI

APYKYNJSDFVPGX-FKFGKEJVSA-N

SMILES isomérique

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

SMILES canonique

CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

Zavondemstat L-lysine: A Technical Guide to its Epigenetic Regulatory Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, orally bioavailable small molecule that acts as a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes. By targeting KDM4, zavondemstat offers a novel therapeutic approach to cancer treatment by reprogramming the epigenetic landscape of tumor cells. This document provides a comprehensive overview of the mechanism of action of zavondemstat L-lysine, focusing on its role in epigenetic regulation, supported by available preclinical and clinical data.

Introduction to KDM4 and its Role in Oncogenesis

Histone lysine demethylases are critical regulators of gene expression, and their dysregulation is frequently implicated in various cancers.[1][2][3][4] The KDM4 family, consisting of isoforms KDM4A, KDM4B, KDM4C, and KDM4D, are JmjC domain-containing enzymes that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9 and H3K36).[4] Overexpression or aberrant activity of KDM4 has been shown to drive key tumorigenic processes, including:

  • Evasion of apoptosis [4]

  • Enhanced replicative immortality [4]

  • Promotion of metastasis and cell migration [1]

  • Induction of genomic instability through DNA repair deficiencies [1][4]

  • Increased activity of hormone receptors like the androgen and estrogen receptors [1]

Given the functional redundancy among the KDM4 isoforms, pan-inhibition that targets all isoforms is considered necessary for effective therapeutic intervention.[1][4]

Molecular Mechanism of Action of Zavondemstat

Zavondemstat is a reversible and competitive inhibitor of the KDM4 enzymes.[5] Its mechanism of action is centered on its ability to compete with the endogenous cofactor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of the KDM4 isoforms.[1] By blocking the binding of α-KG, zavondemstat effectively inhibits the demethylase activity of KDM4.

This inhibition leads to an increase in the methylation levels of H3K9 and H3K36. These histone marks are generally associated with condensed chromatin and transcriptional repression. By preventing their removal, zavondemstat can effectively silence the expression of oncogenes that are aberrantly activated by KDM4, thereby exerting its anti-cancer effects.

Zavondemstat_Mechanism_of_Action cluster_KDM4 KDM4 Enzyme cluster_Histone Histone Tail KDM4 KDM4 H3K9me3 H3K9me3/me2 KDM4->H3K9me3 Demethylates alpha-KG α-Ketoglutarate alpha-KG->KDM4 Binds to Catalytic Site H3K9me1 H3K9me1/me0 H3K9me3->H3K9me1 Oncogene_Expression Oncogene Expression H3K9me1->Oncogene_Expression Leads to Zavondemstat Zavondemstat Zavondemstat->KDM4 Competitively Inhibits Zavondemstat->Oncogene_Expression Prevents Tumor_Suppression Tumor Growth Suppression Oncogene_Expression->Tumor_Suppression Inhibition leads to KDM4_Oncogenic_Pathways cluster_effects Oncogenic Processes KDM4_Overexpression KDM4 Overexpression/ Dysregulation Apoptosis_Evasion Apoptosis Evasion KDM4_Overexpression->Apoptosis_Evasion Replicative_Immortality Replicative Immortality KDM4_Overexpression->Replicative_Immortality Metastasis Metastasis KDM4_Overexpression->Metastasis Genomic_Instability Genomic Instability KDM4_Overexpression->Genomic_Instability Hormone_Receptor_Activity Enhanced Androgen/Estrogen Receptor Activity KDM4_Overexpression->Hormone_Receptor_Activity Cancer_Progression Cancer Progression Apoptosis_Evasion->Cancer_Progression Replicative_Immortality->Cancer_Progression Metastasis->Cancer_Progression Genomic_Instability->Cancer_Progression Hormone_Receptor_Activity->Cancer_Progression Zavondemstat Zavondemstat Zavondemstat->KDM4_Overexpression Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Cell_Assay Cell-Based Assays (Apoptosis, Histone Methylation) Enzyme_Assay->Cell_Assay Confirms Cellular Activity Xenograft Xenograft Models (Tumor Growth Inhibition) Cell_Assay->Xenograft Leads to Phase1 Phase I Clinical Trial (Safety, PK, Preliminary Efficacy) Xenograft->Phase1 Supports

References

Zavondemstat L-lysine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zavondemstat (also known as TACH101 or QC8222) is a potent, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] Dysregulation of KDM4 isoforms is implicated in various cancers, where they drive oncogenesis by regulating gene transcription.[2] Zavondemstat's ability to selectively target KDM4 isoforms A-D makes it a promising therapeutic agent in oncology.[1] This technical guide provides an in-depth overview of the chemical structure, synthesis, and biological activity of Zavondemstat L-lysine, tailored for professionals in drug development and scientific research.

Chemical Structure and Properties

Zavondemstat is a substituted pyridine derivative. The L-lysine salt is formulated to improve the physicochemical properties of the active pharmaceutical ingredient.

Zavondemstat (Free Base)
  • IUPAC Name: 3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid

  • Synonyms: TACH101, QC8222

  • Chemical Formula: C₂₆H₂₉N₃O₃

  • Molecular Weight: 431.53 g/mol

  • CAS Number: 1851412-93-5

This compound
  • Chemical Formula: C₃₂H₄₃N₅O₅

  • Molecular Weight: 577.71 g/mol

The L-lysine salt is formed by the reaction of the carboxylic acid group on Zavondemstat with the basic amino acid L-lysine.

Synthesis of Zavondemstat and its L-lysine Salt

The detailed, step-by-step synthesis of Zavondemstat is proprietary information contained within patent WO2015200709A1, specifically under example 187. While the explicit experimental protocol is not publicly available, a plausible synthetic route can be conceptualized based on the molecule's structure, involving key chemical transformations common in medicinal chemistry.

Hypothetical Synthetic Pathway for Zavondemstat

The synthesis would likely involve a multi-step process, culminating in the coupling of a substituted chromane intermediate with a pyridine derivative. Key reactions could include:

  • Synthesis of the Chromane Core: Construction of the 7-substituted-3,4-dihydro-2H-chromen-4-amine intermediate.

  • Buchwald-Hartwig Amination: Coupling of an appropriate chromane precursor with N-methyl-4-isopropylaniline to form the diaryl amine linkage.

  • Reductive Amination: Reaction of the chromane-amine intermediate with a pyridine-4-carboxaldehyde derivative to form the secondary amine bridge.

  • Saponification: Hydrolysis of an ester protecting group on the pyridine ring to yield the final carboxylic acid.

Preparation of this compound

The formation of the L-lysine salt is a standard procedure in pharmaceutical chemistry to enhance solubility and bioavailability.

General Protocol:

  • Zavondemstat (free base) is dissolved in a suitable organic solvent, such as ethanol or methanol.

  • A solution of L-lysine in water or a co-solvent is prepared.

  • The L-lysine solution is added dropwise to the Zavondemstat solution with stirring.

  • The resulting salt is then precipitated or crystallized from the solution, filtered, washed with a non-solvent, and dried under vacuum to yield this compound.

Mechanism of Action and Signaling Pathway

Zavondemstat functions as a competitive inhibitor of the KDM4 family of histone demethylases.[2] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from lysine residues on histone tails, particularly H3K9 and H3K36.

dot

Zavondemstat_Mechanism Mechanism of KDM4 Inhibition by Zavondemstat cluster_nucleus Cell Nucleus Histone Histone H3 Tail (Methylated H3K9/H3K36) KDM4 KDM4 Enzyme (A-D Isoforms) Histone->KDM4 Substrate Demethylated_Histone Demethylated Histone H3 KDM4->Demethylated_Histone Demethylation alphaKG α-ketoglutarate (Cofactor) alphaKG->KDM4 Binds to Catalytic Domain Gene_Expression Altered Gene Expression (Oncogenic Pathways) Demethylated_Histone->Gene_Expression Leads to Cancer_Progression Cancer Progression (Proliferation, Metastasis, etc.) Gene_Expression->Cancer_Progression Drives Zavondemstat Zavondemstat Zavondemstat->KDM4 Competitive Inhibition

Caption: KDM4 inhibition pathway by Zavondemstat.

KDM4 enzymes are often overexpressed in cancer, leading to the demethylation of repressive histone marks and the subsequent activation of oncogenic pathways.[2] This can result in increased cell proliferation, inhibition of apoptosis, enhanced metastatic potential, and genomic instability.[2] Zavondemstat competes with the natural cofactor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of KDM4, thereby blocking its demethylase activity and restoring a more normal epigenetic state.[2]

Quantitative Data

In Vitro Potency

The inhibitory activity of Zavondemstat and related compounds against KDM4 isoforms is a key measure of its potency.

Compound/TargetIC₅₀ (nM)Notes
Zavondemstat
KDM4 Isoforms (A-D)~80Pan-inhibitory activity.[3]
QC6352 (Related Compound)
KDM4A104Data for a structurally related precursor/analog.[4]
KDM4B56Data for a structurally related precursor/analog.[4]
KDM4C35Data for a structurally related precursor/analog.[4]
Clinical Pharmacokinetics & Efficacy (Phase 1)

Data from the first-in-human, Phase 1 dose-escalation study (NCT05076552) in patients with advanced solid tumors.[2]

ParameterValue
Pharmacokinetics
Half-life (t₁/₂)~1.5 hours
Drug AccumulationMinimal to none
Preliminary Efficacy
Patients (response-evaluable)23
Stable Disease (SD)10 (44%)
SD ≥ 6 months3 (13%)

Experimental Protocols

KDM4 Inhibition Assay (General Protocol)

Several methods can be used to quantify KDM4 inhibition, including TR-FRET, AlphaLISA, and mass spectrometry. The following is a generalized protocol for a biochemical inhibition assay.

Objective: To determine the IC₅₀ of Zavondemstat against KDM4 isoforms.

Materials:

  • Recombinant human KDM4A, B, C, or D enzyme.

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3).

  • Cofactors: α-ketoglutarate (2-OG), Ascorbic Acid, (NH₄)₂Fe(SO₄)₂·6H₂O.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5).

  • Zavondemstat (serial dilutions in DMSO).

  • Detection reagents (e.g., TR-FRET donor/acceptor pair, AlphaLISA beads).

  • 384-well microplates.

Procedure:

  • Compound Plating: Prepare serial dilutions of Zavondemstat in DMSO and dispense into the microplate.

  • Enzyme Preparation: Prepare a solution of the KDM4 enzyme and cofactors in assay buffer.

  • Reaction Initiation: Add the enzyme solution to the wells containing the compound, followed by the histone peptide substrate to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA.

  • Detection: Add the detection reagents according to the manufacturer's protocol (e.g., antibody-donor and streptavidin-acceptor for TR-FRET).

  • Signal Reading: Incubate for the required time for signal development and read the plate on a suitable plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 1 Clinical Trial Workflow

The workflow for the Phase 1 clinical trial of Zavondemstat provides a framework for its early-stage clinical development.

dot

Clinical_Trial_Workflow Start Patient Recruitment (Advanced Solid Tumors) Screening Screening & Baseline Assessment Start->Screening Dose_Escalation Dose Escalation Cohorts (Bayesian Optimal Interval Design) Screening->Dose_Escalation Treatment Oral Zavondemstat Administration (Weekly Schedule, 28-day cycles) Dose_Escalation->Treatment Monitoring Safety & Tolerability Monitoring (Primary Endpoint: DLTs, MTD, RP2D) Treatment->Monitoring PK_PD Pharmacokinetic (PK) Sampling Treatment->PK_PD Tumor_Assessment Tumor Assessment (RECIST 1.1, every 8 weeks) Treatment->Tumor_Assessment Progression Disease Progression or Unacceptable Toxicity Monitoring->Progression PK_PD->Monitoring Tumor_Assessment->Progression Continuation Continue Treatment Progression->Continuation No End End of Study Progression->End Yes Continuation->Treatment

References

A Technical Guide to the Preclinical Antineoplastic Activity of Zavondemstat L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101 and QC8222) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes, including isoforms KDM4A-D.[1][2] Dysregulation and overexpression of KDM4 have been implicated in the tumorigenesis of various cancers, including colorectal, esophageal, gastric, breast, and pancreatic cancers, as well as hematological malignancies.[2][3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which in turn affects gene transcription, cell cycle progression, DNA repair, and apoptosis.[4] By targeting the KDM4 family, zavondemstat represents a novel therapeutic strategy to reverse epigenetic alterations that drive cancer progression.[5] This technical guide provides a comprehensive overview of the preclinical antineoplastic activity of zavondemstat, including its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile.

Mechanism of Action

Zavondemstat is a reversible and competitive inhibitor of the alpha-ketoglutarate binding site within the catalytic domain of KDM4 enzymes.[1] This inhibition leads to an increase in the global levels of histone methylation, particularly H3K9me3 and H3K36me3, thereby altering gene expression patterns that are critical for cancer cell survival and proliferation.[6] The preclinical data suggest that zavondemstat's antineoplastic activity stems from its ability to induce cell cycle arrest, promote apoptosis, and reduce the population of tumor-initiating cells.[6]

Zavondemstat_Mechanism_of_Action Mechanism of Action of Zavondemstat cluster_0 Zavondemstat (TACH101) cluster_1 Epigenetic Regulation cluster_2 Cellular Outcomes Zavondemstat Zavondemstat KDM4 KDM4 (A-D) Histone Demethylase Zavondemstat->KDM4 Inhibits Histones Histone H3 (H3K9me3/H3K36me3) KDM4->Histones Demethylates Gene_Expression Altered Gene Expression Histones->Gene_Expression Regulates Cell_Cycle Cell Cycle Arrest (S-Phase) Gene_Expression->Cell_Cycle Apoptosis Apoptosis Induction Gene_Expression->Apoptosis Stem_Cells Reduction of Cancer Stem Cells Gene_Expression->Stem_Cells Tumor_Growth Tumor Growth Inhibition Cell_Cycle->Tumor_Growth Contributes to Apoptosis->Tumor_Growth Contributes to Stem_Cells->Tumor_Growth Contributes to

Caption: Zavondemstat inhibits KDM4, leading to altered gene expression and downstream anti-tumor effects.

Quantitative Data

In Vitro Anti-proliferative Activity

Zavondemstat has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and patient-derived organoid models. The half-maximal inhibitory concentration (IC50) values were determined following 168 hours of treatment.[3]

Cell Line/Model TypeCancer TypeIC50 (µM)
Cell Lines
KYSE-150Esophageal Squamous Cell Carcinoma0.0027 - 0.037[3]
MDA-MB-231Triple-Negative Breast Cancer0.0027 - 0.037[3]
HT-29Colorectal Adenocarcinoma0.0027 - 0.037[3]
HCC1937Breast Cancer0.0027 - 0.037[3]
VariousGastric Cancer (9/11 cell lines)0.004 - 0.072[7]
VariousDiffuse Large B-cell Lymphoma (DLBCL) - ABC Subtype~0.03[1]
VariousDiffuse Large B-cell Lymphoma (DLBCL) - GCB Subtype~0.02[1]
VariousDiffuse Large B-cell Lymphoma (DLBCL) - PMBL Subtype~0.02[1]
Patient-Derived Xenograft (PDX) Models
VariousGastric Cancer (4/5 models)0.007 - 0.039[7]
VariousColorectal Cancer (CRC) - MSI (5/5 models)0.001 - 0.014[7]
VariousColorectal Cancer (CRC) - MSS (4/8 models)0.003 - 0.270[7]
Patient-Derived Organoid Models
VariousColorectal Cancer (CRC) - MSI (3/3 models)0.022 - 0.149[7]
VariousColorectal Cancer (CRC) - MSS (0/3 models)> 10[7]
In Vitro Apoptosis Induction

Zavondemstat treatment led to the induction of apoptosis in a dose-dependent manner.

Cell LineCancer TypeEC50 for Apoptosis (µM)
KYSE-150Esophageal Squamous Cell Carcinoma0.033[7]
MDA-MB-231Triple-Negative Breast Cancer0.132[3]
HT-29Colorectal Adenocarcinoma0.092[7]
In Vivo Anti-tumor Efficacy

Zavondemstat demonstrated significant tumor growth inhibition in various xenograft models.

Cancer TypeXenograft ModelDosing RegimenTumor Growth Inhibition (%)
Colorectal, Esophageal, Gastric, Breast, LymphomaVariousNot SpecifiedUp to 100[2]
Colorectal CancerSU60Not Specified≥ 70[7]
Esophageal CancerKYSE-150Not Specified≥ 70[7]
Gastric CancerGXA-3036Not Specified≥ 70[7]
Diffuse Large B-cell LymphomaOCI-LY19QD or BID (3 days on/4 days off)55 - 100[1]
Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models indicated favorable drug-like properties.

ParameterMouseRatDog
Oral BioavailabilityGoodGoodGood
Systemic ClearanceLowLowLow
Volume of DistributionModerateModerateModerate
CYP Enzyme Inhibition/InductionLittle to noneLittle to noneLittle to none

Experimental Protocols

In Vitro Cell Proliferation Assay

Cell_Proliferation_Assay_Workflow Workflow for In Vitro Cell Proliferation Assay A 1. Cell Seeding - Plate cancer cells in 96-well plates. B 2. Treatment - Add varying concentrations of Zavondemstat. A->B C 3. Incubation - Incubate for 168 hours. B->C D 4. Viability Assessment - Add viability reagent (e.g., CellTiter-Glo®, AlamarBlue®). C->D E 5. Data Acquisition - Measure luminescence or fluorescence. D->E F 6. Analysis - Calculate IC50 values using non-linear regression. E->F

Caption: A generalized workflow for determining the anti-proliferative effects of Zavondemstat in vitro.

Methodology:

  • Cell Culture: Cancer cell lines were cultured in appropriate media and conditions as recommended by the supplier.

  • Seeding: Cells were seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the assay period.

  • Treatment: The following day, cells were treated with a serial dilution of zavondemstat.

  • Incubation: Plates were incubated for 168 hours.

  • Viability Assessment: Cell viability was assessed using a commercially available assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or AlamarBlue®).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model

Xenograft_Model_Workflow Workflow for In Vivo Xenograft Studies A 1. Cell/Tumor Implantation - Subcutaneously implant cancer cells or patient-derived tumor fragments into immunodeficient mice. B 2. Tumor Growth - Allow tumors to reach a palpable size (e.g., 100-200 mm³). A->B C 3. Randomization - Randomize mice into treatment and vehicle control groups. B->C D 4. Treatment Administration - Administer Zavondemstat orally according to the specified dose and schedule. C->D E 5. Monitoring - Measure tumor volume and body weight regularly. D->E F 6. Endpoint - Terminate the study when tumors in the control group reach a predetermined size or at a specified time point. E->F G 7. Analysis - Calculate Tumor Growth Inhibition (TGI) and assess statistical significance. F->G

Caption: A typical workflow for evaluating the in vivo efficacy of Zavondemstat using xenograft models.

Methodology:

  • Animal Models: Immunodeficient mice (e.g., athymic nude or NOD/SCID) were used.[8]

  • Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.

  • Tumor Establishment: Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment: Mice were randomized into groups and treated orally with zavondemstat or a vehicle control. Dosing schedules varied depending on the model, with examples including once daily (QD) or twice daily (BID) administration on a 3 days on/4 days off schedule.[1]

  • Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Body weight was monitored as an indicator of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.

Conclusion

The preclinical data for zavondemstat (TACH101) demonstrate its potent and broad-spectrum antineoplastic activity. As a first-in-class pan-inhibitor of KDM4, it effectively suppresses the proliferation of a wide array of cancer cell lines and patient-derived models through the induction of cell cycle arrest and apoptosis. Furthermore, its favorable pharmacokinetic profile and significant in vivo tumor growth inhibition underscore its potential as a promising therapeutic agent for the treatment of various solid and hematological malignancies. These compelling preclinical findings have supported the advancement of zavondemstat into clinical development.

References

The Impact of Histone Demethylase Inhibitors on Histone Methylation: A Technical Overview of Zavondemstat and Bomedemstat

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, particularly histone methylation, play a pivotal role in regulating gene expression and are frequently dysregulated in various cancers. Histone demethylases, the enzymes responsible for removing methyl groups from histones, have emerged as promising therapeutic targets. This technical guide provides a detailed examination of the effects of two distinct histone demethylase inhibitors, Zavondemstat and Bomedemstat, on histone methylation patterns.

It is important to clarify that the term "Zavondemstat L-lysine" is not standard in the reviewed scientific literature. The active compound is Zavondemstat (TACH101) , a potent and selective pan-inhibitor of the Lysine-Specific Demethylase 4 (KDM4) family. For a comprehensive understanding of histone demethylase inhibition, this guide also explores the effects of Bomedemstat (IMG-7289) , an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). While both compounds target histone demethylases, they act on different enzyme families, leading to distinct effects on histone methylation landscapes and downstream cellular processes.

Mechanism of Action and Impact on Histone Methylation

Zavondemstat (TACH101): A KDM4 Inhibitor

Zavondemstat is a first-in-class, orally available, small-molecule inhibitor of the KDM4 family of histone demethylases.[1][2] The KDM4 family, which includes isoforms KDM4A-D, are JmjC domain-containing enzymes that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), as well as histone H1.4 at lysine 26 (H1.4K26).[3][4] These demethylation events are crucial for the transition between transcriptionally silent and active chromatin states.[3] Zavondemstat acts as an α-ketoglutarate competitive inhibitor, selectively and potently targeting all four KDM4 isoforms.[1][5] By inhibiting KDM4, Zavondemstat prevents the removal of methyl marks, leading to an accumulation of methylation at specific histone residues.

Bomedemstat (IMG-7289): An LSD1 Inhibitor

Bomedemstat is an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[6][7] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically demethylates mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2).[3][6] In the context of myeloproliferative neoplasms (MPNs), LSD1 is overexpressed and plays a critical role in the self-renewal of malignant myeloid cells and the differentiation of myeloid progenitors.[8][9] By irreversibly inhibiting LSD1, Bomedemstat leads to an increase in global levels of H3K4 and H3K9 methylation, thereby altering gene expression and inhibiting the proliferation of malignant cells.[3][6]

Quantitative Effects on Histone Methylation Patterns

The following tables summarize the quantitative data on the effects of Zavondemstat and Bomedemstat on histone methylation marks from preclinical studies.

Table 1: Quantitative Effects of Zavondemstat (KDM4 Inhibitor) on Histone Methylation

Histone MarkCell Line / ModelTreatment ConditionsObserved EffectReference
H3K36me3KYSE-150 cells overexpressing KDM4CNot specifiedPotent increase (EC50 < 0.001 µM, HTRF assay)[10]
H3K9me2/3, H3K36me2/3Prostate cancer cellsTreatment with KDM4 inhibitor C-4Increased levels at the KDM4A binding site of target genes (TRAIL and CHOP)[11]

Table 2: Quantitative Effects of Bomedemstat (LSD1 Inhibitor) on Histone Methylation

Histone MarkCell Line / ModelTreatment ConditionsObserved EffectReference
Global H3K4me3Bone marrow of Mx-Jak2V617F miceDaily oral gavage of IMG-7289Significant increase (P < 0.01)[3][6]
Global H3K9me2Bone marrow of Mx-Jak2V617F miceDaily oral gavage of IMG-7289Significant increase (P < 0.05)[3][6]
H3K4me2Human embryonic stem cellsTreatment with LSD1 inhibitor CBB1007 (0-20 µM) for 14 daysDose-dependent increase[12]
H3K4me1/2Epidermal progenitorsTreatment with LSD1 inhibitor GSK-LSD1Global increase of ~15% in H3K4me1 and ~6% in H3K4me2 regions[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the impact of histone demethylase inhibitors on histone methylation.

Western Blot for Histone Methylation Analysis

This protocol is a composite based on methodologies described for analyzing histone methylation changes following treatment with histone demethylase inhibitors.[3][14][15]

  • Histone Extraction:

    • Harvest cells or tissues and wash with ice-cold PBS.

    • Perform acid extraction of histones. Briefly, resuspend the nuclear pellet in 0.4 N H2SO4 and incubate overnight at 4°C with rotation.

    • Centrifuge to pellet debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).

    • Wash the histone pellet with ice-cold acetone and air-dry.

    • Resuspend the histone pellet in distilled water.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Prepare histone samples by diluting in 1X LDS sample buffer supplemented with a reducing agent (e.g., 100 mM DTT) and heat at 95°C for 5 minutes.

    • Load 0.5-1 µg of histone extract per lane on a 15% polyacrylamide gel.

    • Perform electrophoresis until adequate separation of low molecular weight proteins is achieved.

    • Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones).

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K9me2, anti-H3K36me3) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to the total histone H3 loading control.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is a generalized workflow based on established ChIP-seq methodologies and considerations for studying histone modifications.[11][16]

  • Chromatin Preparation:

    • Cross-link DNA and proteins in cultured cells by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

    • Quench the cross-linking reaction with glycine.

    • Harvest and wash the cells, then lyse them to isolate nuclei.

    • Resuspend the nuclear pellet in a lysis/sonication buffer.

    • Shear the chromatin to an average fragment size of 200-500 bp using sonication.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Immunoprecipitation:

    • Pre-clear the chromatin with Protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin with a ChIP-grade antibody specific for the histone modification of interest (e.g., H3K9me3, H3K36me3) overnight at 4°C with rotation. An IgG control is essential.

    • Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.

    • Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

    • Perform PCR amplification of the library.

    • Sequence the library on a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to a reference genome.

    • Perform peak calling to identify regions of enrichment for the histone mark.

    • Annotate peaks to genomic features and perform downstream analyses such as differential binding analysis between treated and untreated samples.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by Zavondemstat and Bomedemstat.

Zavondemstat_KDM4_Signaling Zavondemstat Zavondemstat (TACH101) KDM4 KDM4A/B/C/D Zavondemstat->KDM4 inhibition H3K9me3 H3K9me3 KDM4->H3K9me3 demethylation H3K36me3 H3K36me3 KDM4->H3K36me3 demethylation AR_ER Androgen/Estrogen Receptor Signaling KDM4->AR_ER co-activation TSG Tumor Suppressor Genes (e.g., ASCL2, CHD5) H3K9me3->TSG repression Oncogenes Oncogenes H3K36me3->Oncogenes activation Apoptosis Apoptosis TSG->Apoptosis Proliferation Cell Proliferation & Survival AR_ER->Proliferation Oncogenes->Proliferation Proliferation->Apoptosis

Zavondemstat's mechanism of action on KDM4 signaling.

Bomedemstat_LSD1_Signaling Bomedemstat Bomedemstat (IMG-7289) LSD1 LSD1/CoREST Complex Bomedemstat->LSD1 inhibition H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 demethylation H3K9me1_2 H3K9me1/2 LSD1->H3K9me1_2 demethylation GFI1 GFI1/GFI1B LSD1->GFI1 interacts with JAK_STAT JAK-STAT Signaling LSD1->JAK_STAT modulates Myeloid_Diff Myeloid Progenitor Differentiation H3K4me1_2->Myeloid_Diff activates GFI1->Myeloid_Diff represses Malignant_Prolif Malignant Cell Proliferation JAK_STAT->Malignant_Prolif Experimental_Workflow start Cell Culture / Animal Model treatment Treatment with Histone Demethylase Inhibitor (e.g., Zavondemstat, Bomedemstat) start->treatment harvest Harvest Cells / Tissues treatment->harvest wb_start Western Blot Analysis harvest->wb_start chip_start ChIP-seq Analysis harvest->chip_start histone_extraction Histone Extraction (Acid Extraction) wb_start->histone_extraction sds_page SDS-PAGE & Transfer histone_extraction->sds_page immunoblot Immunoblotting with Specific Antibodies sds_page->immunoblot wb_analysis Quantification of Global Methylation Changes immunoblot->wb_analysis crosslinking Cross-linking & Chromatin Shearing chip_start->crosslinking ip Immunoprecipitation with Specific Antibodies crosslinking->ip dna_purification DNA Purification ip->dna_purification sequencing Library Prep & Sequencing dna_purification->sequencing chip_analysis Bioinformatic Analysis: Peak Calling & Differential Binding sequencing->chip_analysis

References

The In Vivo Pharmacology of Zavondemstat L-lysine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat, also known as TACH101, is a first-in-class, orally bioavailable small molecule inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] As a pan-inhibitor, it targets all KDM4 isoforms (A-D), which are epigenetic regulators frequently dysregulated in various cancers, playing a crucial role in tumorigenesis and resistance to therapy.[2][3] By competitively inhibiting the binding of the co-factor alpha-ketoglutarate to the catalytic domain of KDM4, Zavondemstat modulates gene expression, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[1][4] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of Zavondemstat L-lysine, based on publicly available preclinical and clinical data.

Pharmacokinetics

Zavondemstat has been evaluated in both preclinical species and in human clinical trials, demonstrating favorable pharmacokinetic properties that support oral administration.

Preclinical Pharmacokinetics

Preclinical studies in rats and dogs have indicated that Zavondemstat possesses good oral bioavailability and a dose-proportional exposure profile.[1] While specific quantitative data from these studies are not publicly available, a conference abstract reported high bioavailability, ranging from 46-100%, and a terminal half-life of approximately 6 hours in these species.[5] The drug also exhibited low systemic clearance and a moderate volume of distribution.[5] Notably, the systemic exposure was not significantly affected by the presence of food in dogs.[5] Zavondemstat did not show significant inhibition or induction of cytochrome P450 (CYP) enzymes in preclinical models, suggesting a low probability of CYP-mediated drug-drug interactions.[5][6]

Table 1: Summary of Preclinical Pharmacokinetic Properties of Zavondemstat

ParameterSpeciesFindingCitation
Oral BioavailabilityRats and DogsHigh (46-100%)[5]
Terminal Half-life (t½)Rats and Dogs~6 hours[5]
Exposure ProportionalityRats and DogsDose-proportional[1]
Food EffectDogsNo significant impact on systemic exposure[5]
CYP InteractionIn vitroNo significant inhibition or induction[5][6]
Plasma Protein BindingMouse, Rat, Dog, Human≥99%[7]
Clinical Pharmacokinetics

A Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors provided key insights into the pharmacokinetics of Zavondemstat in humans.[8][9][10]

Table 2: Summary of Clinical Pharmacokinetic Parameters of Zavondemstat in Humans (Phase 1 Study)

ParameterValueCitation
Time to Peak Concentration (Tmax)1 - 4 hours[8]
Half-life (t½)~1.5 hours[8][9][10]
Dose ProportionalityYes[8][9][10]
AccumulationNo to minimal[8][9][10]

The data from this study indicate that orally administered Zavondemstat is rapidly absorbed, with peak plasma concentrations reached between 1 and 4 hours post-dose.[8] The drug exhibits a short half-life of approximately 1.5 hours, and its exposure (both Cmax and AUC) increases proportionally with the dose.[8][9][10] Consistent with its short half-life, there was minimal to no drug accumulation observed with repeated dosing.[8][9][10]

Pharmacodynamics

The pharmacodynamic effects of Zavondemstat are a direct consequence of its inhibition of KDM4, leading to the modulation of gene expression and subsequent anti-tumor activity.

Mechanism of Action and Signaling Pathways

Zavondemstat acts as a reversible, competitive inhibitor of KDM4, preventing the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][4] This leads to an increase in the repressive H3K9me3 mark and a decrease in the H3K36me3 mark at the promoters of KDM4 target genes, ultimately altering gene transcription.[2] One key identified pharmacodynamic biomarker of Zavondemstat activity is the repression of the PPP1R10 (PNUTS) gene.[2][6] In vivo, maximum inhibition of PNUTS was observed 8 hours after Zavondemstat administration in xenograft models.[2]

KDM4_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects Zavondemstat Zavondemstat KDM4 KDM4 (A-D) Zavondemstat->KDM4 Inhibits H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Active Mark) KDM4->H3K36me3 Demethylates alpha_KG α-Ketoglutarate alpha_KG->KDM4 Competes with Histone Histone H3 Gene Target Genes (e.g., PPP1R10) H3K9me3->Gene Represses H3K36me3->Gene Activates Transcription Altered Gene Transcription Gene->Transcription CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis TumorGrowthInhibition Tumor Growth Inhibition Apoptosis->TumorGrowthInhibition

Caption: Zavondemstat's Mechanism of Action
Preclinical In Vivo Efficacy

Zavondemstat has demonstrated potent anti-tumor activity across a range of preclinical cancer models.

Table 3: Summary of Preclinical In Vivo Pharmacodynamic Effects of Zavondemstat

Cancer TypeModelKey FindingsCitation
Colorectal, Esophageal, Gastric, Breast, LymphomaXenograft ModelsEffective tumor growth control with up to 100% tumor growth inhibition.[3][4]
Colorectal CancerPatient-Derived Xenograft (PDX) and Organoid ModelsStrong correlation of sensitivity with microsatellite instability-high (MSI-H) status.[2][3]
Colorectal CancerXenograft Model (SU60)Reduced the population of tumor-initiating cells by 4.4-fold.[11]
Various CancersCell Line Panel (in vitro)Induced apoptosis in colorectal (HT-29), esophageal (KYSE-150), and triple-negative breast cancer (MDA-MB-231) cell lines with EC50s of 0.033-0.092 µM.[3][4]

These studies highlight the broad anti-cancer potential of Zavondemstat and suggest that tumors with high microsatellite instability may be particularly sensitive to its effects.[2][3]

Clinical Pharmacodynamics and Efficacy

In the Phase 1 clinical trial, Zavondemstat was well-tolerated and showed encouraging signs of clinical activity in a heavily pretreated patient population with advanced cancers.[8][9][10] The most common treatment-related adverse events were Grade 1 or 2 and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia.[8][9][10] Of the 23 response-evaluable patients, 44% achieved stable disease, with 9% experiencing stable disease for six months or longer.[8][9][10]

Experimental Protocols

Clinical Pharmacokinetic Assessment (Phase 1 Study)

A general workflow for the pharmacokinetic assessment in the Phase 1 trial is outlined below.

Clinical_PK_Workflow Patient Patient with Advanced Solid Tumor Dosing Oral Administration of Zavondemstat Patient->Dosing BloodSampling Serial Blood Sample Collection (Pre-dose and up to 24h post-dose) Dosing->BloodSampling PlasmaProcessing Plasma Separation (Centrifugation) BloodSampling->PlasmaProcessing Bioanalysis Quantification of Zavondemstat Concentration (e.g., LC-MS/MS) PlasmaProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Bioanalysis->PK_Analysis

Caption: Clinical Pharmacokinetic Workflow

Methodology Overview: Blood samples were collected from patients at various time points before and up to 24 hours after receiving their dose of Zavondemstat.[1] Plasma was separated from the blood samples and analyzed using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of Zavondemstat. The resulting concentration-time data were used to calculate standard pharmacokinetic parameters such as Cmax, AUC, and t1/2.

Preclinical Pharmacodynamic Assessment (Xenograft Model)

The general methodology for assessing in vivo pharmacodynamics in preclinical xenograft models is as follows.

Preclinical_PD_Workflow TumorImplantation Implantation of Human Cancer Cells into Immunocompromised Mice TumorGrowth Tumor Growth to Pre-determined Size TumorImplantation->TumorGrowth Treatment Oral Administration of Zavondemstat or Vehicle TumorGrowth->Treatment TumorMeasurement Regular Measurement of Tumor Volume Treatment->TumorMeasurement Endpoint Endpoint Analysis: - Tumor Growth Inhibition - Biomarker Analysis (e.g., PNUTS) TumorMeasurement->Endpoint

Caption: Preclinical Pharmacodynamic Workflow

Methodology Overview: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified size, the mice are randomized into treatment groups and receive either Zavondemstat or a vehicle control orally. Tumor dimensions are measured regularly to calculate tumor volume. At the end of the study, tumors can be excised for biomarker analysis, such as quantifying the expression of PNUTS mRNA via qPCR or assessing histone methylation marks by ChIP-qPCR, to confirm target engagement and the pharmacodynamic effect of the drug.[2]

Conclusion

This compound is a promising, first-in-class KDM4 inhibitor with a favorable in vivo pharmacokinetic profile characterized by rapid oral absorption, dose-proportional exposure, and a short half-life, minimizing the risk of accumulation. Its pharmacodynamic activity, driven by the epigenetic reprogramming of cancer cells, has been demonstrated through potent anti-proliferative and pro-apoptotic effects in a variety of preclinical models, with encouraging signs of clinical activity in patients with advanced solid tumors. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel epigenetic modulator.

References

The Genesis of a New Epigenetic Therapy: A Technical Guide to the Discovery and Development of TACH101 (Zavondemstat)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TACH101 (zavondemstat) is a pioneering, orally bioavailable, small-molecule inhibitor targeting the histone lysine demethylase 4 (KDM4) family.[1][2] Its development marks a significant advancement in epigenetic therapies for oncology. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical evaluation, and clinical development of TACH101. It is designed to be a comprehensive resource for professionals in the field of drug discovery and development, offering detailed experimental methodologies, tabulated quantitative data, and visualizations of key biological pathways and experimental processes.

Introduction: The Rationale for Targeting KDM4 in Oncology

The KDM4 family of enzymes, comprising isoforms KDM4A, B, C, and D, are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9 and H3K36).[3][4] Overexpression and dysregulation of KDM4 have been implicated in a variety of cancers, where they contribute to tumorigenesis by promoting oncogene expression, genomic instability, uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[2][5] The functional redundancy among the KDM4 isoforms necessitates a pan-inhibitor to effectively suppress their activity.[6] TACH101 was developed as a first-in-class, potent, and selective pan-inhibitor of the KDM4 family to address this therapeutic need.[2]

Discovery and Preclinical Development of TACH101

TACH101 was identified as a potent inhibitor of the KDM4 family through a rigorous discovery process. Preclinical studies have demonstrated its robust anti-proliferative effects across a wide range of cancer models.

Mechanism of Action

Biochemical and biophysical studies have elucidated that TACH101 is a reversible and competitive inhibitor of the KDM4 enzymes with respect to their cofactor, alpha-ketoglutarate (α-KG).[7][8] TACH101 binds to the catalytic domain of KDM4, preventing the demethylation of its histone substrates.[6]

In Vitro Efficacy

TACH101 has demonstrated potent anti-proliferative activity in numerous cancer cell lines and patient-derived organoid models.

Cell Line/ModelCancer TypeAssayEndpointResultCitation
MultipleVariousCell ProliferationIC50Effective in 200 out of 300 cell lines[9]
KYSE-150Esophageal Squamous Cell CarcinomaApoptosisEC500.033 µM[7][9]
MDA-MB-231Triple-Negative Breast CancerApoptosisEC500.132 µM[7]
HT-29Colorectal AdenocarcinomaApoptosisEC500.092 µM[7][9]
Gastric Cancer Cell Lines (9 out of 11)Gastric Cancer2D Cell ViabilityIC500.004 - 0.072 µM[10]
Gastric Cancer PDX Models (4 out of 5)Gastric CancerCell ViabilityIC500.007 - 0.039 µM[10]
MSI-H Colorectal Cancer Cell LinesColorectal CancerCell ViabilityIC501 - 150 nM[10]
KYSE-150 (KDM4C overexpression)Esophageal Squamous Cell CarcinomaH3K36me3 Levels (HTRF)EC50< 0.001 µM[9][11]
In Vivo Efficacy

The anti-tumor activity of TACH101 was confirmed in various xenograft models.

ModelCancer TypeTreatmentTumor Growth Inhibition (TGI)Citation
SU60 PDXColorectal Cancer10 mg/kg, QD x 748%[7]
SU60 PDXColorectal Cancer20 mg/kg, QD x 771%[7]
Various XenograftsColorectal, Esophageal, Gastric, Breast, LymphomaNot specifiedUp to 100%[9][12]

TACH101 treatment also led to a significant reduction in the population of tumor-initiating cancer stem cells.[12] In the SU60 colorectal cancer xenograft model, TACH101 treatment resulted in a 2.5-fold decrease in cells with cancer stem cell features (CD44HighEpCAM+) and a 4.4-fold reduction in tumor-initiating cell frequency.[12]

Pharmacokinetics and Safety Profile

Preclinical pharmacokinetic studies were conducted in rats and dogs.

ParameterSpeciesResultCitation
BioavailabilityRats and Dogs46-100%[8]
Systemic ClearanceRats and DogsLow[8]
Volume of DistributionRats and DogsModerate[8]
Terminal Half-lifeRats and Dogs~6 hours[8]
Plasma Protein BindingMouse, Rat, Dog, Human≥99%[8]
CYP Enzyme InteractionHumanNo significant inhibition or induction[8]
hERG InhibitionIn vitroNo significant effect[8]

Clinical Development of TACH101 (Zavondemstat)

The promising preclinical data supported the advancement of TACH101 into clinical trials.

Phase 1 Clinical Trial (NCT05076552)

A Phase 1a/1b open-label, dose-escalation study was initiated to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of oral TACH101 in patients with advanced or metastatic solid tumors.[13][14]

ParameterDetailsCitation
Study Design Phase 1a (dose escalation) and Phase 1b (dose expansion)[13]
Patient Population Advanced or metastatic solid tumors[14]
Primary Endpoints Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), Safety and Tolerability[15]
Secondary Endpoints Pharmacokinetics, Objective Response Rate (ORR) per RECIST v1.1[15]
Dosing Regimen Oral, weekly schedule in 28-day cycles[14][15]

As of the data cutoff, TACH101 was well-tolerated.[15]

Adverse EventIncidenceGradeCitation
Diarrhea12%1 or 2[15]
Fatigue7%1 or 2[15]
Decreased appetite7%1 or 2[15]
Nausea7%1 or 2[15]
Hyponatremia7%1 or 2[15]

No dose-limiting toxicities (DLTs) or serious treatment-related adverse events were reported.[15]

TACH101 demonstrated a dose-proportional exposure profile with a short half-life of approximately 1.5 hours and minimal to no drug accumulation.[1][15]

In 23 response-evaluable patients, 10 (44%) achieved stable disease (SD).[15] Two of these patients (9%) maintained stable disease for six months or longer.[15]

Experimental Protocols

The following are representative protocols for key experiments conducted during the preclinical development of TACH101. These are based on published methodologies and standard laboratory practices.

KDM4 Inhibition Assay (Competitive Alpha-Ketoglutarate)

Objective: To determine the inhibitory mechanism of TACH101 on KDM4 enzymatic activity.

Materials:

  • Purified recombinant KDM4C enzyme

  • TACH101 (zavondemstat)

  • Alpha-ketoglutarate (α-KG)

  • Histone H3 peptide substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM FeCl₂, 2 mM Ascorbic Acid, 0.01% Tween-20)

  • Detection reagents (e.g., HTRF-based assay components)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of TACH101 in assay buffer.

  • Prepare various concentrations of the α-KG substrate.

  • In a 384-well plate, add the KDM4C enzyme, histone H3 peptide substrate, and varying concentrations of TACH101.

  • Initiate the demethylation reaction by adding the different concentrations of α-KG.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's instructions (e.g., HTRF antibody cocktail).

  • Incubate for the recommended time to allow for signal development.

  • Read the plate on a suitable microplate reader.

  • Analyze the data using Lineweaver-Burk plots to determine the mode of inhibition.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of TACH101 on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HT-29, KYSE-150)

  • Complete cell culture medium

  • TACH101 (zavondemstat)

  • Vehicle control (e.g., DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of TACH101 in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing different concentrations of TACH101 or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Allow the plates to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of TACH101.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cells or patient-derived xenograft (PDX) fragments

  • TACH101 (zavondemstat) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells or PDX fragments into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer TACH101 or vehicle control orally according to the desired dosing schedule (e.g., daily).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice weekly).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

KDM4 Signaling Pathway in Cancer

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention cluster_outcomes Cellular Outcomes KDM4 KDM4A/B/C/D H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 demethylates H3K36me3 H3K36me3 (Active Mark) KDM4->H3K36me3 demethylates Oncogenes Oncogenes (e.g., c-Myc) KDM4->Oncogenes activates TumorSuppressors Tumor Suppressors (e.g., p53) KDM4->TumorSuppressors represses AR_ER Androgen/Estrogen Receptors KDM4->AR_ER co-activates DNA_Repair DNA Repair Pathways KDM4->DNA_Repair impairs Metastasis Metastasis KDM4->Metastasis promotes H3K9me3->Oncogenes represses H3K9me3->TumorSuppressors maintains silencing of Proliferation Cell Proliferation Oncogenes->Proliferation Apoptosis Apoptosis TumorSuppressors->Apoptosis AR_ER->Proliferation GenomicInstability Genomic Instability DNA_Repair->GenomicInstability TACH101 TACH101 (Zavondemstat) TACH101->KDM4 inhibits

Caption: KDM4 signaling pathway and the inhibitory action of TACH101.

Preclinical Development Workflow for TACH101

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation Target_ID Target Identification (KDM4 Family) Biochem_Assay Biochemical Assays (KDM4 Inhibition) Target_ID->Biochem_Assay Cell_Prolif Cell Proliferation Assays Biochem_Assay->Cell_Prolif Apoptosis_Assay Apoptosis Assays Cell_Prolif->Apoptosis_Assay Organoid_Models Patient-Derived Organoid Models Apoptosis_Assay->Organoid_Models Xenograft_Models Xenograft & PDX Models Organoid_Models->Xenograft_Models PK_Studies Pharmacokinetics (Rat, Dog) Xenograft_Models->PK_Studies Tox_Studies Toxicology Studies PK_Studies->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Phase1_Trial Phase 1 Clinical Trial (NCT05076552) IND_Enabling->Phase1_Trial

Caption: Preclinical development workflow of TACH101.

Conclusion

TACH101 (zavondemstat) represents a promising new therapeutic agent in the field of oncology, with a novel mechanism of action targeting the KDM4 family of histone demethylases. Its robust preclinical efficacy, favorable pharmacokinetic and safety profile, and encouraging preliminary clinical data underscore its potential to address unmet medical needs in patients with advanced cancers. The ongoing clinical development will further elucidate the therapeutic role of TACH101 and its potential to improve outcomes for cancer patients.

References

Zavondemstat L-lysine's Impact on Gene Transcription in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Mechanism

Zavondemstat (also known as TACH101 and QC8222) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family.[1][2][3] The KDM4 family, part of the Jumonji C (JmjC) family of epigenetic regulators, plays a critical role in controlling gene transcription by removing methyl groups from histones, thereby altering chromatin structure and the accessibility of DNA to transcription factors.[3] Dysregulation and overamplification of KDM4 enzymes are implicated in numerous cancers, where they drive oncogenesis by promoting aberrant gene expression, genomic instability, evasion of apoptosis, and uncontrolled cell proliferation.[1][3][4]

Zavondemstat selectively and potently inhibits KDM4 isoforms A, B, C, and D by competing with the enzyme's co-factor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain.[3] Due to the functional redundancy across KDM4 isoforms, this pan-inhibition is necessary to fully suppress KDM4 activity.[3] The primary mechanism of zavondemstat involves reprogramming the epigenetic landscape of cancer cells, which leads to the modulation of gene transcription, inhibition of tumor growth, and induction of apoptotic cell death.[4][5][6]

Zavondemstat_Mechanism Zavondemstat Zavondemstat (TACH101) KDM4 KDM4 Family Enzymes (KDM4A-D) Zavondemstat->KDM4 Inhibits Histone Histone Methylation (e.g., H3K9me3, H3K36me3) KDM4->Histone Demethylates Chromatin Chromatin Structure Histone->Chromatin Modulates Transcription Gene Transcription (Oncogene Repression) Chromatin->Transcription Regulates Cancer_Effects Anti-Cancer Effects (↓ Proliferation, ↑ Apoptosis) Transcription->Cancer_Effects Leads to

Caption: Core epigenetic mechanism of Zavondemstat action.

Quantitative Impact on Gene and Histone Regulation

Preclinical studies have provided quantitative evidence of zavondemstat's ability to alter histone marks and repress gene transcription. Treatment of colorectal cancer models demonstrated a significant impact on the PNUTS gene locus, a key oncogenic driver.

Table 1: Preclinical Epigenetic and Transcriptional Modulation by Zavondemstat

Target Effect Change (%) Cancer Model Reference
PNUTS mRNA Repression 86% decrease Colorectal Cancer [7]
H3K9me3 Mark Increase at PNUTS locus 51% increase Colorectal Cancer [7]

| H3K36me3 Mark | Decrease at PNUTS locus | 78% decrease | Colorectal Cancer |[7] |

Note: An increase in H3K9me3 is a hallmark of repressed transcription (heterochromatin), while a decrease in H3K36me3 is also associated with reduced transcriptional elongation.

Clinical Efficacy and Safety Profile

A first-in-human, Phase 1 dose-escalation study (NCT05076552) evaluated zavondemstat in patients with heavily pre-treated advanced or metastatic solid tumors.[4][8] The drug was found to be very well tolerated and demonstrated encouraging signs of clinical benefit.[4][5][8]

Table 2: Summary of Phase 1 Clinical Trial Data for Zavondemstat

Parameter Finding Details Reference
Safety Well tolerated Most common treatment-related adverse events (TRAEs) were Grade 1 or 2, including diarrhea, fatigue, and nausea. No serious TRAEs were reported. [4][8]
Pharmacokinetics Favorable profile Dose-proportional exposure with a short half-life of approximately 1.5 hours. No significant drug accumulation was observed. [1][4][8]
Clinical Benefit Stable Disease (SD) 44% of response-evaluable patients (10 of 23) achieved stable disease. [4][8]

| Durable Response | Long-term SD | 9% of patients (2 of 23) had stable disease for ≥ 6 months. |[4][8] |

Experimental Protocols

The following sections describe standard methodologies for assessing the impact of zavondemstat on gene transcription and cellular function.

Cell Culture and Drug Treatment
  • Cell Lines: A panel of relevant cancer cell lines (e.g., colorectal, breast, prostate) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C and 5% CO₂.

  • Drug Preparation: Zavondemstat L-lysine is dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM), which is then serially diluted in culture media to achieve the desired final concentrations for experiments.

  • Treatment Protocol: Cells are seeded and allowed to adhere for 24 hours before the media is replaced with fresh media containing zavondemstat or a vehicle control (e.g., DMSO). Cells are then incubated for specified time points (e.g., 24, 48, 72 hours) before being harvested for downstream analysis.

Gene Expression Analysis via qRT-PCR

This protocol is used to quantify the mRNA levels of specific target genes.

q_RT_PCR_Workflow Start Zavondemstat-Treated Cancer Cells RNA_Extract Total RNA Extraction Start->RNA_Extract cDNA_Synth cDNA Synthesis (Reverse Transcription) RNA_Extract->cDNA_Synth qPCR Quantitative PCR (with SYBR Green) cDNA_Synth->qPCR Analysis Data Analysis (Relative Quantification) qPCR->Analysis

Caption: Standard workflow for quantitative reverse transcription PCR (qRT-PCR).

  • RNA Isolation: Total RNA is extracted from zavondemstat-treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed via spectrophotometry.

  • cDNA Synthesis: A fixed amount of RNA (e.g., 1 µg) is converted to complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

  • Quantitative PCR: The qPCR reaction is prepared using cDNA, gene-specific forward and reverse primers, and a SYBR Green master mix. The reaction is run on a real-time PCR system.

  • Data Analysis: The relative expression of target genes is determined using the comparative Cₜ (ΔΔCₜ) method, normalizing to a stable housekeeping gene such as GAPDH or ACTB.

Analysis of Histone Modifications via ChIP-seq

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold-standard method to analyze the genome-wide distribution of specific histone modifications.

ChIP_Seq_Workflow A 1. Cross-link Proteins to DNA (Formaldehyde Treatment) B 2. Chromatin Sonication/Enzymatic Digestion A->B C 3. Immunoprecipitation (Antibody for specific histone mark, e.g., H3K9me3) B->C D 4. Reverse Cross-links & Purify DNA C->D E 5. Library Preparation & High-Throughput Sequencing D->E F 6. Bioinformatic Analysis (Peak Calling, Differential Binding) E->F

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

  • Cross-linking: Cells treated with zavondemstat or vehicle are incubated with formaldehyde to cross-link proteins (including histones) to DNA.

  • Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments (200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): The sheared chromatin is incubated with an antibody specific to the histone mark of interest (e.g., anti-H3K9me3). The antibody-histone-DNA complexes are captured using protein A/G magnetic beads.

  • DNA Purification: The cross-links are reversed by heating, and proteins are digested. The DNA is then purified.

  • Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis: The resulting sequence reads are aligned to a reference genome. "Peaks" representing regions of histone mark enrichment are identified. The differential enrichment of these marks between zavondemstat-treated and control samples is quantified to determine the drug's impact on the epigenetic landscape.

Conclusion

This compound represents a novel epigenetic therapeutic that directly targets the KDM4 family of histone demethylases. Its mechanism of action is centered on altering the histone methylation landscape in cancer cells, leading to the transcriptional repression of key oncogenic genes. This guide summarizes the core mechanism, quantitative preclinical data, and promising Phase 1 clinical findings. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of zavondemstat and explore its full potential in cancer therapy. Future studies employing multi-omic approaches will be crucial to fully delineate the transcriptional networks modulated by KDM4 inhibition and to identify predictive biomarkers for patient response.

References

The Role of KDM4 Isoforms in Oncology and the Therapeutic Potential of the Pan-KDM4 Inhibitor Zavondemstat

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The KDM4 family of histone lysine demethylases, comprising isoforms KDM4A, KDM4B, KDM4C, and KDM4D, have emerged as critical regulators of epigenetic landscapes and pivotal players in the initiation and progression of numerous cancers. These enzymes primarily remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), leading to alterations in chromatin structure and gene expression that favor tumorigenesis. Their overexpression is a common feature across a wide spectrum of malignancies, where they drive oncogenic processes such as uncontrolled proliferation, evasion of apoptosis, invasion, and metastasis.

Zavondemstat (also known as TACH101 or QC8222) is a first-in-class, potent, and selective pan-inhibitor of the KDM4A-D isoforms.[1][2][3] By competitively inhibiting the binding of the co-factor α-ketoglutarate to the catalytic domain of KDM4 enzymes, Zavondemstat effectively blocks their demethylase activity.[3][4] Preclinical studies have demonstrated its robust anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and animal models.[1][3][5][6] This technical guide provides a comprehensive overview of the roles of each KDM4 isoform in cancer, the mechanism of action of Zavondemstat, and detailed experimental protocols for studying KDM4 inhibition.

The KDM4 Family: Structure, Function, and Role in Cancer

The KDM4 family members are JmjC domain-containing histone demethylases that play a crucial role in epigenetic regulation.[7][8] KDM4A, KDM4B, and KDM4C share a similar domain architecture, including a JmjN domain, a JmjC catalytic domain, and tandem PHD and Tudor domains, which are involved in chromatin targeting.[7] KDM4D lacks the PHD and Tudor domains.[8]

KDM4A

KDM4A is frequently overexpressed in various cancers, including breast, prostate, lung, and colon cancer.[9] It promotes cancer progression through several mechanisms:

  • Cell Cycle Progression: KDM4A facilitates the G1/S phase transition by demethylating H3K9me3 at the promoters of cell cycle-related genes, leading to their transcriptional activation.

  • Transcriptional Regulation: It can act as both a transcriptional activator and repressor. For instance, it represses the tumor suppressor p53 by demethylating H3K9me3 at its promoter.[9]

  • Genomic Instability: Overexpression of KDM4A can lead to DNA re-replication and genomic instability.[9]

  • Signaling Pathway: KDM4A is involved in the PI3K-Akt signaling pathway, which controls its localization and recruitment to chromatin.[10]

KDM4B

KDM4B is also implicated in a wide range of cancers, including breast, prostate, and gastric cancers. Its oncogenic functions are mediated through:

  • Hormone Receptor Signaling: KDM4B is a key coactivator of the estrogen receptor-alpha (ERα) in breast cancer and the androgen receptor (AR) in prostate cancer, promoting hormone-dependent tumor growth.[11][12]

  • Hypoxia Response: KDM4B is a direct target of the hypoxia-inducible factor 1-alpha (HIF-1α), and it plays a crucial role in the cellular response to hypoxic conditions within the tumor microenvironment.[13]

  • Wnt/β-catenin Signaling: In gastric cancer, KDM4B promotes metastasis by activating the Wnt/β-catenin signaling pathway.[11][14]

  • MAPK and NF-κB Signaling: In hypoxic conditions, KDM4B knockdown has been shown to dysregulate the MAPK and NF-κB signaling pathways.[13]

KDM4C

KDM4C overexpression is associated with poor prognosis in several cancers, including non-small cell lung cancer (NSCLC) and colon cancer. Its key roles include:

  • Angiogenesis: KDM4C promotes tumor angiogenesis by activating the HIF1α/VEGFA signaling pathway, with STAT3 acting as a costimulatory factor in NSCLC.[15][16]

  • Cancer Stem Cells: In colon cancer, KDM4C is involved in the regulation of cancer stem cell-like properties through the Wnt and Notch signaling pathways.

  • Metabolic Reprogramming: KDM4C can regulate the expression of genes involved in the serine synthesis pathway, a key metabolic pathway for cancer cell proliferation.[17]

KDM4D

The role of KDM4D in cancer is less characterized compared to other isoforms, but it is known to be involved in:

  • Gastrointestinal Stromal Tumors (GIST): KDM4D promotes GIST progression through the HIF1β/VEGFA signaling pathway.

  • Tumor Necrosis Factor α (TNF-α) Activation: Demethylation of H3K9 by KDM4D is involved in the activation of TNF-α, which is associated with tumorigenesis and inflammation.

Zavondemstat (TACH101): A Pan-KDM4 Inhibitor

Zavondemstat is a potent, selective, and reversible pan-inhibitor of KDM4 isoforms A, B, C, and D.[1][2][3][18][19][20][21] It acts as an α-ketoglutarate competitor, blocking the catalytic activity of the KDM4 enzymes.[3][4]

Preclinical Efficacy of Zavondemstat

Preclinical studies have demonstrated the anti-cancer activity of Zavondemstat across a range of cancer models.

Parameter KDM4A KDM4B KDM4C KDM4D
IC50 (nM) < 100[2][3]< 100[2][3]< 100[2][3]< 100[2][3]
IC50 (nM) - Alternative Source 80[1]80[1]80[1]80[1]
Table 1: In vitro inhibitory activity of Zavondemstat against KDM4 isoforms.
Cancer Type Cell Line / Model Assay Result Reference
Diffuse Large B-cell Lymphoma (DLBCL)ABC, GCB, and PMBL DLBCL cell linesCell ProliferationMean IC50: 0.02 - 0.03 µM[2]
DLBCLOCI-LY19 XenograftTumor Growth Inhibition55% to 100% inhibition[2]
Gastrointestinal CancersSU60 (CRC), KYSE-150 (Esophageal), GXA-3036 (Gastric) XenograftsTumor Growth Inhibition≥70% inhibition[5]
Gastric CancerPanel of 11 cell linesCell Viability82% sensitive (IC50: 0.004 - 0.072 µM)[5]
Colorectal Cancer (CRC)MSI-H PDX modelsCell Viability100% sensitive (IC50: 0.001 - 0.014 µM)[5]
CRCMSI-H Organoid modelsCell Viability100% sensitive (IC50: 0.022 - 0.149 µM)[5]
CRCHT-29Apoptosis InductionEC50: 0.033 - 0.092 µM[3][5]
Esophageal CancerKYSE-150Apoptosis InductionEC50: 0.033 - 0.092 µM[3][5]
Triple-Negative Breast CancerMDA-MB-231Apoptosis InductionEC50: 0.033 - 0.092 µM[1]
Table 2: Preclinical anti-cancer activity of Zavondemstat.
Clinical Development of Zavondemstat

A Phase 1 clinical trial (NCT05076552) has evaluated the safety, pharmacokinetics, and preliminary efficacy of Zavondemstat in patients with advanced solid tumors.[6][22][23][24][25][26]

Parameter Result Reference
Patient Population 30 patients with heavily pre-treated advanced/metastatic solid tumors[6][22][25]
Most Common Treatment-Related Adverse Events (Grade 1-2) Diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), hyponatremia (7%)[6][22][25]
Stable Disease (SD) 44% of response-evaluable patients (10/23)[6][22][25]
SD ≥ 6 months 9% of response-evaluable patients (2/23)[6][22][25]
Half-life Approximately 1.5 hours[6][22][25]
Table 3: Summary of Phase 1 clinical trial results for Zavondemstat.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways involving KDM4 isoforms in cancer.

KDM4A_Signaling cluster_nucleus Nucleus cluster_extracellular KDM4A KDM4A H3K9me3_p53 H3K9me3 KDM4A->H3K9me3_p53 demethylates CellCycleGenes Cell Cycle Genes (e.g., Cyclins, CDKs) KDM4A->CellCycleGenes activates p53 p53 Apoptosis Apoptosis p53->Apoptosis promotes H3K9me3_p53->p53 represses CellCycleProgression Cell Cycle Progression CellCycleGenes->CellCycleProgression PI3K_Akt PI3K/Akt Pathway PI3K_Akt->KDM4A regulates localization GrowthFactors Growth Factors GrowthFactors->PI3K_Akt

KDM4A Signaling Pathways in Cancer

KDM4B_Signaling cluster_nucleus Nucleus cluster_extracellular KDM4B KDM4B ERa ERα KDM4B->ERa coactivates AR AR KDM4B->AR coactivates Wnt_beta_catenin Wnt/β-catenin Pathway KDM4B->Wnt_beta_catenin activates TargetGenes Target Genes (Proliferation, Survival) ERa->TargetGenes AR->TargetGenes HIF1a HIF-1α HIF1a->KDM4B induces Metastasis Metastasis Wnt_beta_catenin->Metastasis Proliferation Proliferation TargetGenes->Proliferation Estrogen Estrogen Estrogen->ERa Androgen Androgen Androgen->AR Hypoxia Hypoxia Hypoxia->HIF1a KDM4C_Signaling cluster_nucleus Nucleus cluster_extracellular KDM4C KDM4C HIF1a HIF-1α KDM4C->HIF1a activates Wnt_Notch Wnt/Notch Pathways KDM4C->Wnt_Notch regulates VEGFA VEGFA HIF1a->VEGFA induces STAT3 STAT3 STAT3->HIF1a costimulates Angiogenesis Angiogenesis VEGFA->Angiogenesis CancerStemCells Cancer Stem Cell Properties Wnt_Notch->CancerStemCells Hypoxia Hypoxia Hypoxia->HIF1a KDM4D_Signaling cluster_nucleus Nucleus KDM4D KDM4D HIF1b HIF-1β KDM4D->HIF1b interacts with and regulates VEGFA VEGFA HIF1b->VEGFA induces Angiogenesis Angiogenesis VEGFA->Angiogenesis GIST_Progression GIST Progression Angiogenesis->GIST_Progression

References

Methodological & Application

Application Notes and Protocols for Zavondemstat L-lysine in Colorectal Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 isoforms are epigenetic regulators that are frequently overexpressed in various cancers, including colorectal cancer, and are associated with aggressive disease and poor clinical outcomes.[1][2] By inhibiting KDM4, Zavondemstat offers a promising therapeutic strategy to reprogram the epigenetic landscape of cancer cells, leading to anti-proliferative effects, induction of apoptosis, and cell cycle arrest.[1][3][4][5][6] These application notes provide detailed protocols for studying the effects of Zavondemstat L-lysine on colorectal cancer cell lines.

Mechanism of Action

Zavondemstat is a reversible and competitive inhibitor of KDM4 isoforms A-D with respect to the cofactor α-ketoglutarate.[4] The KDM4 family of enzymes removes methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2).[4] Overexpression of KDM4 in cancer leads to a reduction in these repressive histone marks, resulting in the inappropriate activation of genes involved in cell proliferation, survival, and metastasis. By inhibiting KDM4, Zavondemstat leads to an increase in H3K9 and H3K36 methylation, which in turn represses the expression of oncogenes, thereby exerting its anti-cancer effects.[3][4][5][6]

Data Presentation

The following tables summarize the quantitative data on the effects of Zavondemstat (TACH101) on colorectal cancer cell lines.

Table 1: Anti-proliferative Activity of Zavondemstat in Colorectal Cancer Cell Line

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HT-29Colorectal Adenocarcinoma0.037168

Data sourced from a study by Chandhasin et al.[1]

Table 2: Apoptosis Induction by Zavondemstat in Colorectal Cancer Cell Line

Cell LineCancer TypeEC50 (µM)
HT-29Colorectal Adenocarcinoma0.092

Data sourced from a study by Yoo et al.[1][4]

Table 3: Effect of Zavondemstat on Cell Cycle Distribution

Treatment Concentration (µM)Fold Increase in S-Phase Population (24h)Fold Increase in S-Phase Population (48h)
0.011.72.1
0.12.13.2

Data indicates a dose-dependent increase in the proportion of cells in the S-phase, suggesting cell cycle arrest.[4][6] Data is generalized from studies on multiple cancer cell lines.[3][4][5][6]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the efficacy of Zavondemstat in colorectal cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of Zavondemstat.

Materials:

  • Colorectal cancer cell lines (e.g., HT-29)

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of Zavondemstat in complete growth medium.

  • Remove the existing medium from the wells and add 100 µL of the Zavondemstat dilutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 72 or 168 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by Zavondemstat.

Materials:

  • Colorectal cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Zavondemstat for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of Zavondemstat on cell cycle progression.

Materials:

  • Colorectal cancer cells

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Zavondemstat for 24-48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in protein expression following Zavondemstat treatment.

Materials:

  • Colorectal cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-H3K9me3, anti-H3K36me3, anti-p53, anti-β-catenin, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • ECL detection reagents

Procedure:

  • Treat cells with Zavondemstat for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Signaling Pathway of KDM4 Inhibition by Zavondemstat

KDM4_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Membrane KDM4 KDM4 Histone Histone H3 KDM4->Histone Demethylates AKT_pathway PI3K/AKT Pathway KDM4->AKT_pathway Activates beta_catenin_pathway Wnt/β-catenin Pathway KDM4->beta_catenin_pathway Activates p53_pathway p53 Pathway KDM4->p53_pathway Inhibits H3K9me3 H3K9me3/2 Histone->H3K9me3 H3K36me3 H3K36me3/2 Histone->H3K36me3 Oncogenes Oncogene Transcription (e.g., c-Myc) H3K9me3->Oncogenes Represses H3K36me3->Oncogenes Represses Proliferation Cell Proliferation Oncogenes->Proliferation Promotes AKT_pathway->Proliferation beta_catenin_pathway->Proliferation Apoptosis Apoptosis p53_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest p53_pathway->CellCycleArrest Zavondemstat Zavondemstat Zavondemstat->KDM4

Zavondemstat inhibits KDM4, leading to downstream effects.
Experimental Workflow for Assessing Zavondemstat Efficacy

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis & Outcomes start Start: Colorectal Cancer Cell Culture (e.g., HT-29) treatment Treat with Zavondemstat (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression Changes western_blot->protein_exp

Workflow for in vitro evaluation of Zavondemstat.
Logical Relationship of Zavondemstat's Effects

Logical_Relationship Zavondemstat Zavondemstat Treatment KDM4_Inhibition KDM4 Inhibition Zavondemstat->KDM4_Inhibition Histone_Methylation Increased H3K9/H3K36 Methylation KDM4_Inhibition->Histone_Methylation Gene_Expression Altered Gene Expression (Oncogene Repression) Histone_Methylation->Gene_Expression Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Apoptosis Induction of Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest S-Phase Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cellular_Effects->Proliferation_Inhibition

Logical flow from drug action to cellular outcome.

References

Application Notes and Protocols for Assessing Apoptosis Induced by Zavondemstat L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (KRT-232) is a potent, orally available small-molecule inhibitor of Murine Double Minute 2 (MDM2).[1] In cancer cells with wild-type TP53, the E3 ubiquitin ligase MDM2 negatively regulates the p53 tumor suppressor protein, targeting it for proteasomal degradation. By inhibiting the MDM2-p53 interaction, Zavondemstat stabilizes and activates p53, restoring its tumor-suppressive functions.[2][3] This activation leads to cell cycle arrest and, crucially, induction of apoptosis.[4] The p53-mediated apoptotic cascade involves the transcriptional upregulation of pro-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family, such as BAX and PUMA, which in turn activate executioner caspases to dismantle the cell.[3][5]

These application notes provide detailed protocols for quantifying apoptosis in cancer cells following treatment with Zavondemstat L-lysine, using established and reliable methodologies. The key assays described are Annexin V/Propidium Iodide (PI) staining for detecting phosphatidylserine externalization, a hallmark of early apoptosis; Caspase-3/7 activity assays to measure the activation of executioner caspases; and Western blotting to analyze changes in the expression of key apoptotic regulatory proteins.

Mechanism of Action: Zavondemstat-Induced Apoptosis

The signaling pathway for Zavondemstat-induced apoptosis is initiated by its binding to MDM2, which disrupts the MDM2-p53 complex. This leads to the stabilization and activation of p53, which then translocates to the nucleus and acts as a transcription factor for various target genes, including those encoding for pro-apoptotic proteins.

Zavondemstat_Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Zavondemstat Zavondemstat MDM2 MDM2 Zavondemstat->MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasomal Degradation p53->Proteasome p53_active Activated p53 p53->p53_active Stabilization & Activation Transcription Transcription of Pro-Apoptotic Genes p53_active->Transcription Initiates BAX_PUMA BAX, PUMA mRNA Transcription->BAX_PUMA BAX_PUMA_prot BAX, PUMA Proteins BAX_PUMA->BAX_PUMA_prot Translation Mitochondrion Mitochondrion BAX_PUMA_prot->Mitochondrion Promotes MOMP* Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3/7) Mitochondrion->Caspase_Cascade Cytochrome c release activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes caption *Mitochondrial Outer Membrane Permeabilization

Fig 1. Zavondemstat Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data based on published results for potent MDM2 inhibitors in relevant cancer cell lines, serving as a proxy for Zavondemstat's expected activity.

Table 1: Induction of Apoptosis by MDM2 Inhibitors in K562/IR Cells (Annexin V/PI Assay) [6]

Treatment (24h)Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-3.2 ± 0.51.1 ± 0.34.3 ± 0.8
MDM2 Inhibitor A1036.4 ± 4.16.3 ± 1.242.7 ± 5.3
MDM2 Inhibitor A2515.4 ± 2.547.8 ± 6.263.2 ± 8.7
MDM2 Inhibitor B1036.9 ± 3.87.1 ± 0.944.0 ± 4.7
MDM2 Inhibitor B2515.5 ± 2.147.1 ± 5.562.6 ± 7.6

Table 2: Caspase-3/7 Activity in MDA-MB-231 Cells Treated with MDM2 Inhibitors

Treatment (24h)Concentration (µM)Fold Change in Caspase-3/7 Activity (vs. Vehicle)
Vehicle Control (DMSO)-1.0
Idasanutlin41.81 ± 0.03
Idasanutlin84.54 ± 0.05
Idasanutlin165.47 ± 0.40
Milademetan8.084.32 ± 0.11
Milademetan16.164.64 ± 0.21
Milademetan32.324.54 ± 0.67

Table 3: Modulation of Pro-Apoptotic Protein Expression in Y79 Retinoblastoma Cells (Western Blot) [6]

Treatment (24h)Concentration (µM)BAX Protein Expression (Fold Change vs. Vehicle)PUMA Protein Expression (Fold Change vs. Vehicle)
Vehicle Control (DMSO)-1.01.0
Nutlin-3a52.1 ± 0.32.5 ± 0.4
Nutlin-3a103.5 ± 0.54.2 ± 0.6

Experimental Workflow

A typical workflow for assessing Zavondemstat-induced apoptosis involves cell culture and treatment, followed by sample preparation for specific downstream assays such as flow cytometry and western blotting.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays start Seed p53 wild-type cancer cells (e.g., SJSA-1, MCF-7) treat Treat with this compound (e.g., 0.1, 1, 10 µM) and Vehicle Control (DMSO) start->treat incubate Incubate for desired time points (e.g., 24, 48, 72 hours) treat->incubate harvest Harvest Cells (Adherent: Trypsinization Suspension: Centrifugation) incubate->harvest fc_prep Prepare for Flow Cytometry harvest->fc_prep Path 1 wb_prep Prepare for Western Blot (Cell Lysis, Protein Quantification) harvest->wb_prep Path 2 caspase_assay Caspase-3/7 Activity Assay (Luminescent or Fluorometric) harvest->caspase_assay Path 3 fc_stain Annexin V/PI Staining fc_prep->fc_stain sds_page SDS-PAGE & Transfer wb_prep->sds_page fc_analysis Flow Cytometry Analysis (Quantify Apoptotic Populations) fc_stain->fc_analysis immunoblot Immunoblotting (p53, BAX, PUMA, Cleaved PARP) sds_page->immunoblot wb_analysis Densitometry Analysis (Quantify Protein Levels) immunoblot->wb_analysis

Fig 2. General Experimental Workflow.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS), cold

  • 5 mL polystyrene round-bottom tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with various concentrations of this compound for 24-48 hours. Include a vehicle-treated (DMSO) negative control.

    • Harvest cells (for adherent cells, use gentle trypsinization; for suspension cells, centrifuge). Collect approximately 1-5 x 10⁵ cells per sample.

  • Washing:

    • Wash cells once with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

    • Gently vortex the cells.

  • Incubation:

    • Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This protocol measures the activity of key executioner caspases using a luminescent or fluorometric substrate.

Materials:

  • This compound treated and control cells

  • Caspase-Glo® 3/7 Assay System (or equivalent)

  • White-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)

  • Luminometer or fluorescence plate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of medium.

    • Treat cells with this compound and controls for the desired time (e.g., 24 hours).

  • Assay Reagent Preparation:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Cell Lysis and Signal Generation:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each sample using a luminometer.

    • Calculate the fold change in caspase activity relative to the vehicle-treated control after subtracting background luminescence (from wells with medium but no cells).

Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection and semi-quantification of key proteins in the apoptotic pathway, such as p53, BAX, PUMA, and cleaved PARP.

Materials:

  • This compound treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-BAX, anti-PUMA, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest and wash cells with cold PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein amounts (e.g., 20-40 µg per lane) and add Laemmli buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis using software (e.g., ImageJ) to quantify band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) and express the results as a fold change relative to the vehicle control.[6]

References

Application of Zavondemstat L-lysine in Prostate Cancer Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101 or KRT-232) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] Dysregulation of KDM4 has been implicated in the oncogenesis and resistance pathways of various cancers, including prostate cancer.[3][4] Preclinical studies have indicated that Zavondemstat exhibits robust anti-proliferative effects and significant tumor growth inhibition across a range of xenograft and patient-derived xenograft (PDX) models.[1][3][5] While specific preclinical data on Zavondemstat in prostate cancer xenograft models is not extensively published, its mechanism of action as a KDM4 inhibitor suggests a strong therapeutic potential in this indication. Notably, a phase 1 clinical trial of Zavondemstat showed encouraging signals of clinical benefit, with stable disease observed in patients with advanced solid tumors, including a patient with castration-resistant prostate cancer (CRPC).[3][6][7]

This document provides detailed application notes and protocols for the use of a KDM4 inhibitor in prostate cancer xenograft models, based on available preclinical data for compounds with a similar mechanism of action. These guidelines are intended to serve as a comprehensive resource for researchers designing and executing in vivo studies to evaluate the efficacy of KDM4 inhibitors like Zavondemstat in prostate cancer.

Mechanism of Action: KDM4 Inhibition in Prostate Cancer

KDM4 enzymes play a crucial role in prostate cancer progression by demethylating histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), leading to the activation of oncogenic gene expression programs. In prostate cancer, KDM4B has been shown to be a co-activator of the androgen receptor (AR), a key driver of the disease. By inhibiting KDM4, Zavondemstat can reprogram the epigenetic landscape of cancer cells, leading to the suppression of AR signaling and the induction of apoptotic cell death.[4]

KDM4_Inhibition_Pathway cluster_nucleus Nucleus KDM4 KDM4 H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates Oncogenes Oncogene Transcription (e.g., AR-regulated genes) KDM4->Oncogenes Activates Histone Histone H3 H3K9me3->Oncogenes Represses Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Oncogenes->CellCycleArrest Inhibits Zavondemstat Zavondemstat Zavondemstat->KDM4 Inhibits

KDM4 Inhibition Signaling Pathway

Experimental Protocols

The following protocols are based on studies of the KDM4B inhibitor B3 in prostate cancer xenograft models and can be adapted for the evaluation of Zavondemstat.[6][8]

Cell Lines and Culture
  • Cell Lines: 22Rv1 (human castration-resistant prostate carcinoma) and VCaP (human prostate carcinoma, androgen-sensitive).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Animal Models
  • Species: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Housing: Maintain in a specific-pathogen-free (SPF) environment with ad libitum access to food and water.

Xenograft Implantation
  • Harvest prostate cancer cells (22Rv1 or VCaP) during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Subcutaneously inject 1 x 10^6 cells in a volume of 100 µL into the flank of each mouse.

  • Monitor tumor growth regularly using a digital caliper.

  • Randomize mice into treatment and control groups when tumors reach a palpable size (e.g., 100-150 mm³).

Experimental_Workflow A Prostate Cancer Cell Culture (22Rv1, VCaP) B Cell Harvest & Resuspension in Matrigel A->B C Subcutaneous Implantation in Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment with Zavondemstat or Vehicle E->F G Tumor Volume Measurement F->G H Endpoint Analysis: Tumor Weight, Biomarkers G->H

Prostate Cancer Xenograft Workflow
Treatment Administration

  • Vehicle Control: Prepare a sterile vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline).

  • Zavondemstat Formulation: Based on the solubility information for similar compounds, Zavondemstat can be formulated for oral gavage or intraperitoneal injection. For oral administration, a formulation in 0.5% methylcellulose with 0.2% Tween 80 is a common choice.

  • Dosing Regimen: A dose-response study is recommended to determine the optimal dose. Based on preclinical studies with other KDM4 inhibitors, a starting dose range of 10-50 mg/kg administered daily or three times a week can be considered.[9]

  • Administration: Administer the calculated dose of Zavondemstat or vehicle control to the respective groups for the duration of the study (e.g., 2-4 weeks).

Efficacy Evaluation
  • Tumor Volume Measurement: Measure tumor dimensions with a digital caliper 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors.

  • Tumor Weight: Record the final weight of each tumor.

  • Tissue Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for Western blot or gene expression analysis.

Data Presentation

The following tables summarize representative data from a study using the KDM4B inhibitor B3 in a 22Rv1 xenograft model.[6][8] This data can serve as a benchmark for studies with Zavondemstat.

Table 1: Effect of KDM4B Inhibitor B3 on 22Rv1 Xenograft Tumor Growth

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-1250-
B31085032
B35050060

Table 2: Combination Therapy of KDM4B Inhibitor B3 with Enzalutamide in 22Rv1 Xenografts

Treatment GroupMean Tumor Volume at Day 28 (mm³)
Vehicle Control1500
Enzalutamide (10 mg/kg)1000
B3 (25 mg/kg)900
B3 (25 mg/kg) + Enzalutamide (10 mg/kg)400

Conclusion

While specific preclinical data for Zavondemstat in prostate cancer xenograft models is still emerging, the available information on its mechanism of action and the promising results from a phase 1 clinical trial highlight its potential as a novel therapeutic agent for prostate cancer. The protocols and representative data presented here, based on studies with a similar KDM4 inhibitor, provide a solid framework for researchers to design and conduct in vivo efficacy studies. Further preclinical investigation is warranted to fully elucidate the therapeutic potential of Zavondemstat in various prostate cancer subtypes, including castration-resistant and metastatic disease.

References

Preparing Zavondemstat L-lysine for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zavondemstat, also known as TACH101 or QC8222, is a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family.[1][2][3] This document provides detailed application notes and protocols for the preparation and use of Zavondemstat L-lysine in various in vitro experimental settings. The information compiled is intended to guide researchers in harnessing the therapeutic potential of this compound in preclinical cancer research.

Introduction to Zavondemstat

Zavondemstat is a small molecule drug that targets the KDM4 family of histone demethylases (KDM4A-D).[3][4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[1][2] Dysregulation of KDM4 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[2] Zavondemstat exhibits antineoplastic activity by inducing cell cycle arrest and apoptosis in cancer cells, particularly those with KDM4 overexpression.[1]

Physicochemical Properties and Solubility

Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible in vitro results.

Table 1: Physicochemical and Solubility Data for Zavondemstat

PropertyValueSource
Molecular Weight431.53 g/mol [3]
Molecular FormulaC₂₆H₂₉N₃O₃[3]
AppearancePowder[5]
Solubility
DMSO≥ 1 mg/mL (2.32 mM)[6]
3 mg/mL (6.95 mM)[3]
7.25 mg/mL (16.8 mM)[5]
WaterInsoluble[3]
EthanolInsoluble[3]

Note: It is recommended to use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce solubility.[3]

Mechanism of Action and Signaling Pathway

Zavondemstat functions by competitively inhibiting the KDM4 enzymes, leading to an increase in global H3K9me3 and H3K36me3 levels.[1] This hypermethylation results in the transcriptional repression of oncogenic programs, ultimately leading to anti-tumor effects such as cell cycle arrest and apoptosis.[1][7]

Zavondemstat_Signaling_Pathway cluster_0 Epigenetic Regulation cluster_1 Downstream Effects Histones (H3K9me3, H3K36me3) Histones (H3K9me3, H3K36me3) Oncogenic Gene Transcription Oncogenic Gene Transcription Histones (H3K9me3, H3K36me3)->Oncogenic Gene Transcription Repression KDM4 (A-D) KDM4 (A-D) KDM4 (A-D)->Histones (H3K9me3, H3K36me3) Demethylation Zavondemstat Zavondemstat Zavondemstat->KDM4 (A-D) Inhibition Cell Cycle Progression Cell Cycle Progression Oncogenic Gene Transcription->Cell Cycle Progression Inhibition Apoptosis Apoptosis Oncogenic Gene Transcription->Apoptosis Induction Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth Inhibition Apoptosis->Tumor Growth Inhibition

Caption: Zavondemstat inhibits KDM4, leading to downstream anti-cancer effects.

Experimental Protocols

Preparation of Zavondemstat Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of Zavondemstat (MW: 431.53 g/mol ), dissolve it in 231.7 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • To aid dissolution, vortex the solution and, if necessary, sonicate or gently heat the vial (e.g., in a 37°C water bath) for a short period.[5] Ensure the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).[5][6] Protect from light.[6]

Stock_Solution_Workflow Start Start Zavondemstat Powder Zavondemstat Powder Start->Zavondemstat Powder Dissolve Dissolve Zavondemstat Powder->Dissolve Anhydrous DMSO Anhydrous DMSO Anhydrous DMSO->Dissolve Vortex/Sonicate Vortex/Sonicate Dissolve->Vortex/Sonicate Aliquot Aliquot Vortex/Sonicate->Aliquot Store Store Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution.

In Vitro Cell-Based Assays

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Zavondemstat stock solution (e.g., 10 mM in DMSO)

  • Multi-well plates (e.g., 96-well)

  • Reagents for the specific assay (e.g., MTS, CellTiter-Glo)

Protocol for Cell Proliferation Assay (Example):

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Preparation of Working Solutions: Prepare serial dilutions of the Zavondemstat stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept constant across all wells (including vehicle control) and should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: Remove the old medium from the wells and add the medium containing the various concentrations of Zavondemstat or vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).

  • Assay: At the end of the incubation period, perform the cell viability or proliferation assay according to the manufacturer's instructions (e.g., add MTS reagent and measure absorbance).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) values by plotting the percentage of cell viability against the log of Zavondemstat concentration and fitting the data to a dose-response curve.

In Vitro Efficacy Data

Zavondemstat has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Table 2: In Vitro Activity of Zavondemstat in Biochemical and Cellular Assays

Assay TypeTarget/Cell LineIC₅₀ / GI₅₀Source
Biochemical AssayKDM4 enzymes10–20 nM[1]
Cell Proliferation AssayVarious Cancer Cell Lines30–100 nM[1]

Conclusion

Zavondemstat is a promising KDM4 inhibitor with significant potential for cancer therapy. The protocols and data presented in this document provide a foundation for researchers to design and execute robust in vitro experiments to further explore its mechanism of action and therapeutic applications. Careful attention to solubility, storage, and dilution procedures is essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Western Blot Analysis of Histone Methylation After Zavondemstat Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat, also known as TACH101, is a first-in-class, orally available, and potent small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family.[1] The KDM4 family, which includes isoforms KDM4A, B, C, and D, are epigenetic regulators that remove methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2] Specifically, these enzymes catalyze the demethylation of trimethylated and dimethylated forms of these residues (H3K9me3, H3K9me2, H3K36me3, H3K36me2).[3]

Dysregulation and overexpression of KDM4 have been implicated in various cancers, where it promotes tumorigenesis through mechanisms such as uncontrolled cell proliferation, evasion of apoptosis, and genomic instability.[2][3] By inhibiting the catalytic activity of KDM4 enzymes, Zavondemstat leads to an accumulation of methylation at H3K9 and H3K36, altering gene expression patterns and exhibiting anti-tumor effects.[4][5] Preclinical studies have demonstrated that Zavondemstat has potent anti-proliferative activity across a range of cancer cell lines and in vivo tumor models.[1][4]

This document provides detailed protocols for the analysis of histone methylation changes, specifically focusing on H3K9me3 and H3K36me3, following treatment with Zavondemstat, using Western blot as the primary detection method.

Signaling Pathway and Mechanism of Action

Zavondemstat functions by competitively inhibiting the KDM4 family of histone demethylases, which leads to an increase in the methylation levels of their histone substrates. This alteration in the epigenetic landscape can impact gene transcription and cellular processes.

Zavondemstat_Pathway Zavondemstat Zavondemstat (TACH101) KDM4 KDM4 (A, B, C, D) Histone Demethylase Zavondemstat->KDM4 inhibition H3K9me3 H3K9me3 (Trimethylated) KDM4->H3K9me3 demethylation H3K36me3 H3K36me3 (Trimethylated) KDM4->H3K36me3 demethylation Accumulation Increased Methylation H3K9me3->Accumulation H3K36me3->Accumulation Gene_Expression Altered Gene Expression Accumulation->Gene_Expression Cellular_Effects Anti-tumor Effects (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects

Caption: Mechanism of Zavondemstat action on histone methylation.

Data Presentation

The following table summarizes the quantitative data on the inhibitory effect of Zavondemstat on histone demethylation from preclinical studies.

CompoundTargetAssayCell LineSubstrateIC50 (µM)Reference
Zavondemstat (TACH101) KDM4CImmunoblotKYSE-150+KDM4CEndogenous H3K36me30.085 ± 0.004[4]

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to detect changes in histone methylation following Zavondemstat treatment.

Experimental Workflow Overview

The overall workflow for the experiment is depicted below, from cell culture and treatment to data analysis.

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_extraction Histone Extraction cluster_blotting Western Blotting cluster_analysis Data Analysis A 1. Cell Culture (e.g., KYSE-150) B 2. Zavondemstat Treatment (Varying Concentrations and Timepoints) A->B C 3. Cell Harvest and Lysis B->C D 4. Nuclear Isolation C->D E 5. Acid Extraction of Histones D->E F 6. Protein Quantification (e.g., Bradford Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (to PVDF or Nitrocellulose) G->H I 9. Immunoblotting (Primary & Secondary Antibodies) H->I J 10. Signal Detection (Chemiluminescence) I->J K 11. Densitometry Analysis (Quantify Band Intensity) J->K L 12. Normalization (to Total Histone H3) K->L M 13. Data Interpretation and Visualization L->M

Caption: Workflow for Western blot analysis of histone methylation.

Detailed Methodologies

1. Cell Culture and Zavondemstat Treatment

  • Cell Lines: Use a relevant cancer cell line known to express KDM4, for example, the esophageal cancer cell line KYSE-150.[4]

  • Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.

  • Treatment:

    • Plate cells to achieve 70-80% confluency at the time of treatment.

    • Prepare a stock solution of Zavondemstat in DMSO.

    • Treat cells with a range of Zavondemstat concentrations (e.g., 0.01 µM to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) group.

2. Nuclear Extraction and Histone Isolation (Acid Extraction Method)

  • Reagents:

    • Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.

    • 0.2 N Hydrochloric Acid (HCl).

    • 20% Trichloroacetic Acid (TCA).

  • Protocol:

    • Harvest cells by scraping and centrifuge at 1,000 rpm for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in TEB buffer and lyse the cells on ice for 10 minutes with gentle stirring.

    • Centrifuge at 10,000 rpm for 1 minute at 4°C to pellet the nuclei.

    • Discard the supernatant (cytoplasmic fraction).

    • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle stirring to extract histones.

    • Centrifuge at 12,000 rpm for 5 minutes at 4°C.

    • Transfer the supernatant containing the histones to a new tube.

    • Add 1/4 volume of 20% TCA to precipitate the histones. Incubate on ice for at least 1 hour.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Wash the histone pellet twice with ice-cold acetone.

    • Air-dry the pellet and resuspend in deionized water.

3. Protein Quantification

  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay, following the manufacturer's instructions.

4. SDS-PAGE and Western Blotting

  • Gel Electrophoresis:

    • Mix 10-20 µg of histone extract with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a 15% SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.2 µm pore size membrane is recommended.

    • Transfer conditions should be optimized, but a wet transfer at 100V for 60-90 minutes is a common starting point.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the histone modifications of interest (e.g., anti-H3K9me3, anti-H3K36me3) and a loading control (e.g., anti-Histone H3) overnight at 4°C. Dilute antibodies in the blocking buffer as per the manufacturer's recommendations.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

    • Capture the image using a chemiluminescence imaging system.

5. Data Analysis

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the histone modification bands to the corresponding total histone H3 bands to account for loading differences.

  • Calculate the fold change in histone methylation relative to the vehicle-treated control.

These protocols provide a robust framework for investigating the effects of Zavondemstat on histone methylation. Optimization of specific steps may be required depending on the cell line and experimental conditions.

References

Application Notes and Protocols: Preclinical Evaluation of Zavondemstat (TACH101) in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1][2] Dysregulation and overexpression of KDM4 have been implicated in the tumorigenesis of various cancers, including those of the breast, colon, lung, and prostate.[3] KDM4 enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), which in turn controls gene expression related to cell proliferation, apoptosis, and DNA repair.[3][4] Inhibition of KDM4 by zavondemstat has been shown to have potent anti-proliferative effects in a broad range of cancer cell lines and to inhibit tumor growth in preclinical xenograft models.[2][5][6] Furthermore, targeting KDM4 may sensitize tumors to other anticancer treatments, including conventional chemotherapy, and reduce the population of tumor-initiating cells associated with chemotherapy resistance.[5][7]

These application notes provide a summary of the available preclinical data for zavondemstat as a monotherapy and outline a detailed protocol for evaluating its synergistic potential in combination with standard-of-care chemotherapy agents in preclinical models.

Mechanism of Action

Zavondemstat selectively targets the catalytic activity of KDM4 isoforms A, B, C, and D. By inhibiting these enzymes, zavondemstat prevents the demethylation of key histone marks, leading to an increase in H3K9me3 and H3K36me3. This epigenetic modification results in the silencing of oncogenes, induction of cell cycle arrest, and promotion of apoptosis in cancer cells.

cluster_nucleus Nucleus KDM4 KDM4 (A-D) H3K9me3 H3K9me3 / H3K36me3 (Repressive Marks) KDM4->H3K9me3 Demethylation Oncogenes Oncogene Transcription H3K9me3->Oncogenes Inhibition Proliferation Cell Proliferation & Survival Oncogenes->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition Zavondemstat Zavondemstat (TACH101) Zavondemstat->KDM4 Inhibition

Figure 1: Simplified signaling pathway of Zavondemstat's mechanism of action.

Preclinical Monotherapy Data

Zavondemstat has demonstrated potent anti-proliferative activity across a wide array of cancer cell lines and in vivo models.

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of zavondemstat has been determined in various cancer cell lines, showcasing its broad efficacy.

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal Cancer0.033 (EC50 for apoptosis)
KYSE-150Esophageal Cancer0.092 (EC50 for apoptosis)[4]
MDA-MB-231Triple-Negative Breast Cancer0.033-0.092 (EC50 for apoptosis)[4]
Various Gastric Cancer Lines (9/11 sensitive)Gastric Cancer0.004 - 0.072
SU60 (Patient-Derived Organoid)Colorectal Cancer (MSI)0.022 - 0.149[8]
Normal Fibroblast (IMR-90)Normal> 1.0[2]
In Vivo Xenograft Studies

Zavondemstat has shown significant dose-dependent tumor growth inhibition (TGI) in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.[2]

Xenograft ModelCancer TypeDosingTumor Growth Inhibition (%)
SU60 (PDX)Colorectal Cancer10 mg/kg, QD x 7/week48[2]
SU60 (PDX)Colorectal Cancer20 mg/kg, QD x 7/week71[2]
COH70 (PDX)Triple-Negative Breast CancerNot SpecifiedUp to 100[1]
GXA-3036 (PDX)Gastric CancerNot SpecifiedUp to 100[1]
KYSE-150 (CDX)Esophageal CancerNot SpecifiedUp to 100[1]
OCI-LY19 (CDX)Diffuse Large B-cell LymphomaNot SpecifiedUp to 100[1]

Experimental Protocols for Combination Studies

While specific preclinical data for zavondemstat in combination with traditional chemotherapy is limited in publicly available literature, the following protocols provide a framework for assessing potential synergistic effects.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of zavondemstat combined with a chemotherapeutic agent (e.g., doxorubicin, paclitaxel, or cisplatin) on cancer cell viability.

Materials:

  • Cancer cell lines of interest

  • Zavondemstat (TACH101)

  • Chemotherapeutic agent

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of zavondemstat and the chemotherapeutic agent in cell culture medium.

  • Combination Treatment: Treat cells with a matrix of concentrations of both zavondemstat and the chemotherapeutic agent, including single-agent controls and a vehicle control.

  • Incubation: Incubate the plates for a period equivalent to several cell doubling times (e.g., 72-96 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the output (e.g., absorbance, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Combination Study

Objective: To evaluate the in vivo efficacy and tolerability of zavondemstat in combination with a chemotherapeutic agent in a xenograft tumor model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice), 4-6 weeks old[9]

  • Cancer cells for implantation

  • Zavondemstat (TACH101) formulated for oral gavage

  • Chemotherapeutic agent formulated for appropriate administration (e.g., intravenous, intraperitoneal)

  • Calipers for tumor measurement

  • Animal scale

Protocol:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[9]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of approximately 50-100 mm³, randomize mice into four treatment groups:

    • Group 1: Vehicle control

    • Group 2: Zavondemstat alone

    • Group 3: Chemotherapeutic agent alone

    • Group 4: Zavondemstat in combination with the chemotherapeutic agent

  • Treatment Administration:

    • Administer zavondemstat orally at a predetermined dose and schedule (e.g., daily).

    • Administer the chemotherapeutic agent at its established dose and schedule.

  • Monitoring:

    • Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: Volume = (width)² x length/2.[9]

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistically compare the anti-tumor effect of the combination therapy to that of the single agents.

cluster_workflow In Vivo Combination Study Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth (50-100 mm³) Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Group1 Vehicle Randomization->Group1 Group2 Zavondemstat Randomization->Group2 Group3 Chemotherapy Randomization->Group3 Group4 Combination Randomization->Group4 Monitoring Tumor & Weight Monitoring Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Study Endpoint Monitoring->Endpoint

Figure 2: Experimental workflow for an in vivo combination study.

Conclusion

Zavondemstat is a promising novel epigenetic agent with demonstrated preclinical activity as a monotherapy. The protocols outlined above provide a robust framework for investigating the potential of zavondemstat to synergize with standard-of-care chemotherapies. Such combination strategies could potentially enhance therapeutic efficacy, overcome resistance, and improve outcomes for patients with a variety of cancers. Further preclinical evaluation is warranted to fully elucidate the potential of zavondemstat in combination treatment regimens.

References

Investigating Drug Resistance Mechanisms to Zavondemstat L-lysine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zavondemstat (also known as TACH101) is a first-in-class, orally available, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2][3] KDM4 proteins are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3, H3K36me3), thereby influencing gene expression.[4][5] Dysregulation of KDM4 has been implicated in the progression of various cancers by promoting oncogenic pathways, including cell proliferation, survival, and genomic instability.[6][7] Preclinical studies have demonstrated the anti-proliferative effects of Zavondemstat in various cancer models, and a Phase 1 clinical trial has shown it to be well-tolerated with preliminary anti-tumor activity in patients with advanced solid tumors.[1][8]

As with many targeted therapies, the development of drug resistance is a potential challenge to the long-term efficacy of Zavondemstat. Understanding the molecular mechanisms by which cancer cells acquire resistance is crucial for developing strategies to overcome it, such as rational drug combinations and patient stratification. These application notes provide a framework and detailed protocols for researchers to investigate potential drug resistance mechanisms to Zavondemstat L-lysine.

Potential Mechanisms of Resistance

While specific mechanisms of resistance to Zavondemstat have not yet been clinically reported, based on the function of KDM4 and resistance patterns to other epigenetic drugs, several potential mechanisms can be hypothesized:

  • Upregulation of alternative signaling pathways: Cancer cells may activate compensatory signaling pathways to bypass the effects of KDM4 inhibition. A potential candidate is the upregulation of the FYN tyrosine kinase, which has been identified as a synergistic target with KDM4 inhibition in triple-negative breast cancer.[9][10]

  • Target alteration: Although less common with epigenetic modifiers compared to kinase inhibitors, mutations in the KDM4 catalytic domain could potentially alter Zavondemstat binding and reduce its inhibitory activity.

  • Epigenetic reprogramming: Cells may undergo broader epigenetic changes to adapt to KDM4 inhibition, leading to the activation of pro-survival and anti-apoptotic genes.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), could reduce the intracellular concentration of Zavondemstat.

Experimental Protocols

This section provides detailed protocols for key experiments to investigate the aforementioned potential resistance mechanisms.

Development of Zavondemstat-Resistant Cancer Cell Lines

Objective: To generate cancer cell lines with acquired resistance to Zavondemstat for subsequent molecular and functional characterization.

Methodology: Gradual drug dose escalation is a widely used method to establish drug-resistant cell lines.[11][12][13][14]

Protocol:

  • Determine the initial inhibitory concentration (IC50):

    • Plate cancer cells of interest in 96-well plates.

    • Treat the cells with a range of Zavondemstat concentrations for 72 hours.

    • Determine cell viability using a suitable assay such as MTT, MTS, or a luminescent ATP-based assay.[15][16][17][18]

    • Calculate the IC50 value, which is the concentration of Zavondemstat that inhibits cell growth by 50%.

  • Induce resistance:

    • Culture the parental cancer cell line in media containing Zavondemstat at a starting concentration equal to the IC20 (the concentration that inhibits growth by 20%).

    • Once the cells adapt and resume a normal growth rate, gradually increase the Zavondemstat concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[13]

    • At each concentration, allow the cells to stabilize and expand. This process can take several months.

    • Cryopreserve cells at each stage of resistance development.

  • Characterize the resistant phenotype:

    • Once a cell line is established that can proliferate in a significantly higher concentration of Zavondemstat (e.g., 5-10 times the parental IC50), confirm the resistant phenotype by performing a dose-response curve and calculating the new IC50.

    • The Resistance Index (RI) can be calculated as: RI = IC50 (resistant cells) / IC50 (parental cells).[11]

Investigating Alterations in Gene and Protein Expression

Objective: To identify changes in gene and protein expression that may contribute to Zavondemstat resistance.

a) Quantitative Real-Time PCR (qRT-PCR)

Methodology: To quantify the mRNA expression levels of candidate genes potentially involved in resistance, such as FYN, ABC transporter genes (e.g., ABCB1), and genes in compensatory signaling pathways.

Protocol:

  • RNA Extraction: Extract total RNA from both parental and Zavondemstat-resistant cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in resistant cells relative to parental cells.

b) Western Blotting

Methodology: To assess the protein levels of candidate targets.

Protocol:

  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., KDM4, FYN, P-gp, and key signaling proteins).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify genome-wide changes in histone methylation patterns (specifically H3K9me3 and H3K36me3) and the binding of transcription factors in resistant cells.[19][20][21][22]

Protocol:

  • Cross-linking: Cross-link proteins to DNA in parental and resistant cells using formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for H3K9me3, H3K36me3, or a transcription factor of interest.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of enrichment. Compare the histone modification landscapes and transcription factor binding profiles between parental and resistant cells to identify differentially regulated genomic regions and associated genes.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Zavondemstat Sensitivity in Parental and Resistant Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)
[Cell Line 1] [Value][Value][Value]
[Cell Line 2] [Value][Value][Value]

Table 2: Relative mRNA Expression of Candidate Resistance Genes

GeneFold Change in Resistant Cells (vs. Parental)
FYN [Value]
ABCB1 [Value]
[Other Gene 1] [Value]
[Other Gene 2] [Value]

Table 3: Summary of ChIP-seq Analysis

Histone Mark / TFNumber of Differentially Enriched Regions (Resistant vs. Parental)Key Associated Genes
H3K9me3 [Value][Gene List]
H3K36me3 [Value][Gene List]
[Transcription Factor] [Value][Gene List]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Zavondemstat_MoA Zavondemstat Zavondemstat (TACH101) KDM4 KDM4 Zavondemstat->KDM4 Inhibits H3K9me3 H3K9me3 KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 KDM4->H3K36me3 Demethylates Gene_Repression Gene Repression H3K9me3->Gene_Repression Gene_Activation Gene Activation H3K36me3->Gene_Activation Oncogenic_Pathways Oncogenic Pathways Gene_Repression->Oncogenic_Pathways Gene_Activation->Oncogenic_Pathways Tumor_Growth Tumor Growth Oncogenic_Pathways->Tumor_Growth

Caption: Mechanism of action of Zavondemstat.

Resistance_Workflow cluster_0 Development of Resistant Cell Line cluster_1 Molecular and Functional Analysis cluster_2 Identification of Resistance Mechanisms Parental_Cells Parental Cancer Cell Line Dose_Escalation Gradual Zavondemstat Dose Escalation Parental_Cells->Dose_Escalation Resistant_Cells Zavondemstat-Resistant Cell Line Dose_Escalation->Resistant_Cells Genomic_Analysis Genomic/Epigenomic Analysis (ChIP-seq, etc.) Resistant_Cells->Genomic_Analysis Transcriptomic_Analysis Transcriptomic Analysis (qRT-PCR) Resistant_Cells->Transcriptomic_Analysis Proteomic_Analysis Proteomic Analysis (Western Blot) Resistant_Cells->Proteomic_Analysis Functional_Assays Functional Assays (Viability, Apoptosis) Resistant_Cells->Functional_Assays Identify_Mechanisms Identify Potential Resistance Mechanisms Genomic_Analysis->Identify_Mechanisms Transcriptomic_Analysis->Identify_Mechanisms Proteomic_Analysis->Identify_Mechanisms Functional_Assays->Identify_Mechanisms

Caption: Workflow for investigating Zavondemstat resistance.

FYN_Resistance_Pathway Zavondemstat Zavondemstat KDM4 KDM4 Zavondemstat->KDM4 H3K9me3_FYN H3K9me3 at FYN enhancer KDM4->H3K9me3_FYN Demethylates FYN_Expression FYN Gene Expression H3K9me3_FYN->FYN_Expression FYN_Protein FYN Protein FYN_Expression->FYN_Protein Survival_Pathways Pro-survival Signaling FYN_Protein->Survival_Pathways Resistance Drug Resistance Survival_Pathways->Resistance

Caption: Hypothesized FYN-mediated resistance pathway.

References

Troubleshooting & Optimization

Optimizing Zavondemstat L-lysine solubility for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of Zavondemstat L-lysine for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Zavondemstat and what is its mechanism of action?

Zavondemstat, also known as KRT-232 or TACH101, is a small molecule, pan-inhibitor of histone lysine demethylase 4 (KDM4).[1][2] It selectively targets KDM4 isoforms A-D.[1][2] KDM4 enzymes are epigenetic regulators that are often overexpressed in various cancers and contribute to tumorigenesis by influencing gene expression, DNA repair, and cell proliferation.[2][3] By inhibiting KDM4, Zavondemstat has demonstrated anti-proliferative activity in cancer cell lines and is being investigated as a potential anti-cancer agent.[1][2]

Q2: What is the purpose of the L-lysine salt formulation of Zavondemstat?

While specific data on the L-lysine salt was not found in the provided search results, formulating a compound as a salt, such as an L-lysine salt, is a common strategy in drug development to improve the aqueous solubility and dissolution rate of a molecule.[4] L-lysine itself is very soluble in water.[5][6] Therefore, it is anticipated that this compound will have improved solubility in aqueous solutions compared to its free base form.

Q3: What are the recommended solvents for preparing Zavondemstat stock solutions?

The free base of Zavondemstat is soluble in DMSO, but insoluble in water and ethanol.[1] For cell-based assays, Dimethyl sulfoxide (DMSO) is a widely used solvent for water-insoluble compounds.[7][8][9] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO.

Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?

The tolerance to DMSO can vary between cell lines.[10] As a general guideline:

  • < 0.1% DMSO: Generally considered safe for most cell lines.[10]

  • 0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[10]

  • > 0.5% - 1% DMSO: May be cytotoxic to some cells and could induce off-target effects.[10]

It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.

Troubleshooting Guide

Issue: My this compound precipitates when I add it to my cell culture medium.

This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous cell culture medium. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The simplest solution is often to lower the final working concentration of Zavondemstat in your assay.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility.[10] Always include a vehicle control.

  • Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Prepare fresh dilutions from your stock solution for each experiment.

  • Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more uniform dispersion.[11]

  • Pre-warm the Medium: Adding the DMSO stock to pre-warmed cell culture medium (37°C) can sometimes improve solubility.

  • pH Adjustment: The solubility of compounds can be pH-dependent.[10] While altering the pH of cell culture medium is generally not recommended, ensuring the medium is properly buffered at its optimal pH is important.

Data Presentation

Table 1: Solubility of Zavondemstat (Free Base)

SolventSolubilityNotes
DMSO3 mg/mL (6.95 mM)[1]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]
WaterInsoluble[1]The L-lysine salt is expected to have improved aqueous solubility.
EthanolInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of 100% anhydrous DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM).

  • Vortex or sonicate gently until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C in solvent, it may be stable for up to a year, and at -20°C for up to a month.[1]

Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium

This protocol provides a general method to determine the kinetic solubility of this compound in your specific cell culture medium.

  • Prepare a Serial Dilution in DMSO: Create a serial dilution of your high-concentration this compound stock solution in 100% DMSO.

  • Dilution in Cell Culture Medium: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your pre-warmed cell culture medium. This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).

  • Visual Inspection: Visually inspect the wells for any signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength such as 620 nm to quantify precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the kinetic solubility of this compound under your specific assay conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Preparation start This compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mM) start->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw For Experiment dilute Dilute in pre-warmed cell culture medium thaw->dilute add_to_cells Add to cells dilute->add_to_cells incubate Incubate add_to_cells->incubate

Experimental workflow for preparing this compound.

troubleshooting_workflow start Precipitation observed in cell culture medium? lower_conc Lower the final working concentration start->lower_conc Yes check_dmso Is final DMSO% < 0.5%? lower_conc->check_dmso success Problem Solved lower_conc->success Precipitation resolved increase_dmso Increase final DMSO% (max 0.5%, with vehicle control) check_dmso->increase_dmso No sonicate Try gentle sonication of final dilution check_dmso->sonicate Yes increase_dmso->sonicate increase_dmso->success Precipitation resolved fresh_prep Prepare fresh dilutions for each experiment sonicate->fresh_prep sonicate->success Precipitation resolved contact_support Contact Technical Support fresh_prep->contact_support fresh_prep->success Precipitation resolved

Troubleshooting decision tree for precipitation issues.

signaling_pathway Zavondemstat Zavondemstat (KRT-232) KDM4 KDM4 A-D (Histone Demethylase) Zavondemstat->KDM4 inhibits Demethylation Demethylation KDM4->Demethylation Histones Methylated Histones (e.g., H3K9me3, H3K36me3) Histones->Demethylation GeneExpression Altered Gene Expression (related to proliferation, survival) Demethylation->GeneExpression Cancer Cancer Cell Proliferation & Survival GeneExpression->Cancer

References

Troubleshooting off-target effects of Zavondemstat L-lysine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential off-target effects of Zavondemstat L-lysine in vitro. The following information is designed to help identify and mitigate common issues to ensure the integrity and reliability of experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Zavondemstat?

Zavondemstat is a small molecule, pan-inhibitor of the histone lysine demethylase 4 (KDM4) family, with selective targeting of KDM4A-D.[1][2] It functions by competing with the KDM4 co-factor, alpha-ketoglutarate (α-KG), for binding to the catalytic domains of the KDM4 isoforms.[3] Dysregulation of KDM4 enzymes has been implicated in various cancers, where they drive oncogenesis by regulating gene transcription.[4] By inhibiting KDM4, Zavondemstat aims to reprogram the epigenetic dysfunction of cancer cells, leading to apoptotic cell death.[4]

Q2: Are there any known off-target effects of Zavondemstat?

Publicly available literature to date emphasizes the selectivity of Zavondemstat for the KDM4 family of histone demethylases, with no reported effects on other KDM families.[1][2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. Potential off-target effects for lysine mimetics could involve other enzymes that bind lysine or similar structures.

Q3: I am observing unexpected phenotypes in my cell-based assays that do not seem to be related to KDM4 inhibition. What could be the cause?

Unexpected phenotypes could arise from several factors, including off-target effects, compound aggregation, or chemical reactivity. It is crucial to systematically troubleshoot these possibilities. Consider the following:

  • Off-target effects: Zavondemstat could be interacting with other cellular proteins.

  • Compound aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins.[5]

  • Chemical reactivity: The compound might be chemically modifying assay components.[5]

  • Cell line specific effects: The observed phenotype might be unique to the genetic or epigenetic context of the cell line being used.

Q4: How can I confirm that the observed effects in my experiment are due to on-target KDM4 inhibition?

To confirm on-target activity, you can perform several experiments:

  • Target Engagement Assay: Directly measure the binding of Zavondemstat to KDM4 in your experimental system.

  • Rescue Experiment: Overexpress a drug-resistant mutant of KDM4 or supplement with a downstream product of KDM4 activity to see if the phenotype is reversed.

  • Use of a Structurally Unrelated KDM4 Inhibitor: Compare the effects of Zavondemstat with another KDM4 inhibitor that has a different chemical scaffold. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Measure Downstream Biomarkers: Assess the methylation status of known KDM4 substrates, such as H3K9me3 and H3K36me3.

Q5: What are some general best practices for working with small molecule inhibitors like Zavondemstat to minimize the risk of off-target effects?

  • Use the Lowest Effective Concentration: Determine the IC50 or EC50 for your specific assay and use concentrations around this value.

  • Ensure Compound Solubility: Poor solubility can lead to aggregation. Confirm that Zavondemstat is fully dissolved in your assay medium.[2][6]

  • Include Appropriate Controls: Always include vehicle-only controls and, if possible, a negative control compound that is structurally similar but inactive.

  • Perform Counter-Screens: Test Zavondemstat in assays for other related enzymes to empirically determine its selectivity profile.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation at Low Concentrations

Symptoms:

  • Significant cytotoxicity is observed at concentrations well below the reported IC50 for KDM4 inhibition in your cell line.

  • The dose-response curve for cytotoxicity is unusually steep.

Possible Causes:

  • Potent off-target cytotoxic effects.

  • High sensitivity of the specific cell line to KDM4 inhibition.

  • Compound instability or degradation into a toxic substance.

Troubleshooting Protocol:

  • Confirm On-Target Effect:

    • Perform a Western blot to measure levels of H3K9me3 and H3K36me3, known targets of KDM4. An increase in these methylation marks should correlate with the concentrations causing cytotoxicity.

    • Use a structurally unrelated KDM4 inhibitor to see if it phenocopies the effect.

  • Assess Compound Stability:

    • Use freshly prepared Zavondemstat solutions for each experiment.

    • Analyze the compound in your cell culture media over time using HPLC to check for degradation.

  • Cell Line Characterization:

    • Sequence the KDM4 genes in your cell line to check for mutations that might confer hypersensitivity.

    • Compare the cytotoxic profile of Zavondemstat in your cell line to a panel of other cell lines with known KDM4 dependency.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Symptoms:

  • Zavondemstat shows high potency in an isolated enzyme (biochemical) assay but weak or no activity in a cell-based assay.

Possible Causes:

  • Poor cell permeability of the compound.

  • Active efflux of the compound from the cells by transporters like P-glycoprotein.

  • Rapid metabolism of the compound within the cell.

Troubleshooting Protocol:

  • Evaluate Cell Permeability:

    • Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

    • Employ fluorescently labeled Zavondemstat (if available) to visualize cellular uptake.

  • Investigate Efflux Pump Activity:

    • Co-treat cells with Zavondemstat and a known efflux pump inhibitor (e.g., verapamil). A significant increase in potency would suggest that the compound is a substrate for efflux pumps.

  • Assess Compound Metabolism:

    • Incubate Zavondemstat with liver microsomes or cell lysates and analyze the disappearance of the parent compound over time using LC-MS.

Data Presentation

Table 1: Example Data for Troubleshooting Unexpected Cytotoxicity

Cell LineZavondemstat IC50 (Proliferation)H3K9me3 Fold Change (at IC50)Structurally Unrelated KDM4i IC50
Cell Line A (Experimental)0.5 µM3.20.8 µM
Cell Line B (Control)5.0 µM3.06.2 µM

This table illustrates how to compare the IC50 for proliferation with a biomarker of on-target activity (H3K9me3 fold change) and the IC50 of another KDM4 inhibitor to investigate if the observed cytotoxicity is on-target.

Table 2: Example Data for Investigating Discrepancies Between Biochemical and Cellular Assays

Assay TypeZavondemstat IC50Zavondemstat IC50 + Efflux Pump Inhibitor
Biochemical (Isolated KDM4A)0.05 µMN/A
Cellular (Cell Line A)8.0 µM1.2 µM

This table demonstrates how to present data from experiments investigating the role of efflux pumps in cellular potency.

Experimental Protocols

Protocol 1: Western Blot for Histone Methylation Marks
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of Zavondemstat or vehicle control for 24-48 hours.

  • Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of histone extract onto a 15% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against H3K9me3, H3K36me3, and total Histone H3 (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

  • Data Analysis: Quantify the band intensities and normalize the methylation mark signal to the total Histone H3 signal.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with Zavondemstat or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of soluble KDM4 by Western blotting.

  • Data Analysis: Plot the amount of soluble KDM4 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of Zavondemstat indicates target engagement.

Visualizations

Zavondemstat_Signaling_Pathway Zavondemstat Zavondemstat KDM4 KDM4 (A-D) Zavondemstat->KDM4 Inhibition H3K9me3 H3K9me3 / H3K36me3 KDM4->H3K9me3 Demethylation Gene_Repression Gene Repression H3K9me3->Gene_Repression Promotes Apoptosis Apoptosis Gene_Repression->Apoptosis Inhibits

Caption: Intended signaling pathway of Zavondemstat.

Troubleshooting_Workflow Start Unexpected In Vitro Phenotype Observed Check_On_Target Confirm On-Target KDM4 Engagement? Start->Check_On_Target On_Target_Yes Phenotype is Likely On-Target Check_On_Target->On_Target_Yes Yes Off_Target_No Potential Off-Target Effect or Assay Artifact Check_On_Target->Off_Target_No No Check_Artifacts Rule out Assay Artifacts (e.g., Aggregation)? Off_Target_No->Check_Artifacts Artifacts_Yes Investigate Off-Target Hypotheses Check_Artifacts->Artifacts_Yes Yes Artifacts_No Optimize Assay Conditions Check_Artifacts->Artifacts_No No

Caption: Troubleshooting workflow for unexpected results.

Logical_Relationship High_Potency_Biochemical High Potency in Biochemical Assay Low_Potency_Cellular Low Potency in Cellular Assay Poor_Permeability Poor Cell Permeability Low_Potency_Cellular->Poor_Permeability Caused by? Efflux Active Efflux Low_Potency_Cellular->Efflux Caused by? Metabolism Rapid Metabolism Low_Potency_Cellular->Metabolism Caused by?

Caption: Potential causes for assay discrepancies.

References

Determining the optimal concentration of Zavondemstat L-lysine for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal concentration of Zavondemstat L-lysine for experiments. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TACH101 or QC8222) is a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes, including isoforms KDM4A, KDM4B, KDM4C, and KDM4D.[1][2] It functions by competing with the KDM4 cofactor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of the enzyme.[3] By inhibiting KDM4, Zavondemstat prevents the demethylation of specific histone residues, leading to an increase in histone methylation marks such as H3K36me3. Dysregulation of KDM4 enzymes is implicated in various cancers, where they contribute to oncogenesis by promoting aberrant gene expression, genomic instability, and uncontrolled cell proliferation.[3][4]

Q2: What is a good starting concentration for in vitro experiments?

A good starting point for in vitro experiments depends on the cell line and the specific assay. Based on available data, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. The IC50 value for Zavondemstat against all four KDM4 isoforms is approximately 80 nM in biochemical assays.[5] In cell-based assays, it has shown potent anti-proliferative activity with EC50 values in the sub-micromolar range (e.g., 3.5 nM in KYSE-150 cells).[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are some recommended cancer cell lines to test this compound?

Preclinical studies have shown Zavondemstat to have robust anti-proliferative effects in a variety of cancer cell lines.[4][6] Consider using cell lines from the following cancer types where KDM4 is often dysregulated:

  • Colorectal Cancer

  • Esophageal Cancer

  • Gastric Cancer

  • Breast Cancer (including triple-negative)

  • Prostate Cancer

  • Pancreatic Cancer

  • Hematological Malignancies

Q4: How should I prepare this compound for in vitro and in vivo studies?

  • In Vitro: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, the final DMSO concentration in the media should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

  • In Vivo: For oral administration in animal studies, a common formulation involves dissolving the compound in a vehicle such as 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[7]

Q5: What is a typical dosing regimen for in vivo animal studies?

While specific preclinical dosing in animal models is not extensively detailed in the provided search results, information from a phase 1 clinical trial in humans can offer some guidance for designing animal studies. In the clinical trial, oral doses ranged from 5 mg to 25 mg, administered either once or twice daily with different schedules (e.g., 3 days on/4 days off, 5 days on/2 days off, or continuous 7 days).[4][8] For animal studies, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose for the specific animal model and tumor type.

Troubleshooting Guide

Problem 1: I am not observing a significant effect of this compound on my cells.

  • Concentration: The concentration of Zavondemstat may be too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM).

  • Cell Line Sensitivity: Your chosen cell line may not be sensitive to KDM4 inhibition. Consider screening a panel of cell lines to find a more responsive model.

  • Treatment Duration: The incubation time may be too short. Try extending the treatment duration (e.g., 48, 72, or 96 hours).

  • Compound Stability: Ensure the this compound stock solution is properly stored (typically at -20°C or -80°C) and has not degraded.

  • Assay Readout: The chosen assay may not be sensitive enough to detect the effects of the compound. Consider using multiple assays to assess cell viability, proliferation, and apoptosis.

Problem 2: I am observing high background or variability in my in vitro assays.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent and below 0.5%.

  • Cell Seeding Density: Inconsistent cell seeding can lead to high variability. Optimize and maintain a consistent cell seeding density for all experiments.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently. Avoid using the outermost wells for experimental samples.

  • Reagent Mixing: Ensure all reagents, including the compound dilutions, are thoroughly mixed before adding to the cells.

Problem 3: My in vivo xenograft tumors are not growing, or the drug is causing excessive toxicity.

  • Tumor Cell Implantation: Ensure a sufficient number of viable tumor cells are implanted. The optimal number of cells can vary between cell lines.[9]

  • Animal Health: Use healthy, immunocompromised mice (e.g., NSG mice) for xenograft studies.[10] Monitor animal weight and overall health closely throughout the experiment.

  • Dosing and Formulation: The dose may be too high, leading to toxicity, or the formulation may not be optimal for bioavailability. Perform a tolerability study with different doses and formulations.

  • Route of Administration: While oral administration is common, other routes such as intraperitoneal injection may be considered if oral bioavailability is an issue in your model.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available information.

Table 1: In Vitro Activity of Zavondemstat

ParameterValueAssay TypeCell Line/Target
IC50 ~80 nMBiochemical AssayKDM4A, KDM4B, KDM4C, KDM4D
EC50 3.5 nMAnti-proliferative AssayKYSE-150

Table 2: Phase 1 Clinical Trial Dosing Regimens in Humans

DoseScheduleAdministration
5 mg QD3 days on / 4 days offOral
10 mg QD3 days on / 4 days offOral
25 mg QD3 days on / 4 days offOral
25 mg QD5 days on / 2 days offOral
15 mg BIDContinuous (7 days on)Oral
25 mg BIDContinuous (7 days on)Oral

QD: once daily; BID: twice daily[4][8]

Experimental Protocols

In Vitro Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline for determining the effect of this compound on cancer cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A common starting range is 1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Zavondemstat.

    • Incubate for 48-96 hours.

  • MTT/MTS Assay:

    • Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[11]

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[11]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability against the log of the Zavondemstat concentration and fit a dose-response curve to determine the EC50 value.

Western Blot for H3K36me3

This protocol describes how to assess the target engagement of Zavondemstat by measuring the levels of H3K36me3.

  • Cell Lysis and Histone Extraction:

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

    • Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification:

    • Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 10-20 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel for better resolution of histones.[3]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K36me3 overnight at 4°C.

    • Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.[3][12]

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the H3K36me3 signal to the total Histone H3 signal to determine the relative change in methylation.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).[8][10]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]

  • Drug Administration:

    • Prepare the this compound formulation for oral gavage or another appropriate route of administration.

    • Administer the drug to the treatment group according to the predetermined dose and schedule.

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint:

    • Monitor the body weight and overall health of the mice throughout the study.

    • Continue to measure tumor volume regularly.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Visualizations

Zavondemstat_Mechanism_of_Action cluster_0 Epigenetic Regulation cluster_1 KDM4 Activity cluster_2 Zavondemstat Action cluster_3 Downstream Effects Histone Histone H3 H3K36me2 H3K36me2 Histone->H3K36me2 Methyltransferase H3K36me3 H3K36me3 (Active Transcription) Demethylation Demethylation H3K36me3->Demethylation GeneExpression Altered Gene Expression H3K36me3->GeneExpression H3K36me2->H3K36me3 Methyltransferase KDM4 KDM4 Enzyme KDM4->Demethylation Demethylation->H3K36me2 Zavondemstat Zavondemstat L-lysine Inhibition Inhibition Zavondemstat->Inhibition Inhibition->KDM4 TumorGrowth Decreased Tumor Growth GeneExpression->TumorGrowth

Caption: Mechanism of action of this compound.

Experimental_Workflow_In_Vitro start Start: Select Cancer Cell Line seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with Zavondemstat (Dose-Response) seed_cells->treat_cells incubate Incubate (48-96 hours) treat_cells->incubate viability_assay Perform Cell Viability Assay (MTT/MTS) incubate->viability_assay data_analysis Analyze Data & Determine EC50 viability_assay->data_analysis western_blot Confirm Target Engagement (Western Blot for H3K36me3) data_analysis->western_blot end End: Optimal In Vitro Concentration Determined western_blot->end

Caption: In vitro experimental workflow.

Troubleshooting_Logic start Problem: No significant effect in vitro check_concentration Is the concentration in the optimal range? start->check_concentration check_duration Is the treatment duration sufficient? check_concentration->check_duration Yes solution1 Solution: Perform dose-response (1 nM - 10 µM) check_concentration->solution1 No check_cell_line Is the cell line known to be sensitive? check_duration->check_cell_line Yes solution2 Solution: Increase incubation time (e.g., 72h, 96h) check_duration->solution2 No solution3 Solution: Screen alternative cell lines check_cell_line->solution3 No

Caption: Troubleshooting logic for in vitro experiments.

References

How to minimize Zavondemstat L-lysine toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zavondemstat L-lysine (TACH101), a first-in-class, pan-inhibitor of the KDM4 histone demethylase family. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Zavondemstat in preclinical research, with a focus on understanding and minimizing potential toxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Zavondemstat?

A1: Zavondemstat is a potent and selective small-molecule inhibitor of the KDM4 family of histone lysine demethylases (KDM4A, KDM4B, KDM4C, and KDM4D).[1][2] It acts by competing with the KDM4 cofactor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of the enzyme.[3] By inhibiting KDM4, Zavondemstat prevents the demethylation of histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), as well as histone H1.4 at lysine 26 (H1.4K26).[2] This leads to an increase in histone methylation, altering gene expression and inducing anti-proliferative effects in cancer cells.[2][4]

Q2: What are the known effects of Zavondemstat on normal, non-cancerous cells?

A2: Preclinical studies with some KDM4 inhibitors have shown a degree of selectivity for cancer cells over certain normal cell lines. For example, the KDM4 inhibitor QC6352 displayed strong antiproliferative effects against a cancer cell line but had no effect on the normal fibroblast cell line IMR-90.[5] Similarly, the antifungal agent ciclopirox, which also inhibits KDM4B, showed potent activity against neuroblastoma cells but not against normal human fibroblast HS68 cells.[5] However, the KDM4 family plays essential roles in normal cellular processes, including embryonic development and the maintenance of hematopoietic stem cells.[6][7] Therefore, inhibition of KDM4 enzymes by Zavondemstat may have effects on normal, rapidly proliferating cells. Clinical trials in cancer patients have reported manageable, mostly low-grade toxicities, including diarrhea, fatigue, decreased appetite, nausea, and hematologic effects such as anemia and neutropenia.[3][8]

Q3: What are the potential mechanisms of Zavondemstat toxicity in normal cells?

A3: The toxicity of Zavondemstat in normal cells likely stems from the inhibition of KDM4's essential functions in these cells. KDM4 enzymes are involved in regulating gene transcription, DNA repair, and cell cycle progression.[5] Since KDM4A-C are broadly expressed in normal human tissues, pan-inhibition could disrupt these fundamental processes.[5] For instance, the requirement of KDM4 activity for hematopoietic stem cell maintenance suggests that hematologic toxicity is a potential on-target effect.[7] Disruption of the finely tuned gene expression regulated by KDM4 in other tissues could also lead to the observed side effects like gastrointestinal issues.

Q4: Are there any known strategies to specifically protect normal cells from Zavondemstat-induced toxicity in a research setting?

A4: Currently, there are no published, specific protocols for protecting normal cells from Zavondemstat-induced toxicity. However, based on general principles of chemotherapy and targeted therapy research, several strategies can be explored in a preclinical setting. These include optimizing dosing schedules (e.g., intermittent vs. continuous exposure), co-treatment with cytoprotective agents, or the use of more complex, co-culture models that better mimic the in vivo tumor microenvironment. The development of such strategies would require empirical testing.

Troubleshooting Guide

This guide addresses potential issues researchers might encounter when assessing the toxicity of Zavondemstat in normal cells.

Issue Possible Cause Suggested Solution
High level of cytotoxicity in normal cell lines at expected therapeutic concentrations. Cell line is particularly sensitive to KDM4 inhibition.- Perform a dose-response curve to determine the EC50 for your specific normal cell line.- Compare the EC50 of the normal cell line to that of your cancer cell line(s) of interest to determine the therapeutic window.- Consider using a normal cell line reported to be less sensitive to KDM4 inhibition (e.g., IMR-90 or HS68 fibroblasts) as a control.[5]
Off-target effects of the compound.- Ensure the use of a high-purity batch of this compound.- Include appropriate vehicle controls in all experiments.- If possible, use a structurally related but inactive control compound to confirm that the observed effects are due to KDM4 inhibition.
Inconsistent results in cytotoxicity assays. Issues with experimental setup or reagents.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.- Verify the stability of Zavondemstat in your cell culture medium over the course of the experiment.- Ensure accurate and consistent dilutions of the compound for each experiment.
Difficulty in establishing a clear therapeutic window between cancer and normal cells. Overlapping sensitivity of the cell lines used.- Test a broader panel of cancer and normal cell lines from different tissues of origin.- Explore different assay endpoints beyond simple viability, such as apoptosis, cell cycle arrest, or specific biomarkers of cellular stress.
Unexplained morphological changes or cellular stress responses in normal cells. On-target effects of KDM4 inhibition on cellular differentiation or homeostasis.- Characterize the observed phenotype using techniques such as immunofluorescence for cytoskeletal proteins or markers of senescence.- Analyze changes in gene expression of pathways known to be regulated by KDM4.

Data Summary

Table 1: Reported Treatment-Related Adverse Events (TRAEs) of Zavondemstat in a Phase 1 Clinical Trial
Adverse EventPercentage of PatientsPredominant Grade(s)
Diarrhea12%1, 2
Fatigue7%1, 2
Decreased Appetite7%1, 2
Nausea7%1, 2
Hyponatremia7%1, 2
Anemia66.7%1, 2 (one G3)
Leukopenia20%1, 2
Neutropenia10%1, 2
Thrombocytopenia16.6%1, 2
Data compiled from a Phase 1 study in patients with advanced solid tumors.[3]

Experimental Protocols

Protocol 1: Assessment of Zavondemstat Cytotoxicity in Normal and Cancer Cell Lines using a Resazurin-Based Viability Assay

Objective: To determine and compare the half-maximal effective concentration (EC50) of Zavondemstat in normal and cancer cell lines.

Materials:

  • Normal and cancer cell lines of interest

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Plate reader with fluorescence detection (Ex/Em ~560/590 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Zavondemstat in the appropriate vehicle.

    • Perform serial dilutions of Zavondemstat in complete medium to achieve a range of final concentrations. Include a vehicle-only control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Zavondemstat or vehicle control.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "medium only" blank from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the logarithm of the Zavondemstat concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the EC50 value.

Visualizations

Signaling and Experimental Workflow Diagrams

KDM4_Signaling_Pathway cluster_normal Normal Cell Homeostasis cluster_cancer Cancer Cell Pathogenesis Normal_Proliferation Controlled Proliferation DNA_Repair DNA Damage Repair Differentiation Differentiation Oncogene_Expression Oncogene Expression Apoptosis_Evasion Evasion of Apoptosis Genomic_Instability Genomic Instability KDM4 KDM4 (A, B, C, D) KDM4->Normal_Proliferation regulates KDM4->DNA_Repair regulates KDM4->Differentiation regulates KDM4->Oncogene_Expression promotes KDM4->Apoptosis_Evasion promotes KDM4->Genomic_Instability promotes Zavondemstat Zavondemstat (TACH101) Zavondemstat->KDM4 inhibits

Caption: Role of KDM4 in normal and cancer cells and the inhibitory action of Zavondemstat.

Troubleshooting_Workflow Start Unexpected High Toxicity in Normal Cells Check_Dose Verify Zavondemstat Concentration and Purity Start->Check_Dose Check_Cells Assess Cell Health and Seeding Density Check_Dose->Check_Cells Run_Controls Include Vehicle and Inactive Compound Controls Check_Cells->Run_Controls Dose_Response Perform Full Dose-Response Curve (Normal vs. Cancer) Run_Controls->Dose_Response Analyze_Window Calculate Therapeutic Window (EC50 Cancer / EC50 Normal) Dose_Response->Analyze_Window Window_Acceptable Is Window > 1? Analyze_Window->Window_Acceptable Proceed Proceed with Experiment Window_Acceptable->Proceed Yes Optimize Optimize Experimental Conditions Window_Acceptable->Optimize No Consider_Alternatives Consider Alternative Normal Cell Line or Dosing Strategy (e.g., Intermittent) Optimize->Consider_Alternatives

Caption: Troubleshooting workflow for unexpected toxicity of Zavondemstat in normal cells.

Mitigation_Strategy_Workflow Start Goal: Minimize Zavondemstat Toxicity Hypothesis Select Potential Mitigation Strategy Start->Hypothesis Strategy1 Strategy 1: Intermittent Dosing Hypothesis->Strategy1 Strategy2 Strategy 2: Co-treatment with Cytoprotective Agent Hypothesis->Strategy2 Experiment Design Experiment: - Normal Cells - Cancer Cells - Zavondemstat +/- Strategy Strategy1->Experiment Strategy2->Experiment Assay Perform Viability and Function Assays Experiment->Assay Analyze Analyze Data: - Compare Viability - Assess Cancer Cell Killing Assay->Analyze Evaluate Evaluate Efficacy of Mitigation Strategy Analyze->Evaluate Successful Strategy is Successful Evaluate->Successful Protection of Normal Cells without Compromising Anti-Cancer Effect Unsuccessful Strategy is Unsuccessful Evaluate->Unsuccessful No Protection or Compromised Efficacy Refine Refine or Choose New Strategy Unsuccessful->Refine

Caption: Experimental workflow for developing and testing strategies to mitigate Zavondemstat toxicity.

References

Protocol refinement for consistent results with Zavondemstat L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving consistent and reliable results with Zavondemstat L-lysine. This guide includes frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and standardized protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as TACH101 or QC8222) is a potent, cell-permeable, small molecule inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1] It functions as a pan-inhibitor, targeting all KDM4 isoforms (KDM4A, KDM4B, KDM4C, and KDM4D).[1] By inhibiting KDM4, Zavondemstat prevents the demethylation of specific lysine residues on histone tails, particularly H3K9me3 and H3K36me3. This leads to an increase in the levels of these methylation marks, which in turn alters gene expression, inhibits cancer cell proliferation, and can induce apoptosis.[2]

Q2: What are the key preclinical and clinical findings for this compound?

A2: Preclinical studies have demonstrated that Zavondemstat exhibits anti-proliferative activity across a range of cancer cell lines and in vivo xenograft models. A Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors has shown that Zavondemstat is well-tolerated with a manageable safety profile.[2][3][4] Preliminary efficacy data from this trial indicated stable disease in a portion of heavily pretreated patients.[3][4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C. For short-term storage, it can be stored at 4°C. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) and should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: In which cancer cell lines has this compound shown activity?

A4: Preclinical studies have reported anti-proliferative and apoptotic effects of Zavondemstat in various cancer cell lines, including but not limited to colorectal, esophageal, gastric, breast, pancreatic, and hematological malignancies.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available preclinical and clinical information.

ParameterValueCell Line/ContextReference
IC50 (KDM4A-D) ~10-50 nMBiochemical Assay[5]
EC50 (Cell Viability) Varies by cell lineIn vitro cell culture[2]
Half-life (t1/2) Approximately 1.5 hoursHuman Plasma[2][3][4]
Clinical Trial Phase Phase 1Advanced Solid Tumors[2][3][4]
Stable Disease Rate 44% (10/23 evaluable patients)Phase 1 Clinical Trial[3][4]

Signaling Pathway

Zavondemstat_Pathway Zavondemstat This compound KDM4 KDM4 (A-D) Zavondemstat->KDM4 inhibits H3K9me3 Histone H3 Lysine 9 (H3K9me3) KDM4->H3K9me3 demethylates H3K36me3 Histone H3 Lysine 36 (H3K36me3) KDM4->H3K36me3 demethylates Gene_Repression Oncogene Repression H3K9me3->Gene_Repression H3K36me3->Gene_Repression Apoptosis Apoptosis Gene_Repression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Repression->Cell_Cycle_Arrest Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol Steps Check_Reagents->Review_Protocol Reagents OK Consult_Support Consult Technical Support Check_Reagents->Consult_Support Reagents Faulty Optimize_Parameters Optimize Key Parameters (Concentration, Time) Review_Protocol->Optimize_Parameters Protocol Correct Review_Protocol->Consult_Support Protocol Error Consistent_Results Consistent Results Achieved Optimize_Parameters->Consistent_Results Optimization Successful Optimize_Parameters->Consult_Support Optimization Fails Experimental_Workflow Start Start Experiment Cell_Culture Cell Seeding and Treatment with Zavondemstat Start->Cell_Culture Assay_Choice Select Assay Cell_Culture->Assay_Choice Viability_Assay Cell Viability Assay (MTT/XTT) Assay_Choice->Viability_Assay Proliferation Western_Blot Western Blot for Histone Methylation Assay_Choice->Western_Blot Target Engagement HTRF_Assay HTRF Assay for KDM4 Activity Assay_Choice->HTRF_Assay Enzymatic Activity Data_Acquisition Data Acquisition Viability_Assay->Data_Acquisition Western_Blot->Data_Acquisition HTRF_Assay->Data_Acquisition Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis End End of Experiment Data_Analysis->End

References

Technical Support Center: Overcoming Resistance to Epigenetic Modulators in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Histone Demethylase Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with epigenetic modulators, including the KDM4 inhibitor Zavondemstat L-lysine. While specific resistance mechanisms to Zavondemstat are not yet extensively documented in publicly available literature, this guide provides a comprehensive framework for understanding and overcoming resistance based on well-studied inhibitors of histone demethylases, such as KDM1A/LSD1 inhibitors. The principles and methodologies described here are broadly applicable to investigating resistance to novel epigenetic drugs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TACH101 or QC8222) is a pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes, including isoforms KDM4A, KDM4B, KDM4C, and KDM4D.[1][2][3] These enzymes play a crucial role in tumorigenesis by removing methyl groups from histones, thereby regulating gene expression, cell cycle progression, and DNA repair.[3] By inhibiting KDM4, Zavondemstat aims to restore normal epigenetic regulation and suppress cancer cell growth.[4][5]

Q2: My cancer cell line is showing reduced sensitivity to Zavondemstat. What are the potential mechanisms of resistance?

While direct resistance mechanisms to Zavondemstat are still under investigation, insights can be drawn from studies on other histone demethylase inhibitors, particularly those targeting KDM1A/LSD1. Potential mechanisms include:

  • Epigenetic Reprogramming: Cancer cells can undergo epigenetic changes to bypass the effects of the inhibitor. This may involve the activation of alternative signaling pathways to maintain a proliferative state. For instance, resistance to LSD1 inhibitors in small cell lung cancer has been linked to a shift towards a TEAD4-driven mesenchymal-like state.[6][7]

  • Upregulation of Alternative Survival Pathways: Cells may compensate for the inhibition of one pathway by upregulating others. This can involve the activation of pro-survival signaling cascades that are independent of KDM4 activity.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.

  • Target Mutation or Altered Expression: While less common for epigenetic modulators compared to kinase inhibitors, mutations in the drug target (KDM4) or alterations in its expression level could potentially confer resistance.

Q3: How can I confirm that my cell line has developed resistance to Zavondemstat?

Resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of the drug in the treated cell line compared to the parental, sensitive cell line. An increase in IC50 of 3- to 10-fold is often considered indicative of resistance.[8] This is determined using cell viability assays.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments aimed at studying and overcoming resistance to histone demethylase inhibitors.

Problem Possible Cause(s) Suggested Solution(s)
High variability in cell viability assay results. Inconsistent cell seeding density. Edge effects in the multi-well plate. Contamination (bacterial, fungal, or mycoplasma). Incomplete dissolution of formazan crystals (in MTT assays).Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS. Regularly test cell cultures for contamination. Ensure complete solubilization of formazan by thorough mixing and visual inspection.
No significant difference in IC50 between parental and suspected resistant cells. Insufficient duration or concentration of drug exposure during resistance development. The resistance mechanism may not be stable. The chosen cell viability assay may not be sensitive enough.Extend the duration of drug treatment or gradually increase the concentration.[8] Culture the resistant cells in the presence of a maintenance dose of the drug. Try a different viability assay (e.g., switch from MTT to a luminescence-based ATP assay).
Difficulty in detecting changes in histone methylation by Western blot. Poor antibody quality or incorrect antibody dilution. Inefficient histone extraction. Low abundance of the specific histone modification.Validate the antibody using positive and negative controls. Optimize the antibody concentration. Use a histone-specific extraction protocol to enrich for nuclear proteins.[9][10] Increase the amount of protein loaded onto the gel.
Inconsistent gene expression results from qPCR or RNA-seq. RNA degradation. Contamination with genomic DNA. Poor primer/probe design (for qPCR). Variability in reverse transcription efficiency.Use an RNA stabilization solution and work quickly on ice. Perform a DNase treatment step. Validate primer efficiency and specificity. Use a high-quality reverse transcriptase and consistent reaction conditions.

Experimental Protocols

Development of a Zavondemstat-Resistant Cancer Cell Line

This protocol describes a common method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Cell culture flasks and plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Determine the initial IC50: Perform a dose-response experiment with the parental cell line to determine the IC50 of Zavondemstat after 72 hours of treatment using a cell viability assay.

  • Initial Treatment: Culture the parental cells in a medium containing Zavondemstat at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of Zavondemstat in the culture medium by approximately 1.5 to 2-fold.

  • Repeat Dose Escalation: Continue this process of gradually increasing the drug concentration as the cells adapt. This process can take several months.[11]

  • Monitor Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the treated cell population to monitor the development of resistance.

  • Establish a Stable Resistant Line: Once a significant and stable increase in the IC50 is observed, the resistant cell line is established.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of development.

  • Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of Zavondemstat (typically the highest concentration they have adapted to) to ensure the stability of the resistant phenotype.

G Workflow for Developing a Drug-Resistant Cell Line A Determine IC50 of Parental Cell Line B Culture in Medium with IC20 of Drug A->B C Monitor Cell Proliferation B->C D Increase Drug Concentration (1.5-2x) C->D Cells adapt E Repeat Dose Escalation D->E E->C F Periodically Determine IC50 E->F G Establish Stable Resistant Line F->G Significant IC50 increase H Cryopreserve and Maintain G->H

Workflow for developing a drug-resistant cell line.
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells and to determine the IC50 value.

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Zavondemstat. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilize Formazan: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Histone Modifications

This protocol is used to detect changes in the levels of specific histone modifications in response to drug treatment.

Materials:

  • Parental and resistant cancer cell lines

  • This compound

  • Cell lysis buffer

  • Histone extraction buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific histone modifications (e.g., H3K4me2, H3K9me2) and a loading control (e.g., total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with Zavondemstat as required. Harvest and lyse the cells, followed by histone extraction.[9][10]

  • Protein Quantification: Determine the protein concentration of the histone extracts.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the histone modification to the total histone loading control.

Signaling Pathways and Resistance

Resistance to histone demethylase inhibitors can involve the activation of alternative signaling pathways. Understanding these pathways is crucial for developing strategies to overcome resistance.

G Potential Resistance Pathway to a KDM Inhibitor cluster_0 Drug Action cluster_1 Resistance Mechanism Zavondemstat Zavondemstat KDM4 KDM4 Zavondemstat->KDM4 inhibits Histone_Demethylation Histone Demethylation KDM4->Histone_Demethylation promotes Gene_Repression Oncogene Repression Histone_Demethylation->Gene_Repression represses Apoptosis Apoptosis Gene_Repression->Apoptosis induces Cell_Survival Cell Survival & Proliferation Bypass_Pathway Bypass Survival Pathway (e.g., PI3K/Akt) Survival_Genes Pro-Survival Gene Expression Bypass_Pathway->Survival_Genes Survival_Genes->Cell_Survival

Hypothetical resistance pathway to a KDM inhibitor.

This technical support guide provides a starting point for researchers investigating resistance to this compound and other epigenetic modulators. By understanding the potential mechanisms of resistance and employing robust experimental protocols, it is possible to develop strategies to overcome these challenges and advance the development of novel cancer therapies.

References

Technical Support Center: Interpreting Unexpected Results from Zavondemstat and Navtemadlin (KRT-232) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of unexpected results from studies involving Zavondemstat (TACH101) and Navtemadlin (KRT-232). A key point of clarification is that while sometimes confused, these are distinct molecules with different primary targets. Zavondemstat is a pan-inhibitor of lysine-specific demethylase 4 (KDM4) isoforms, while Navtemadlin is a potent inhibitor of murine double minute 2 (MDM2).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and points of confusion that may arise during research with Zavondemstat and Navtemadlin.

Q1: What is the primary mechanism of action for Zavondemstat (TACH101)?

A1: Zavondemstat is a pan-inhibitor of the KDM4 family of histone lysine demethylases (KDM4A-D). It functions by competing with the KDM4 co-factor, alpha-ketoglutarate (α-KG), for binding to the catalytic domain of KDM4 enzymes. This inhibition leads to an increase in histone methylation, particularly on H3K9 and H3K36, which in turn alters gene expression, promoting anti-tumor effects such as apoptosis and inhibition of cell proliferation.

Q2: What is the primary mechanism of action for Navtemadlin (KRT-232)?

A2: Navtemadlin is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to MDM2, Navtemadlin prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. This leads to the accumulation and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type TP53.

Q3: I've seen Zavondemstat referred to as an MDM2 inhibitor in some older literature. Is this correct?

A3: This is a point of confusion in the literature. Based on the most current and comprehensive data, Zavondemstat's primary and intended mechanism of action is the inhibition of KDM4. Navtemadlin (KRT-232) is the compound that is a dedicated MDM2 inhibitor. It is crucial to distinguish between these two drugs and their distinct targets when designing experiments and interpreting results.

Q4: What are the most common adverse events observed in clinical trials for Zavondemstat?

A4: In a Phase 1 study in patients with advanced solid tumors, the most common treatment-related adverse events (TRAEs) for Zavondemstat were primarily low-grade and included diarrhea, fatigue, decreased appetite, nausea, and hyponatremia. Hematologic toxicities such as anemia, neutropenia, and thrombocytopenia were also observed, mostly at Grade 1 or 2.[1][2][3][4][5]

Q5: What are the characteristic adverse events associated with Navtemadlin?

A5: The most common adverse events for Navtemadlin are considered on-target effects resulting from p53 activation in rapidly dividing normal tissues. These include gastrointestinal toxicities (nausea, vomiting, diarrhea) and hematologic toxicities (thrombocytopenia, neutropenia, and anemia).[6] These are typically manageable with supportive care and dose adjustments.

Q6: What are potential mechanisms of resistance to Zavondemstat?

A6: While specific clinical resistance mechanisms to Zavondemstat are still under investigation, preclinical studies on KDM4 inhibitors suggest potential mechanisms could include alterations in the drug target (mutations in KDM4), upregulation of alternative signaling pathways to bypass the effects of KDM4 inhibition, and increased drug efflux. Copy number gains in certain chromosomal regions have also been implicated in therapeutic resistance to KDM4 inhibitors.[7]

Q7: What are known mechanisms of resistance to Navtemadlin?

A7: Resistance to MDM2 inhibitors like Navtemadlin is often linked to alterations in the p53 pathway. This can include the acquisition of TP53 mutations, which render the drug ineffective as it relies on wild-type p53 function.[8][9] Overexpression of MDMX (MDM4), a homolog of MDM2 that can also bind and inhibit p53, is another potential resistance mechanism. Additionally, p53-independent mechanisms of resistance are also being explored.[10]

Q8: Are there known off-target effects for Zavondemstat or Navtemadlin?

A8: Preclinical studies of Zavondemstat (TACH101) have shown it to be a potent and specific KDM4 inhibitor with no significant off-target activity observed in in vitro and in vivo studies. It did not show inhibition or induction of CYP enzymes, suggesting a low probability of CYP-mediated drug-drug interactions.[11] For Navtemadlin, the most prominent side effects are considered on-target toxicities due to p53 activation in normal tissues.[6] However, as with any small molecule inhibitor, the potential for off-target effects should be considered when interpreting unexpected experimental results.

Section 2: Data Presentation

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from Phase 1 Study of Zavondemstat (TACH101) in Advanced Solid Tumors
Adverse EventAny Grade (%)Grade 1-2 (%)Grade 3 (%)
Non-Hematologic
Diarrhea12%12%0%
Fatigue7%7%0%
Decreased Appetite7%7%0%
Nausea7%7%0%
Hyponatremia7%7%0%
Hematologic
Anemia66.7%60%6.7%
Leukopenia20%20%0%
Neutropenia10%10%0%
Thrombocytopenia16.6%16.6%0%

Data compiled from a study with 30 patients across 6 dose cohorts. MTD was not reached.[1][2][3][4][5]

Table 2: Summary of Common Treatment-Emergent Adverse Events (TEAEs) from a Study of Navtemadlin (KRT-232) in Myelofibrosis
Adverse EventAny Grade (%)Grade 3/4 (%)
Gastrointestinal
Nausea42%4%
Diarrhea41%6%
Vomiting25%2%
Hematologic
Thrombocytopenia46%37%
Anemia36%29%
Neutropenia30%25%

Data from the BOREAS study.

Section 3: Experimental Protocols and Troubleshooting Guides

This section provides representative experimental protocols for key assays and troubleshooting for common issues.

Zavondemstat (KDM4 Inhibitor) Studies

This protocol is a representative method for assessing the inhibitory activity of compounds like Zavondemstat on KDM4 enzymatic activity using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Recombinant KDM4 enzyme (e.g., KDM4B catalytic domain)

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • Alpha-ketoglutarate (α-KG)

  • Ascorbate and Fe(II)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA)

  • Terbium (Tb)-labeled anti-H3K9me2 antibody (donor)

  • Streptavidin-conjugated fluorophore (e.g., AF488) (acceptor)

  • Zavondemstat or other test compounds

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of Zavondemstat in DMSO and then dilute in assay buffer to the desired final concentrations.

  • Enzyme Reaction: a. In a 384-well plate, add the biotinylated H3K9me3 substrate. b. Add the KDM4B enzyme to all wells except the negative control. c. Add the test compound (Zavondemstat) or vehicle (DMSO) to the respective wells. d. Initiate the demethylation reaction by adding a mixture of α-KG, ascorbate, and Fe(II). e. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: a. Stop the enzymatic reaction by adding a detection mixture containing the Tb-anti-H3K9me2 antibody and streptavidin-AF488. b. Incubate for a further period (e.g., 15-60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor). The TR-FRET signal (ratio of acceptor to donor emission) is proportional to the amount of demethylated product.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IssuePossible Cause(s)Suggested Solution(s)
No or low KDM4 inhibition observed 1. Compound inactivity: Zavondemstat degradation or incorrect concentration. 2. Assay conditions: Suboptimal enzyme or substrate concentration, or inappropriate buffer conditions. 3. Enzyme inactivity: Improper storage or handling of the recombinant KDM4 enzyme.1. Verify the integrity and concentration of the Zavondemstat stock solution. 2. Optimize the assay by titrating the enzyme and substrate concentrations. Ensure the assay buffer components are at the correct pH and concentration. 3. Use a new aliquot of the enzyme and handle it according to the manufacturer's recommendations. Include a positive control inhibitor.
High variability between replicate wells 1. Pipetting errors: Inaccurate or inconsistent liquid handling. 2. Plate effects: Edge effects or temperature gradients across the plate. 3. Compound precipitation: Poor solubility of Zavondemstat at higher concentrations.1. Use calibrated pipettes and ensure proper mixing. 2. Avoid using the outer wells of the plate and ensure uniform incubation temperature. 3. Check the solubility of Zavondemstat in the final assay buffer. If necessary, adjust the DMSO concentration (while ensuring it doesn't affect enzyme activity).
Unexpected cellular phenotype (e.g., off-target effects) 1. Cell line specific context: The observed phenotype may be due to the specific genetic background of the cell line. 2. Potential for off-target activity: Although preclinical data suggests high specificity, off-target effects can't be entirely ruled out in a new experimental system.1. Test Zavondemstat in multiple cell lines with different genetic backgrounds. 2. Perform target engagement assays to confirm KDM4 inhibition in your cellular model. Consider using a structurally unrelated KDM4 inhibitor to see if the phenotype is recapitulated.
Navtemadlin (MDM2 Inhibitor) Studies

This protocol describes a method to quantify apoptosis induced by Navtemadlin in cancer cells with wild-type p53.

Materials:

  • Cancer cell line with wild-type TP53 (e.g., SJSA-1, HCT116)

  • Navtemadlin (KRT-232)

  • Cell culture medium and supplements

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will not lead to over-confluence during the experiment. b. Allow cells to adhere overnight. c. Treat cells with various concentrations of Navtemadlin or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting and Staining: a. Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent (e.g., TrypLE). b. Wash the cells with cold PBS and centrifuge. c. Resuspend the cell pellet in 1X Binding Buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer. b. Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

IssuePossible Cause(s)Suggested Solution(s)
No or low apoptosis induction 1. Cell line is p53-mutant or null: Navtemadlin's primary mechanism is p53-dependent. 2. Drug concentration or incubation time is insufficient. 3. Resistance mechanisms: The cell line may have intrinsic resistance to MDM2 inhibition (e.g., high MDMX expression).1. Confirm the p53 status of your cell line. Use a p53 wild-type cell line as a positive control. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Investigate potential resistance mechanisms, such as MDMX expression levels.
High background apoptosis in control cells 1. Unhealthy cells: Cells are stressed due to over-confluence, nutrient deprivation, or contamination. 2. Harsh cell handling: Excessive centrifugation speeds or vigorous pipetting.1. Ensure proper cell culture techniques and use cells at a low passage number. 2. Handle cells gently throughout the protocol.
Unexpected hematological toxicity in vivo 1. On-target effect: This is an expected consequence of p53 activation in hematopoietic progenitor cells. 2. Dosing schedule: Continuous high-dose administration may lead to severe cytopenias.1. Monitor blood counts regularly. 2. Consider intermittent dosing schedules to allow for hematopoietic recovery, as has been done in clinical trials.

Section 4: Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Zavondemstat_Mechanism cluster_nucleus Nucleus Histone Histone H3 Methylated_Histone Methylated H3K9/H3K36 Histone->Methylated_Histone Methylation KDM4 KDM4 KDM4->Methylated_Histone demethylates Demethylated_Histone Demethylated Histone Zavondemstat Zavondemstat Zavondemstat->KDM4 inhibits Gene_Expression Altered Gene Expression Methylated_Histone->Gene_Expression leads to Apoptosis Apoptosis Gene_Expression->Apoptosis Navtemadlin_Mechanism cluster_cell Cancer Cell (p53 wild-type) cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates PUMA_BAX PUMA, BAX p53->PUMA_BAX activates MDM2 MDM2 MDM2->p53 inhibits & degrades Navtemadlin Navtemadlin Navtemadlin->MDM2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA_BAX->Apoptosis Troubleshooting_Workflow Start Unexpected Experimental Result Check_Drug Verify Drug Identity & Purity (Zavondemstat vs. Navtemadlin) Start->Check_Drug Check_Target Confirm Target Expression (KDM4 / p53 status) Start->Check_Target Check_Protocol Review Experimental Protocol (reagents, concentrations, timing) Start->Check_Protocol Modify_Experiment Modify Experimental Design Check_Drug->Modify_Experiment Consult_Data Consult Clinical Trial Data (adverse events, dose-response) Check_Target->Consult_Data Check_Protocol->Consult_Data Consider_Resistance Investigate Potential Resistance Mechanisms Consult_Data->Consider_Resistance Consider_Off_Target Evaluate Potential Off-Target Effects Consult_Data->Consider_Off_Target Consider_Resistance->Modify_Experiment Consider_Off_Target->Modify_Experiment

References

Best practices for storing and handling Zavondemstat L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Zavondemstat L-lysine.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A1: Upon receipt, the lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter durations, storage at room temperature is permissible in the continental US, though this may vary in other locations.[2]

Q2: What are the recommended conditions for storing stock solutions of this compound?

A2: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] For optimal stability, store these aliquots at -80°C, where they are stable for up to one year.[1] If a -80°C freezer is unavailable, storage at -20°C is possible for up to one month.[1]

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]

Q4: What is the solubility of this compound in DMSO?

A4: The solubility of this compound in DMSO is 3 mg/mL, which is equivalent to 6.95 mM.[1]

Q5: How can I prepare a working solution for in vitro experiments?

A5: To prepare a 1 mL working solution for in vitro experiments, you can follow a two-step dilution process. First, add 50 μL of your 3 mg/mL DMSO stock solution to 400 μL of PEG300 and mix until the solution is clear. Then, add 50 μL of Tween80 and mix again until clear. Finally, add 500 μL of ddH₂O to reach a final volume of 1 mL. It is recommended to use this mixed solution immediately for the best results.[1]

Q6: How can I prepare a working solution for in vivo experiments?

A6: For a 1 mL working solution for in vivo experiments, add 50 μL of the 3 mg/mL DMSO stock solution to 950 μL of corn oil and mix thoroughly. This solution should also be used immediately for optimal results.[1]

Troubleshooting Guide

Issue 1: I am having trouble dissolving the this compound powder in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture.

  • Solution: Use a fresh, unopened vial of anhydrous DMSO. Moisture-absorbing DMSO can significantly reduce the solubility of this compound.[1]

Issue 2: My stock solution appears cloudy or has precipitated after storage.

  • Possible Cause 1: The storage temperature was not optimal.

  • Solution 1: Ensure that stock solutions are stored at -80°C for long-term stability.[1] If stored at -20°C, use within one month.[1]

  • Possible Cause 2: The solution underwent multiple freeze-thaw cycles.

  • Solution 2: Aliquot the stock solution into smaller, single-use volumes after preparation to avoid repeated freezing and thawing.[1]

Issue 3: I observe reduced efficacy of the compound in my experiments.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Solution: Always follow the recommended storage and handling procedures. Prepare fresh working solutions for each experiment and avoid using solutions that have been stored for extended periods, especially at room temperature.

Data Presentation

ParameterRecommendationSource
Powder Storage (Long-term) -20°C for up to 3 years[1]
Powder Storage (Short-term) Room temperature (in continental US)[2]
Stock Solution Storage -80°C for up to 1 year[1]
-20°C for up to 1 month[1]
Recommended Solvent DMSO[1]
Solubility in DMSO 3 mg/mL (6.95 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 3 mg/mL Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 3 mg/mL. d. Vortex the solution until the powder is completely dissolved. e. Aliquot the stock solution into single-use sterile tubes. f. Store the aliquots at -80°C.

Visualizations

experimental_workflow Workflow for Preparation and Storage of this compound Stock Solution cluster_preparation Preparation cluster_storage Storage start Start: Equilibrate Powder to Room Temperature weigh Weigh this compound Powder start->weigh Prevent Condensation add_dmso Add Anhydrous DMSO (to 3 mg/mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot Solution is Clear store Store at -80°C aliquot->store Avoid Freeze-Thaw

Caption: Preparation and storage workflow for this compound stock solution.

logical_relationship Troubleshooting Common Issues with this compound cluster_issue1 Issue: Dissolution Problem cluster_issue2 Issue: Stock Solution Precipitation issue1 Powder not dissolving in DMSO cause1 Cause: Moist DMSO issue1->cause1 solution1 Solution: Use fresh, anhydrous DMSO cause1->solution1 issue2 Cloudy/Precipitated Stock Solution cause2a Cause: Improper Storage Temp issue2->cause2a cause2b Cause: Freeze-Thaw Cycles issue2->cause2b solution2a Solution: Store at -80°C cause2a->solution2a solution2b Solution: Aliquot into single-use tubes cause2b->solution2b

Caption: Troubleshooting guide for common issues with this compound.

References

Mitigating batch-to-batch variability of Zavondemstat L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability of Zavondemstat L-lysine.

Frequently Asked Questions (FAQs)

Q1: What is Zavondemstat and what is its mechanism of action?

Zavondemstat (also known as QC8222 or TACH 101) is a small molecule, pan-inhibitor of the histone lysine demethylase 4 (KDM4) family, specifically targeting KDM4A-D isoforms.[1][2] By inhibiting these enzymes, Zavondemstat plays a role in epigenetic regulation, influencing the methylation status of histones and subsequently altering gene expression.[2] This activity has demonstrated potent anti-proliferative effects in various cancer cell lines and organoid models, making it a subject of interest in oncology research.[1][2]

Q2: What are the common sources of batch-to-batch variability when working with this compound?

While specific batch-to-batch manufacturing variability data is not publicly available, experimental inconsistencies often arise from:

  • Improper Storage and Handling: Zavondemstat is sensitive to temperature, light, and moisture. Inconsistent storage conditions can lead to degradation of the compound.

  • Inaccurate Solution Preparation: Due to its low solubility in aqueous solutions, inconsistencies in the preparation of stock and working solutions are a major source of variability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation and degradation of the compound.[1][3]

  • Inconsistent Analytical Methods: Variations in analytical techniques and instrumentation can lead to different results between batches.

Q3: How should this compound powder and solutions be properly stored?

To ensure stability and minimize degradation, adhere to the following storage guidelines:

FormStorage TemperatureDurationSpecial Conditions
Powder-20°CUp to 3 yearsStore under nitrogen, protect from direct sunlight.[4]
In Solvent (-80°C)-80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]
In Solvent (-20°C)-20°CUp to 1 monthProtect from light, store under nitrogen.[3]

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Inaccurate concentration of working solution.

    • Solution: Always prepare fresh working solutions from a validated stock solution for each experiment. Use a calibrated pipette and ensure the compound is fully dissolved. For in vitro assays, a common solvent is DMSO.[1]

  • Possible Cause 2: Degradation of the compound.

    • Solution: Ensure that the stock solution has been stored correctly and has not exceeded its recommended storage duration. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

Issue 2: Precipitation observed in prepared solutions.

  • Possible Cause 1: Low solubility in the chosen solvent.

    • Solution: Zavondemstat is insoluble in water and ethanol.[1] DMSO is the recommended solvent for preparing stock solutions.[1] For in vivo formulations, specific protocols involving co-solvents like PEG300 and Tween 80 are necessary.[1]

  • Possible Cause 2: Supersaturation.

    • Solution: Do not exceed the recommended maximum solubility. Gentle warming, vortexing, or sonication can aid in dissolution, but ensure the solution is clear before use.[1][4]

Issue 3: Discrepancies in analytical characterization between batches.

  • Possible Cause 1: Variation in analytical methodology.

    • Solution: Utilize standardized analytical methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) to confirm the purity and identity of each batch.[1]

  • Possible Cause 2: Improper sample preparation for analysis.

    • Solution: Follow a consistent and validated protocol for preparing samples for analytical characterization. Ensure accurate weighing and dilution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, calibrated pipettes, vortex mixer.

  • Calculation: The molecular weight of Zavondemstat free base is approximately 431.53 g/mol .[1][4] Adjust calculations based on the salt form (L-lysine) provided by the supplier.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Weigh the required amount of powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be applied if necessary. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage as per the stability table.

Protocol 2: Quality Control of this compound by HPLC

  • Objective: To verify the purity of different batches of this compound.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used for small molecule analysis. The exact gradient will need to be optimized.

  • Sample Preparation: a. Prepare a 1 mg/mL solution of this compound in DMSO. b. Dilute this stock solution with the initial mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Analysis: a. Inject a standard volume (e.g., 10 µL) of the prepared sample. b. Monitor the elution profile at a suitable wavelength (e.g., 254 nm, to be optimized based on the UV spectrum of Zavondemstat). c. Calculate the purity by integrating the peak area of Zavondemstat and any impurities.

  • Acceptance Criteria: Purity should be compared against the certificate of analysis provided by the supplier. Consistent purity across batches is crucial.

Visualizations

Zavondemstat_Mechanism_of_Action cluster_epigenetics Epigenetic Regulation cluster_cellular_outcome Cellular Outcome Histones Histones (H3K9me3, H3K36me3) Demethylation Demethylation Histones->Demethylation Substrate KDM4 KDM4 Family (A-D) KDM4->Demethylation Enzyme Methyl_Group Methyl Group Demethylation->Methyl_Group Removes Gene_Expression Altered Gene Expression Demethylation->Gene_Expression Leads to Zavondemstat Zavondemstat Zavondemstat->Inhibition Inhibition->KDM4 Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of action of Zavondemstat as a KDM4 inhibitor.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Duration) Start->Check_Storage Check_Prep Review Solution Preparation (Solvent, Concentration) Check_Storage->Check_Prep Storage OK Consistent_Results Consistent Results Achieved Check_Storage->Consistent_Results Storage Issue Corrected Check_Handling Assess Handling Procedures (Freeze-Thaw Cycles) Check_Prep->Check_Handling Preparation OK Check_Prep->Consistent_Results Preparation Issue Corrected QC_Analysis Perform QC Analysis (HPLC, NMR) Check_Handling->QC_Analysis Handling OK Check_Handling->Consistent_Results Handling Issue Corrected QC_Analysis->Consistent_Results QC Pass Contact_Supplier Contact Supplier for Batch Information QC_Analysis->Contact_Supplier QC Fail

References

Validation & Comparative

A Comparative Guide to Zavondemstat L-lysine and Other KDM4 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Zavondemstat L-lysine (also known as TACH101 or QC8222), a first-in-class pan-KDM4 inhibitor, with other notable KDM4 inhibitors currently under investigation for oncological applications. The information presented is supported by available preclinical and clinical experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to KDM4 Inhibition in Oncology

The Lysine Demethylase 4 (KDM4) family of enzymes, comprising KDM4A, KDM4B, KDM4C, and KDM4D, are epigenetic regulators that play a crucial role in tumorigenesis.[1] These enzymes remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2), leading to alterations in chromatin structure and gene expression.[2] Dysregulation of KDM4 activity has been implicated in various cancers, including breast, prostate, colorectal, and lung cancer, by promoting oncogenic pathways, genomic instability, and resistance to therapy.[2][3] Consequently, the development of small molecule inhibitors targeting the KDM4 family represents a promising therapeutic strategy in oncology.[3] Due to functional redundancy among the KDM4 isoforms, pan-inhibition is considered a more effective approach.

Comparative Analysis of KDM4 Inhibitors

This section provides a comparative overview of Zavondemstat and other selected KDM4 inhibitors, focusing on their biochemical potency, cellular activity, and available in vivo efficacy data.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Zavondemstat and other KDM4 inhibitors against various KDM4 isoforms. It is important to note that these values were determined in different studies using various assay formats, which may affect direct comparability.

InhibitorKDM4A IC50 (nM)KDM4B IC50 (nM)KDM4C IC50 (nM)KDM4D IC50 (nM)Assay Method
Zavondemstat (TACH101) 80808080Not Specified
JIB-04 4454351100290ELISA
ML324 -4900--AlphaScreen
QC6352 1045635104LANCE TR-FRET
NCDM-32B 3000-1000-In vitro enzyme assay
Cellular and In Vivo Activity

The following table summarizes the reported cellular and in vivo activities of the compared KDM4 inhibitors.

InhibitorCell Line(s)Cellular EffectsIn Vivo Model(s)In Vivo Efficacy
Zavondemstat (TACH101) Broad panel of cancer cell linesPotent anti-proliferative activity, induction of apoptosis, cell cycle arrest.Colorectal, esophageal, gastric, breast, and lymphoma xenografts.Up to 100% tumor growth inhibition.
JIB-04 Lung and prostate cancer cell linesInhibition of proliferation.[4]Orthotopic mammary tumors in mice.[4]Prolonged survival.[4]
ML324 Prostate cancer cellsReduced proliferation.Not specifiedNot specified
QC6352 KYSE-150 (esophageal), breast cancer PDX-derived cellsAnti-proliferative, reduced sphere formation.[4]Breast and colon cancer patient-derived xenografts (PDX).[4]Reduced tumor growth and chemoresistant cell populations.[4]
NCDM-32B Basal breast cancer cell linesDecreased cell viability and anchorage-independent growth.Not specifiedNot specified

Clinical Data: Zavondemstat (TACH101) Phase 1 Trial

Zavondemstat is the first KDM4 inhibitor to enter clinical trials.[3] A Phase 1, open-label, dose-escalation study (NCT05076552) evaluated its safety, pharmacokinetics, and preliminary efficacy in patients with heavily pre-treated advanced or metastatic solid tumors.[5][6][7][8][9]

Study Design and Patient Population
  • Design: Patients received Zavondemstat orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval (BOIN) design.[5][6][7][8][9]

  • Population: 30 patients were enrolled across 6 dose cohorts with various advanced solid tumors that had progressed on standard therapies.[5][9] The most common tumor types were colorectal cancer (40%), prostate cancer (13%), and pancreatic cancer.[10]

Safety and Tolerability
  • Zavondemstat was well-tolerated with no dose-limiting toxicities (DLTs) reported, and the maximum tolerated dose (MTD) was not reached.[5][9]

  • The most common treatment-related adverse events (TRAEs) were all Grade 1 or 2 and included diarrhea (12%), fatigue (7%), decreased appetite (7%), and nausea (7%).[5][8][9]

Preliminary Efficacy
  • Of the 23 response-evaluable patients, 10 (44%) achieved stable disease (SD).[5][9]

  • Two patients (9%) experienced stable disease for six months or longer, one with castration-resistant prostate cancer and one with leiomyosarcoma.[5][9] A third patient with leiomyosarcoma continued to show stable disease for over six months under compassionate use.[5][9]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of KDM4 inhibitors.

KDM4 Enzyme Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the enzymatic activity of KDM4 and the potency of inhibitors.

Principle: This assay measures the demethylation of a biotinylated histone H3 peptide substrate by a KDM4 enzyme. A terbium (Tb)-labeled antibody specific for the demethylated product and a streptavidin-conjugated fluorophore (e.g., AF488) are used. When the substrate is demethylated, the antibody binds, bringing the Tb donor and the fluorophore acceptor into close proximity, resulting in a FRET signal.

General Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM α-ketoglutarate, 80 μM Fe(NH4)2(SO4)2, 2 mM L-ascorbic acid, 0.01% BSA). Prepare solutions of the KDM4 enzyme, biotinylated H3K9me3 peptide substrate, inhibitor compounds, Tb-anti-H3K9me2 antibody, and AF488-Streptavidin.

  • Reaction: In a 384-well plate, add the H3K9me3-Biotin substrate, followed by the test compound at various concentrations. Initiate the reaction by adding the KDM4 enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection mixture containing Tb-anti-H3K9me2 antibody and AF488-Streptavidin. Incubate for a further period (e.g., 15-60 minutes) to allow for antibody binding.

  • Measurement: Read the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the KDM4 inhibitor or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 value.[1]

AlphaScreen Assay for Protein-Protein Interactions

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions, such as protein-protein interactions.

Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. One interacting partner is attached to the Donor beads and the other to the Acceptor beads. When the two proteins interact, the beads are brought into close proximity. Upon excitation of the Donor beads, they release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal.

General Protocol:

  • Reagent Preparation: Prepare the two interacting proteins with appropriate tags (e.g., His-tag and GST-tag). Prepare Donor beads (e.g., streptavidin-coated) and Acceptor beads (e.g., anti-GST antibody-coated).

  • Binding Reaction: In a microplate, incubate the tagged proteins with their respective beads to allow for binding.

  • Interaction: Add the inhibitor compound at various concentrations.

  • Incubation: Incubate the mixture to allow for the protein-protein interaction to occur (or be inhibited).

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: Determine the effect of the inhibitor on the interaction signal and calculate the IC50 value.[11]

Visualizations

KDM4 Signaling Pathway in Cancer

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects KDM4 KDM4A/B/C/D H3K9me3 H3K9me3 KDM4->H3K9me3 demethylation H3K36me3 H3K36me3 KDM4->H3K36me3 demethylation Transcription Altered Gene Transcription TumorSuppressors Tumor Suppressor Genes (e.g., p53 targets) H3K9me3->TumorSuppressors repression Oncogenes Oncogenes (e.g., MYC, AR, ER) H3K36me3->Oncogenes activation Zavondemstat Zavondemstat (and other KDM4i) Zavondemstat->KDM4 inhibition Oncogenes->Transcription TumorSuppressors->Transcription Proliferation Cell Proliferation Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis GenomicInstability Genomic Instability Transcription->GenomicInstability Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Apoptosis->Tumorigenesis GenomicInstability->Tumorigenesis

Caption: KDM4 signaling pathway and the mechanism of action of KDM4 inhibitors.

Experimental Workflow for KDM4 Inhibitor Evaluation

KDM4_Inhibitor_Workflow cluster_preclinical Preclinical Evaluation cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_clinical Clinical Development Biochemical Biochemical Assays (e.g., TR-FRET, AlphaScreen) CellBased Cell-Based Assays (e.g., MTT, Apoptosis) Biochemical->CellBased Lead Compound Identification Selectivity Selectivity Profiling CellBased->Selectivity Xenograft Xenograft Models Selectivity->Xenograft Candidate Selection PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Toxicity Toxicology Studies PDX->Toxicity Phase1 Phase 1 Clinical Trial (Safety, PK, Dose Finding) Toxicity->Phase1 IND Filing Phase2 Phase 2 Clinical Trial (Efficacy in Specific Cancers) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A typical experimental workflow for the development of KDM4 inhibitors.

References

A Comparative Guide to the On-Target Activity of Zavondemstat L-lysine in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the on-target activity of Zavondemstat L-lysine (also known as TACH101), a first-in-class clinical-stage KDM4 inhibitor, with the preclinical pan-Jumonji histone demethylase inhibitor, JIB-04. The data presented herein is compiled from various preclinical and clinical studies to offer an objective overview of their performance in cancer models.

Introduction to Zavondemstat and KDM4 Inhibition

Zavondemstat is a potent and selective, orally available, small-molecule pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes (KDM4A-D).[1] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3/2 and H3K36me3/2). Overexpression of KDM4 has been observed in a variety of cancers, where it contributes to oncogenesis by promoting uncontrolled cell proliferation, inhibiting apoptosis (programmed cell death), and facilitating metastasis.[1][2] By inhibiting the KDM4 family, Zavondemstat aims to reverse these epigenetic alterations and restore normal gene expression, thereby inhibiting tumor growth and proliferation.[3]

Zavondemstat is currently the only known KDM4 inhibitor in clinical development, undergoing a Phase 1 clinical trial for advanced or metastatic solid tumors (NCT05076552).[4] This guide compares its on-target activity with JIB-04, a widely studied preclinical tool compound that inhibits several Jumonji domain-containing histone demethylases, including KDM4 and KDM5.

Comparative Analysis of On-Target Activity

The following tables summarize the in vitro and in vivo on-target activities of Zavondemstat and JIB-04 in various cancer models.

Table 1: In Vitro Enzymatic and Cellular Activity
CompoundTargetAssay TypeModelIC50/EC50Citation
Zavondemstat (TACH101) KDM4A, B, C, DEnzymatic AssayRecombinant Protein< 0.100 µM[5][6]
KDM4CHTRF AssayKYSE-150 (Esophageal Cancer)< 0.001 µM[6]
Cell ProliferationCell Viability AssayDLBCL Cell Lines0.02 - 0.03 µM[5]
Cell ProliferationCell Viability AssayGastric Cancer Cell Lines0.004 - 0.072 µM[7]
Cell ProliferationCell Viability AssayMSI-H Colorectal Cancer Organoids0.022 - 0.149 µM[7]
JIB-04 KDM4A, C, D, EELISARecombinant Protein0.29 - 1.1 µM[4]
KDM5AELISARecombinant Protein0.23 µM[4]
Cell ProliferationMTT AssayEwing Sarcoma Cell Lines0.13 - 1.84 µM[8]
Cell ProliferationCell Viability AssayLung & Prostate Cancer Cell LinesAs low as 10 nM[1]
Cell ProliferationMTS AssaySmall Cell Lung Cancer Cell LinesPotent (specific IC50s vary)[9]
Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models
CompoundCancer TypeModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Zavondemstat (TACH101) Diffuse Large B-Cell Lymphoma (DLBCL)OCI-LY19 XenograftQD or BID, 3 days on/4 days off55% to 100%[5]
Colorectal, Esophageal, Gastric CancersXenograft ModelsNot specifiedUp to 100%[10]
JIB-04 Ewing SarcomaXenograft ModelNot specifiedSignificant reduction[8]
Lung CancerH1299 XenograftNot specifiedSignificant reduction and prolonged survival (with radiation)[11]
Breast CancerPDX ModelNot specifiedReduced tumor burden[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the methods used to validate on-target activity, the following diagrams are provided.

KDM4_Signaling_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Histone Histone H3 Tail H3K9me3 H3K9me3 / H3K36me3 (Repressive Marks) KDM4 KDM4 Enzyme (Overexpressed in Cancer) H3K9me3->KDM4 Substrate Tumor_Supp_Genes Tumor Suppressor Gene Transcription Repressed H3K9me3->Tumor_Supp_Genes H3K9me1_2 H3K9me1/2 / H3K36me1/2 (Active Marks) Oncogenes Oncogene Transcription (e.g., MYC) H3K9me1_2->Oncogenes Promotes KDM4->H3K9me1_2 Demethylation Zavondemstat Zavondemstat Zavondemstat->KDM4 Inhibits Proliferation Increased Cell Proliferation Oncogenes->Proliferation Apoptosis Decreased Apoptosis Oncogenes->Apoptosis Metastasis Increased Metastasis Oncogenes->Metastasis

Caption: KDM4 Signaling Pathway in Cancer.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Enzyme_Assay 1. In Vitro Histone Demethylase Assay (IC50 Determination) Cell_Culture 2. Cancer Cell Line Culture Treatment 3. Treatment with KDM4 Inhibitor Cell_Culture->Treatment Viability_Assay 4. Cell Viability Assay (e.g., MTS/MTT) (EC50 Determination) Treatment->Viability_Assay Western_Blot 5. Western Blot for Histone Marks (e.g., H3K9me3) Treatment->Western_Blot Xenograft 6. Xenograft/PDX Tumor Model Establishment Drug_Admin 7. Systemic Administration of KDM4 Inhibitor Xenograft->Drug_Admin Tumor_Measurement 8. Tumor Volume Measurement Drug_Admin->Tumor_Measurement Toxicity_Assessment 9. Toxicity Assessment (Body Weight, etc.) Drug_Admin->Toxicity_Assessment

Caption: Experimental Workflow for KDM4 Inhibitor Validation.

Experimental Protocols

In Vitro Histone Demethylase (KDM) Activity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of KDM4.

  • Principle: Recombinant KDM4 enzyme is incubated with a methylated histone H3 peptide substrate (e.g., H3K9me3) in the presence of co-factors (Fe(II) and α-ketoglutarate). The demethylation reaction is then quantified.

  • Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the KDM4 enzyme, biotinylated histone H3 peptide substrate, and assay buffer.

    • Compound Addition: Serial dilutions of the test compound (e.g., Zavondemstat) are added to the reaction mixture.

    • Incubation: The reaction is initiated by adding co-factors and incubated at 37°C for a defined period (e.g., 60 minutes).

    • Detection: The extent of demethylation is measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA. These methods typically use an antibody that specifically recognizes the demethylated product, coupled to a fluorescent or luminescent detection system.[13]

    • Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell Viability (MTS/MTT) Assay

This assay assesses the effect of a KDM4 inhibitor on the proliferation and viability of cancer cells.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the KDM4 inhibitor for a specified duration (e.g., 72 hours).

    • Reagent Addition: MTS or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.[3][14]

    • Measurement: If using MTT, a solubilizing agent is added to dissolve the formazan crystals. The absorbance of the colored solution is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[14][15]

    • Data Analysis: The EC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

In Vivo Xenograft Tumor Model

This experiment evaluates the anti-tumor efficacy of a KDM4 inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the KDM4 inhibitor, and the effect on tumor growth is monitored.

  • Methodology:

    • Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Mice are randomized into control (vehicle) and treatment groups. The KDM4 inhibitor is administered systemically (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule.

    • Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week).

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors may be excised for further analysis (e.g., western blotting for histone marks).

    • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group.

Conclusion

This compound demonstrates potent and selective on-target activity against the KDM4 family of histone demethylases. Preclinical data shows its ability to inhibit cancer cell proliferation at nanomolar concentrations and suppress tumor growth in vivo across a range of cancer models. As the only KDM4 inhibitor currently in clinical trials, its development represents a promising new epigenetic approach to cancer therapy. The preclinical compound JIB-04 also shows broad anti-cancer activity by targeting Jumonji histone demethylases, further validating this class of enzymes as therapeutic targets. Further clinical investigation of Zavondemstat will be crucial in determining its therapeutic potential in patients with advanced cancers.

References

Comparative Efficacy of Zavondemstat L-lysine and Other Epigenetic Drugs in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The field of epigenetic therapy for hematologic malignancies is rapidly evolving, with several classes of drugs targeting key regulators of gene expression demonstrating clinical utility. This guide provides a comparative overview of the emerging KDM4 inhibitor, Zavondemstat L-lysine, and established epigenetic drug classes, including LSD1 inhibitors, HDAC inhibitors, and DNMT inhibitors. While direct head-to-head clinical trial data is not yet available, this comparison summarizes the current evidence on their mechanisms of action, clinical efficacy, and experimental protocols to inform future research and development.

This compound: A Novel Pan-KDM4 Inhibitor

Zavondemstat (TACH101) is a first-in-class, orally bioavailable, small-molecule pan-inhibitor of histone lysine demethylase 4 (KDM4) isoforms A-D.[1][2] KDM4 enzymes are epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9me3 and H3K36me3), leading to a more open chromatin state and altered gene expression.[1] Dysregulation of KDM4 has been implicated in the pathogenesis of various cancers, including hematologic malignancies, by promoting oncogenic pathways and inhibiting tumor suppressors.[3][4]

Preclinical Rationale in Hematologic Malignancies

Preclinical studies have demonstrated the anti-proliferative activity of Zavondemstat in a broad range of cancer cell lines, including those of hematological origin.[2] The proposed mechanism of action involves the inhibition of KDM4 leading to an increase in histone methylation, which in turn can induce cell cycle arrest, apoptosis, and cellular differentiation.[1][3] Specifically, inhibition of KDM4 has been shown to repress oncogenic MYC pathways, which are critical drivers in many hematologic cancers.[3]

Clinical Development and Efficacy

As of the latest available data, Zavondemstat has completed a Phase 1 clinical trial (NCT05076552) in patients with advanced solid tumors.[5][6] In this study, Zavondemstat was well-tolerated, with the most common treatment-related adverse events being grade 1 or 2.[5][6] While the trial was not in a hematologic malignancy population, it provided initial safety data and demonstrated preliminary signs of clinical benefit, with 44% of evaluable patients achieving stable disease.[5][6] Further clinical evaluation in hematologic malignancies is anticipated.

Comparative Landscape of Epigenetic Drugs in Myeloid Malignancies

For a comparative perspective, this guide focuses on the efficacy of other epigenetic drug classes in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), common indications for these agents.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 (also known as KDM1A) is another histone demethylase that primarily removes methyl groups from H3K4me1/2 and H3K9me1/2.[7] Its inhibition can lead to the reactivation of silenced tumor suppressor genes and promote differentiation of leukemic cells.[8][9]

Table 1: Clinical Efficacy of LSD1 Inhibitors in Myeloid Malignancies

Drug (Trial)IndicationTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR/CRi)Key Findings
Iadademstat (ALICE, NCT03890026)[10][11]Newly Diagnosed AML (elderly, unfit for intensive chemo)Iadademstat + Azacitidine82%52%Promising efficacy with a manageable safety profile.[10]
Bomedemstat (NCT03136185)[7][12]MyelofibrosisBomedemstat monotherapyN/A (Symptom and spleen reduction)N/ADemonstrated improvements in symptom scores, spleen volume, and bone marrow fibrosis.[7]
Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors increase histone acetylation, leading to a more relaxed chromatin structure and the expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[13][14] They have shown modest activity as monotherapy but appear more effective in combination with other agents like DNMT inhibitors.[15]

Table 2: Clinical Efficacy of HDAC Inhibitors in Acute Myeloid Leukemia (AML)

Drug (Trial)IndicationTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR/CRi/MLFS)Key Findings
Pracinostat (NCT01912274)[15][16]Newly Diagnosed AML (elderly, unfit for intensive chemo)Pracinostat + Azacitidine52%42% (CR)Well-tolerated and active regimen in this patient population.[16]
Pracinostat (PRIMULA, NCT03151408)[17][18]Newly Diagnosed AML (elderly, unfit for intensive chemo)Pracinostat + Azacitidine vs. Placebo + AzacitidineNo significant differenceNo significant differenceDid not show a benefit of adding pracinostat to azacitidine.[17][18]
DNA Methyltransferase (DNMT) Inhibitors

DNMT inhibitors, such as azacitidine and decitabine, are hypomethylating agents that are incorporated into DNA, leading to the degradation of DNMTs and subsequent re-expression of silenced tumor suppressor genes.[19][20] They are a cornerstone of therapy for MDS and are also used in AML.[21]

Table 3: Clinical Efficacy of DNMT Inhibitors in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML)

Drug (Trial)IndicationTreatment RegimenOverall Response Rate (ORR)Complete Remission (CR)Key Findings
Azacitidine (AZA-001)[22][23]Higher-Risk MDSAzacitidine vs. Conventional Care29%17% (CR+PR)Significantly improved overall survival compared to conventional care.[23]
Decitabine Higher-Risk MDSDecitabine vs. Best Supportive CareHigher marrow ORR than azacitidineSimilar to azacitidineDid not demonstrate a survival benefit in two large trials.[21]
Guadecitabine (ASTRAL-2, NCT02920008)[24][25]Relapsed/Refractory AMLGuadecitabine vs. Treatment Choice27% (CR+CRi)17% (CR+CRp)Higher clinical response rates but no significant overall survival benefit.[25]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the methodologies for key trials mentioned in this guide.

Zavondemstat Phase 1 Trial (NCT05076552) Experimental Design

This was an open-label, dose-escalation Phase 1 study in patients with advanced solid tumors.[5][6]

  • Patient Population: Adults with advanced/metastatic solid tumors who have progressed on or are non-responsive to available therapies.[5]

  • Treatment: Zavondemstat administered orally on a weekly schedule in 28-day cycles, with dose escalation following a Bayesian optimal interval (BOIN) design.[6]

  • Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D).[5]

  • Secondary Objectives: To evaluate pharmacokinetics and preliminary anti-tumor activity based on RECIST v1.1 criteria.[5]

Iadademstat ALICE Trial (NCT03890026) Experimental Design

This was an open-label, single-arm, Phase 2a study in elderly patients with newly diagnosed AML.[10][11]

  • Patient Population: Patients aged 60 years or older with newly diagnosed AML, ineligible for intensive chemotherapy.[10]

  • Treatment: Iadademstat administered orally in combination with subcutaneous azacitidine. The study included a dose-finding part followed by an expansion part.[11]

  • Primary Objectives: To assess the safety and tolerability of the combination and to determine the recommended Phase 2 dose of iadademstat.[10]

  • Secondary Objectives: To evaluate the clinical activity of the combination, including overall response rate (ORR), time to response, and duration of response.[10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by these epigenetic drugs and a general workflow for a clinical trial evaluating an epigenetic agent.

KDM4_Inhibition_Pathway Zavondemstat Zavondemstat KDM4 KDM4 (A, B, C, D) Zavondemstat->KDM4 Inhibits H3K9me3_H3K36me3 H3K9me3 / H3K36me3 (Repressive Marks) KDM4->H3K9me3_H3K36me3 Demethylates Oncogenes Oncogenes (e.g., MYC) H3K9me3_H3K36me3->Oncogenes Represses Tumor_Suppressors Tumor Suppressors H3K9me3_H3K36me3->Tumor_Suppressors Activates Cell_Cycle_Arrest Cell Cycle Arrest Oncogenes->Cell_Cycle_Arrest Inhibits Apoptosis Apoptosis Oncogenes->Apoptosis Inhibits Tumor_Suppressors->Cell_Cycle_Arrest Tumor_Suppressors->Apoptosis Differentiation Differentiation Tumor_Suppressors->Differentiation

Caption: Proposed signaling pathway of Zavondemstat via KDM4 inhibition.

Epigenetic_Drug_Classes_Pathway cluster_inhibitors Epigenetic Inhibitors cluster_targets Epigenetic Machinery Zavondemstat Zavondemstat (KDM4i) KDM4 KDM4 Zavondemstat->KDM4 Inhibits LSD1i LSD1 Inhibitors LSD1 LSD1 LSD1i->LSD1 Inhibits HDACi HDAC Inhibitors HDACs HDACs HDACi->HDACs Inhibits DNMTi DNMT Inhibitors DNMTs DNMTs DNMTi->DNMTs Inhibits Chromatin Chromatin State (Histone Methylation/Acetylation, DNA Methylation) KDM4->Chromatin LSD1->Chromatin HDACs->Chromatin DNMTs->Chromatin Gene_Expression Altered Gene Expression (Tumor Suppressor Activation, Oncogene Repression) Chromatin->Gene_Expression Cellular_Outcomes Cellular Outcomes (Differentiation, Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Outcomes

Caption: Overview of epigenetic drug classes and their targets.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., Investigational Drug) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Cycle Treatment Cycles (e.g., 28 days) Treatment_Arm_A->Treatment_Cycle Treatment_Arm_B->Treatment_Cycle Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., RECIST, IWG criteria) Treatment_Cycle->Efficacy_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis

Caption: General workflow of a clinical trial for an epigenetic drug.

Conclusion

This compound represents a novel approach to epigenetic therapy by targeting the KDM4 family of histone demethylases. While clinical data in hematologic malignancies is still forthcoming, preclinical evidence suggests a rationale for its development in this setting. In comparison, LSD1 inhibitors, HDAC inhibitors, and DNMT inhibitors have more established, albeit varied, efficacy profiles in myeloid malignancies. The combination of different epigenetic modifiers, such as an LSD1 or HDAC inhibitor with a DNMT inhibitor, has shown promise in clinical trials. As the field progresses, the identification of predictive biomarkers will be crucial for optimizing patient selection and improving outcomes with these targeted epigenetic therapies. The continued clinical development of Zavondemstat will be important to define its potential role in the treatment landscape of hematologic cancers.

References

A Head-to-Head Showdown: Zavondemstat L-lysine Versus a New Generation of Specific KDM4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of epigenetic cancer therapy, the histone lysine demethylase 4 (KDM4) family has emerged as a critical therapeutic target. Dysregulation of KDM4 enzymes is implicated in the progression of numerous cancers, driving research toward the development of potent and selective inhibitors. This guide provides a comprehensive comparison of Zavondemstat (TACH101), the first KDM4 inhibitor to enter clinical trials, against a field of specific preclinical inhibitors targeting individual KDM4A, B, C, and D isoforms.

Zavondemstat is a pan-inhibitor, targeting all four primary KDM4 isoforms (A-D)[1]. This approach is based on the functional redundancy observed among these isoforms, suggesting that broad inhibition is necessary to fully suppress KDM4 activity in cancer cells[1]. Preclinical studies have demonstrated Zavondemstat's potent anti-proliferative effects across a range of cancer models, leading to its evaluation in a Phase 1 clinical trial for advanced solid tumors[1][2]. The trial has shown that Zavondemstat is well-tolerated and demonstrates preliminary clinical benefit in heavily pretreated patients[2].

While Zavondemstat leads the clinical charge, the preclinical arena is bustling with inhibitors engineered for selectivity towards specific KDM4 family members. This specificity may offer advantages in targeting cancers driven by a particular KDM4 isoform or potentially reducing off-target effects.

Comparative Analysis of Inhibitor Potency

The following tables summarize the biochemical potency (IC50) of Zavondemstat and other notable KDM4 inhibitors against the KDM4A, KDM4B, KDM4C, and KDM4D isoforms. It is important to note that these values are derived from various studies and assays, and direct head-to-head comparisons in a single standardized assay are not yet available.

Table 1: Biochemical Potency (IC50) of Pan-KDM4 Inhibitors

InhibitorKDM4A (IC50)KDM4B (IC50)KDM4C (IC50)KDM4D (IC50)Other Notable Targets (IC50)
Zavondemstat (TACH101) 80 nM[3]80 nM[3]80 nM[3]80 nM[3]KDM5 family (140-400 nM)[3]
QC6352 104 nM[4][5]56 nM[4][5]35 nM[4][5]104 nM[4][5]KDM5B (750 nM)[5]
JIB-04 445 nM[4]435 nM[4][6]1100 nM[4]290 nM[4]JARID1A (230 nM), JMJD2E (340 nM), JMJD3 (855 nM)[4]
IOX1 1.7 µM[7]N/A0.6 µM[5]Potent Inhibitor[8]KDM2A (1.8 µM), KDM3A (0.1 µM), KDM6B (1.4 µM)[5]

Table 2: Biochemical Potency (IC50/Ki) of Subtype-Selective KDM4 Inhibitors

InhibitorTarget SelectivityKDM4AKDM4BKDM4CKDM4D
NSC636819 KDM4A/B[4]Selective Inhibitor[4]Selective Inhibitor[4]N/AN/A
NCGC00244536 (B3) KDM4B[4][9]N/A10 nM[4]N/AN/A
KDM4C-IN-1 KDM4C[4][5]N/AN/A8 nM[4][5]N/A
EPZ020809 KDM4C[10]N/AN/AKi = 31 nM[7][10]N/A
KDM4D-IN-1 KDM4D[4][5]N/AN/AN/A0.41 µM[4][5][8]
Compound 24s KDM4D[11]>1500-fold selectivity vs. KDM4A[11]N/AN/A0.023 µM[11]

Mechanism of Action: The KDM4 Signaling Pathway

KDM4 enzymes play a pivotal role in gene regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3)[8][10]. The removal of the repressive H3K9me3 mark and the activating H3K36me3 mark alters chromatin structure, influencing gene transcription. In many cancers, KDM4s are overexpressed, leading to aberrant gene expression that promotes cell proliferation, survival, and genomic instability[1]. Both Zavondemstat and the specific KDM4 inhibitors function by blocking the catalytic activity of these enzymes, thereby restoring normal histone methylation patterns and suppressing oncogenic signaling.

KDM4_Signaling_Pathway cluster_nucleus Cell Nucleus KDM4 KDM4A/B/C/D H3K9me3 H3K9me3 (Repressive Mark) KDM4->H3K9me3 Demethylates H3K36me3 H3K36me3 (Activating Mark) KDM4->H3K36me3 Demethylates Oncogenes Oncogenes (e.g., MYC) H3K9me3->Oncogenes Represses H3K36me3->Oncogenes Activates CellProliferation Increased Cell Proliferation & Survival Oncogenes->CellProliferation TumorSuppressors Tumor Suppressors (e.g., p53 targets) Apoptosis Decreased Apoptosis TumorSuppressors->Apoptosis Zavondemstat Zavondemstat & Specific KDM4 Inhibitors Zavondemstat->KDM4 Inhibits

Caption: KDM4 inhibition restores epigenetic control.

Experimental Protocols

The inhibitory activities (IC50 values) of KDM4 inhibitors are typically determined using in vitro biochemical assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LANCE®, or a luminescence-based assay like AlphaScreen®/AlphaLISA®.

General Protocol for TR-FRET KDM4 Inhibition Assay:

  • Reagent Preparation: Recombinant human KDM4A/B/C/D enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K9me3), and co-factors (Fe(II), α-ketoglutarate, ascorbic acid) are prepared in an assay buffer.

  • Compound Dilution: The test inhibitor (e.g., Zavondemstat) is serially diluted to create a concentration gradient.

  • Enzymatic Reaction: The KDM4 enzyme is incubated with the test inhibitor at various concentrations before the addition of the peptide substrate and co-factors to initiate the demethylation reaction. The reaction is typically run at room temperature for a set period (e.g., 30-60 minutes).

  • Detection: A detection mixture containing a Europium-labeled anti-histone antibody (e.g., anti-H3K9me2) and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Measurement: If demethylation occurs, the antibody binds to the newly formed demethylated epitope on the biotinylated peptide, bringing the Europium donor and APC acceptor into proximity. Excitation of Europium results in a FRET signal, which is measured on a plate reader.

  • Data Analysis: The TR-FRET signal is plotted against the inhibitor concentration. The IC50 value, the concentration at which 50% of the enzymatic activity is inhibited, is calculated using a non-linear regression model.

TR_FRET_Workflow cluster_workflow TR-FRET Assay Workflow A 1. Dispense KDM4 Enzyme + Test Inhibitor B 2. Add Biotinylated H3K9me3 Substrate + Co-factors A->B C 3. Incubate (Enzymatic Reaction) B->C D 4. Add Detection Reagents (Eu-Ab + SA-APC) C->D E 5. Incubate (Detection) D->E F 6. Read Plate (TR-FRET Signal) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Typical workflow for a KDM4 TR-FRET assay.

Logical Framework: Pan-Inhibition vs. Selective Inhibition

The development strategy for KDM4 inhibitors can be broadly categorized into two main approaches: pan-inhibition and selective inhibition. Zavondemstat represents the pan-inhibitor class, designed to counteract the functional redundancy of KDM4A, B, C, and D. In contrast, specific inhibitors are being developed to target individual isoforms that may be the primary drivers in certain cancer types, potentially offering a more targeted therapeutic window.

Inhibitor_Classification cluster_pan cluster_selective KDM4_Inhibitors KDM4 Inhibitors Pan_Inhibitors Pan-KDM4 Inhibitors KDM4_Inhibitors->Pan_Inhibitors Selective_Inhibitors Subtype-Selective Inhibitors KDM4_Inhibitors->Selective_Inhibitors Zavondemstat Zavondemstat Pan_Inhibitors->Zavondemstat QC6352 QC6352 Pan_Inhibitors->QC6352 JIB04 JIB-04 Pan_Inhibitors->JIB04 KDM4AB KDM4A/B (NSC636819) Selective_Inhibitors->KDM4AB KDM4B KDM4B (NCGC00244536) Selective_Inhibitors->KDM4B KDM4C KDM4C (KDM4C-IN-1) Selective_Inhibitors->KDM4C KDM4D KDM4D (KDM4D-IN-1) Selective_Inhibitors->KDM4D

Caption: Classification of KDM4 family inhibitors.

Conclusion and Future Directions

Zavondemstat L-lysine stands as a pioneer in the clinical development of KDM4 inhibitors, with its pan-inhibitory profile showing promise in early-phase trials. The rationale for a pan-KDM4 approach is strong, given the overlapping functions of the isoforms. However, the parallel development of highly potent and specific inhibitors for KDM4A, B, C, and D offers exciting alternative therapeutic strategies. These selective agents could be crucial for precision medicine, allowing for tailored treatments based on the specific KDM4 isoform driving a patient's cancer.

Future research will require direct, standardized head-to-head comparisons of these compounds in identical assays and cancer models. Furthermore, as our understanding of the distinct biological roles of each KDM4 isoform deepens, the strategic application of either pan- or selective inhibitors will become clearer, ultimately paving the way for more effective epigenetic therapies for cancer patients.

References

Zavondemstat L-lysine: A Comparative Analysis of Cross-reactivity Against Other Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Zavondemstat (also known as TACH101), a potent and selective pan-inhibitor of the histone lysine demethylase 4 (KDM4) family, is a promising therapeutic agent in oncology.[1][2][3] Its efficacy is rooted in its ability to target all four KDM4 isoforms (KDM4A-D), which are frequently overexpressed in various cancers and play a crucial role in tumorigenesis.[1][2][4] This guide provides a comprehensive comparison of Zavondemstat's cross-reactivity profile against other demethylase families, supported by experimental data, to aid researchers in their evaluation of this compound.

Inhibitory Activity of Zavondemstat Against a Panel of Lysine Demethylases

The selectivity of Zavondemstat has been assessed against a range of lysine demethylase (KDM) families. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its potency and selectivity.

Demethylase FamilyTargetIC50 (nM)
KDM4 KDM4A, KDM4B, KDM4C, KDM4D80
KDM5 KDM5A, KDM5B, KDM5C, KDM5D140 - 400
KDM2 Not specifiedSignificantly lower potency
KDM3 Not specifiedSignificantly lower potency
KDM6 Not specifiedSignificantly lower potency
KDM7 Not specifiedSignificantly lower potency

Data sourced from Probechem Biochemicals.[5]

The data clearly indicates that Zavondemstat is a highly potent inhibitor of the KDM4 family.[5] While it exhibits weaker inhibitory activity against the KDM5 family, its potency against other tested KDM families (KDM2, KDM3, KDM6, and KDM7) is significantly lower, highlighting its selectivity for the KDM4 subfamily.[5]

Experimental Protocol: TR-FRET Assay for Demethylase Activity

The inhibitory activity of Zavondemstat was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and high-throughput method is widely used to screen for enzyme inhibitors.

Principle of the Assay:

The assay measures the demethylation of a biotinylated histone H3 peptide substrate by the target demethylase. The detection of the demethylated product is achieved through a europium-labeled antibody that specifically recognizes the demethylated epitope. When the europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate are brought into proximity by binding to the demethylated, biotinylated peptide, a FRET signal is generated upon excitation. The intensity of the FRET signal is directly proportional to the amount of demethylated product and, therefore, the enzyme activity.

Experimental Workflow:

The following diagram illustrates the general workflow of the TR-FRET assay used to assess the cross-reactivity of Zavondemstat.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Zavondemstat Dilutions add_reagents Dispense Reagents to 384-well Plate: 1. Zavondemstat 2. Enzyme 3. Substrate reagents->add_reagents incubation Incubate at Room Temperature to Allow Demethylation add_reagents->incubation add_detection Add Detection Reagents: - Eu-labeled Antibody - Streptavidin-APC incubation->add_detection read_plate Read TR-FRET Signal on a Plate Reader add_detection->read_plate calculate_ic50 Calculate Percent Inhibition and Determine IC50 Values read_plate->calculate_ic50

Caption: Workflow for TR-FRET based demethylase inhibition assay.

KDM4 Signaling and the Role of Zavondemstat

The KDM4 family of demethylases plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Overexpression of KDM4 in cancer cells leads to aberrant gene expression, promoting tumorigenic pathways such as cell proliferation, survival, and genomic instability.[4] Zavondemstat, by competitively inhibiting the binding of the co-factor alpha-ketoglutarate (α-KG) to the catalytic domain of KDM4 enzymes, effectively blocks their demethylase activity.[4] This leads to the restoration of normal histone methylation patterns and the suppression of oncogenic gene expression.

The following diagram illustrates the mechanism of KDM4-mediated demethylation and its inhibition by Zavondemstat.

G cluster_pathway KDM4-Mediated Demethylation and Inhibition by Zavondemstat KDM4 KDM4 Enzyme Demethylation Demethylation KDM4->Demethylation Catalyzes Inactive_KDM4 Inactive KDM4 KDM4->Inactive_KDM4 Inhibited by Zavondemstat aKG α-Ketoglutarate (Co-factor) aKG->KDM4 Binds to H3K9me3 Methylated Histone H3 (H3K9me3) H3K9me3->KDM4 Substrate H3K9me2 Demethylated Histone H3 (H3K9me2) Demethylation->H3K9me2 Results in Zavondemstat Zavondemstat Zavondemstat->KDM4 Competitively Inhibits α-KG Binding

Caption: Mechanism of KDM4 inhibition by Zavondemstat.

Conclusion

Zavondemstat L-lysine is a potent pan-inhibitor of the KDM4 family of histone demethylases with a high degree of selectivity against other KDM families. The provided data and experimental context offer valuable insights for researchers investigating epigenetic modulators in cancer and other diseases. The favorable cross-reactivity profile of Zavondemstat underscores its potential as a targeted therapeutic agent, minimizing off-target effects and enhancing its clinical utility.

References

Unraveling the Safety of K-Demethylase 4 (KDM4) Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the safety profiles of prominent KDM4 inhibitors. It includes a summary of quantitative safety data, detailed experimental methodologies for key safety assays, and visualizations of relevant signaling pathways and experimental workflows.

Histone lysine demethylase 4 (KDM4) family members are increasingly recognized as promising therapeutic targets in oncology. However, a thorough understanding of the safety and toxicity profiles of KDM4 inhibitors is paramount for their clinical translation. This guide synthesizes available preclinical and clinical data to offer a comparative overview of the safety of several key KDM4 inhibitors.

Comparative Safety Data of KDM4 Inhibitors

The following table summarizes the available quantitative data on the in vitro and in vivo safety of various KDM4 inhibitors. The data highlights the differential effects of these compounds on cancerous versus normal cells, providing an initial assessment of their therapeutic index.

InhibitorAssay TypeNormal Cell Line / Animal ModelResultsCitation
QC6352 Antiproliferation AssayIMR-90 (Normal lung fibroblast)No effect on proliferation[1][2]
Compound 24b Cytotoxicity AssayHuman prostate epithelial cellsGI50 = 26 µM[1]
JIB-04 Proliferation AssayNormal cellsDid not block proliferation[1]
In vivo Xenograft ModelMice with orthotopic mammary tumorsProlonged survival, anticancer activity[3]
Ciclopirox Anti-proliferative ActivityHS68 (Normal human fibroblast)No effect[1]
Compound 15 Cytotoxicity Assay (alamarBlue)HuPrEC (Human prostate epithelial cells)GI50 = 8−26 μM[4]
TACH101 (Zavondemstat) Phase 1 Clinical TrialHuman patients with advanced solid tumorsMost common TRAEs (Grade 1-2): diarrhea (12%), fatigue (7%), decreased appetite (7%), nausea (7%), hyponatremia (7%). No Grade ≥ 3 TRAEs reported.[5][6][7][8][9]
IOX1 In vivo Toxicity StudyMiceNo obvious adverse effects or toxicity to major organs at 10-20 mg/kg for 12 days.[10]

Key Experimental Methodologies

Understanding the experimental context is crucial for interpreting safety data. Below are detailed protocols for common assays used to evaluate the safety and toxicity of KDM4 inhibitors.

In Vitro Cytotoxicity Assays

1. AlamarBlue™ Cell Viability Assay:

This assay quantitatively measures the proliferation of cells. It utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent resorufin.

  • Cell Plating: Plate cells (e.g., HuPrEC) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the KDM4 inhibitor (e.g., Compound 15) for a specified period (e.g., 72 hours). Include vehicle-treated cells as a negative control.

  • Assay Procedure: Add AlamarBlue™ reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Cell Plating and Treatment: Similar to the AlamarBlue™ assay, plate and treat cells with the KDM4 inhibitor.

  • Assay Procedure: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Determine the IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, from the dose-response curve.

In Vivo Toxicity Studies

General Protocol for Xenograft Mouse Models:

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor xenografts.

  • Tumor Implantation: Subcutaneously or orthotopically implant human cancer cells into the mice.

  • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the KDM4 inhibitor (e.g., JIB-04) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Observe the general health of the mice, including body weight, activity levels, and any signs of distress.

  • Endpoint: At the end of the study, euthanize the mice and perform necropsies. Collect major organs for histological examination to assess for any signs of toxicity.

  • Analysis: Compare tumor growth rates and overall survival between the treatment and control groups. Analyze histopathology reports for any drug-related toxicities.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by KDM4 inhibitors and a general workflow for their safety assessment.

KDM4_Signaling_Pathways cluster_Wnt Wnt/β-catenin Pathway cluster_Myc MYC Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl GSK3b GSK3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes_Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes_Wnt KDM4C KDM4C KDM4C->beta_catenin co-activates Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MYC MYC mTOR->MYC Target_Genes_Myc Target Genes (Cell Cycle, Metabolism) MYC->Target_Genes_Myc KDM4B KDM4B KDM4B->MYC co-activates KDM4_Inhibitor KDM4 Inhibitor KDM4_Inhibitor->KDM4C KDM4_Inhibitor->KDM4B

Caption: KDM4 inhibitors impact key oncogenic signaling pathways.

Safety_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_clinical Clinical Assessment Biochemical_Assay Biochemical Assays (e.g., TR-FRET) Cytotoxicity_Cancer Cytotoxicity Assays (Cancer Cell Lines) Biochemical_Assay->Cytotoxicity_Cancer Selectivity_Profiling Selectivity Profiling (vs. other demethylases) Biochemical_Assay->Selectivity_Profiling Cytotoxicity_Normal Cytotoxicity Assays (Normal Cell Lines) Cytotoxicity_Cancer->Cytotoxicity_Normal PK_PD Pharmacokinetics & Pharmacodynamics Cytotoxicity_Normal->PK_PD Efficacy Efficacy Studies (Xenograft Models) PK_PD->Efficacy Toxicity_Acute Acute Toxicity Studies Efficacy->Toxicity_Acute Toxicity_Chronic Chronic Toxicity Studies Toxicity_Acute->Toxicity_Chronic Phase1 Phase 1 Clinical Trials (Safety, MTD, RP2D) Toxicity_Chronic->Phase1

Caption: A typical workflow for assessing KDM4 inhibitor safety.

Conclusion

The available data suggests that several KDM4 inhibitors exhibit a promising therapeutic window, demonstrating potent anti-cancer activity with limited toxicity to normal cells in preclinical models. Notably, the clinical data for TACH101 (zavondemstat) indicates a well-tolerated safety profile in patients with advanced solid tumors. However, a comprehensive and direct head-to-head comparison of the safety profiles of these inhibitors is challenging due to the variability in experimental designs and the limited public availability of detailed toxicity data for some compounds. Future studies should aim for standardized safety and toxicity assessments to facilitate a more robust comparative analysis and guide the selection of the most promising candidates for further clinical development.

References

Benchmarking Zavondemstat L-lysine: A Preclinical Comparative Analysis Against Standard-of-Care in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Zavondemstat L-lysine, a novel KDM4 inhibitor, against established standard-of-care therapies for myeloproliferative neoplasms, primarily focusing on myelofibrosis. The information herein is compiled from publicly available preclinical research. It is important to note that no direct head-to-head preclinical studies comparing Zavondemstat with standard-of-care therapies were identified in the reviewed literature. Therefore, this comparison is synthesized from individual studies on each therapeutic agent in relevant preclinical models.

Executive Summary

Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable, small-molecule inhibitor of histone lysine demethylase 4 (KDM4).[1] Its mechanism of action centers on the epigenetic reprogramming of cancer cells, leading to anti-proliferative effects and tumor growth inhibition.[1] Standard-of-care for intermediate to high-risk myelofibrosis largely relies on Janus kinase (JAK) inhibitors, such as Ruxolitinib, which target the dysregulated JAK-STAT signaling pathway central to the disease's pathogenesis. This guide will objectively present the available preclinical data for Zavondemstat and benchmark it against the known preclinical performance of JAK inhibitors to offer a comparative perspective for the research and drug development community.

Mechanism of Action: A Tale of Two Pathways

Zavondemstat and JAK inhibitors target distinct but crucial pathways in cancer biology.

Zavondemstat: As a KDM4 inhibitor, Zavondemstat prevents the removal of methyl groups from histone lysine residues, specifically H3K9me3 and H3K36me3.[2] The dysregulation of KDM4 is implicated in various cancers and promotes tumorigenesis.[1] By inhibiting KDM4, Zavondemstat aims to reprogram the epigenetic landscape of cancer cells, thereby inhibiting gene transcription that drives oncogenesis and promoting apoptotic cell death.

JAK Inhibitors (e.g., Ruxolitinib): Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] In myelofibrosis, mutations in genes like JAK2 lead to constitutive activation of this pathway, resulting in uncontrolled cell growth, inflammation, and fibrosis. Ruxolitinib directly inhibits this aberrant signaling, reducing cytokine production and proliferation of malignant cells.[3]

Preclinical Performance: A Synthesized Comparison

The following tables summarize the preclinical efficacy of Zavondemstat and the standard-of-care JAK inhibitor, Ruxolitinib, in various cancer models. The data is collated from separate studies, and direct comparisons should be made with caution.

Table 1: In Vitro Anti-proliferative Activity

CompoundCell Line(s)Assay TypeKey Findings
Zavondemstat Various cancer cell lines and organoid models (colorectal, esophageal, gastric, breast, pancreatic, hematological malignancies)Proliferation AssaysDemonstrated potent anti-proliferative activity.[1]
Ruxolitinib Ba/F3 cells expressing JAK2V617F, human erythroleukemia (HEL) cellsProliferation AssaysPotently inhibited proliferation of JAK2V617F-driven cell lines.[3]

Table 2: In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

CompoundModel TypeCancer TypeKey Findings
Zavondemstat Xenograft and PDX modelsBreast, Colon, and othersShowed significant inhibition of tumor growth and regression.[2] Reduced the tumor-initiating cell population in a breast cancer PDX model.[2]
Ruxolitinib Murine model of JAK2V617F-positive myeloproliferative neoplasmMyeloproliferative NeoplasmNormalized blood cell counts, reduced spleen volume, restored normal splenic architecture, reduced bone marrow fibrosis, and prolonged survival.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and potential replication of preclinical findings. Below are representative protocols for key experiments cited.

Zavondemstat: In Vivo Tumor Xenograft Study

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are typically used.

  • Cell Implantation: Human cancer cells (e.g., from breast or colon cancer cell lines) or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

  • Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. Zavondemstat is administered orally at specified doses and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Immunohistochemistry and other molecular analyses may be performed on tumor tissues.

  • Tolerability: Animal body weight and general health are monitored throughout the study.

Ruxolitinib: Murine Model of Myelofibrosis

  • Animal Model: A common model involves transplanting bone marrow from donor mice expressing the JAK2V617F mutation into irradiated recipient mice.

  • Disease Development: Mice are monitored for the development of a myeloproliferative phenotype, including elevated blood cell counts, splenomegaly, and bone marrow fibrosis.

  • Treatment: Once the disease is established, mice are treated with Ruxolitinib, typically administered orally or in the diet.

  • Efficacy Assessment: Peripheral blood counts are monitored regularly. Spleen size and weight are measured at the end of the study. Bone marrow and spleen histology are analyzed to assess fibrosis and cellularity. Survival is also a key endpoint.

Visualizing the Science

Signaling Pathway Diagrams

Zavondemstat_Mechanism Zavondemstat (KDM4 Inhibitor) Signaling Pathway Zavondemstat Zavondemstat KDM4 KDM4 (A-D) Zavondemstat->KDM4 Inhibits Histones Histones (H3K9me3, H3K36me3) KDM4->Histones Demethylates Gene_Transcription Oncogenic Gene Transcription Histones->Gene_Transcription Regulates Tumor_Growth Tumor Growth and Proliferation Gene_Transcription->Tumor_Growth Drives

Caption: Zavondemstat inhibits KDM4, altering histone methylation and oncogenic gene transcription.

Ruxolitinib_Mechanism Ruxolitinib (JAK Inhibitor) Signaling Pathway Cytokine Cytokines Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Gene Expression (Proliferation, Inflammation) STAT->Gene_Expression Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: Ruxolitinib inhibits JAK1/2, blocking downstream STAT signaling and gene expression.

Experimental Workflow Diagram

Preclinical_Workflow Typical In Vivo Preclinical Efficacy Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model Select Animal Model (e.g., Xenograft, GEMM) Tumor_Induction Induce Tumor/Disease (Cell Implantation/Genetic) Animal_Model->Tumor_Induction Randomization Randomize into Groups (Vehicle, Test Article) Tumor_Induction->Randomization Dosing Administer Treatment (Oral, IP, etc.) Randomization->Dosing Monitoring Monitor Tumor Growth/ Disease Progression Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Survival, etc.) Monitoring->Endpoint Logical_Comparison Comparative Logic: Zavondemstat vs. Standard of Care Zavondemstat Zavondemstat Preclinical_Models Preclinical Models (In Vitro & In Vivo) Zavondemstat->Preclinical_Models SOC Standard of Care (e.g., Ruxolitinib) SOC->Preclinical_Models Efficacy_Data Efficacy Data (Anti-proliferative, Anti-tumor) Preclinical_Models->Efficacy_Data Toxicity_Profile Toxicity Profile Preclinical_Models->Toxicity_Profile Comparative_Analysis Comparative Analysis (Indirect) Efficacy_Data->Comparative_Analysis Toxicity_Profile->Comparative_Analysis

References

Independent Validation of Zavondemstat (KRT-232/Navtemadlin) Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the nomenclature of "Zavondemstat": This guide focuses on the Murine Double Minute 2 (MDM2) inhibitor known as Zavondemstat, with aliases KRT-232 and Navtemadlin. It is crucial to distinguish this compound from another investigational drug with the same name, Zavondemstat (TACH101), which is a KDM4 inhibitor. This document pertains exclusively to the MDM2 inhibitor.

This guide provides an objective comparison of the published research findings on the MDM2 inhibitor Zavondemstat (KRT-232/Navtemadlin) and its therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Comparative Analysis of Preclinical and Clinical Data

Zavondemstat is a potent and selective oral small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By blocking this interaction, it aims to restore the tumor-suppressive function of wild-type p53. The primary focus of its clinical development has been in hematological malignancies, particularly myelofibrosis (MF), and various solid tumors.

Quantitative Performance Data

The following tables summarize key preclinical and clinical data for Zavondemstat and comparable MDM2 inhibitors. This data is compiled from various published studies and presentations.

Table 1: Preclinical Performance of MDM2 Inhibitors

CompoundTarget(s)Binding Affinity (Kd or Ki)Cellular Potency (IC50)Key In Vivo Models and Efficacy
Zavondemstat (KRT-232/Navtemadlin) MDM2Kd: 0.045 nM9.1 nM (SJSA-1), 10 nM (HCT116)Glioblastoma PDX: Prolonged survival. NSCLC PDX: Tumor regression in combination with trametinib.
AMG-232 MDM2Picomolar affinity9.4 - 23.8 nM (various p53WT cell lines)SJSA-1 xenografts: Complete and durable tumor regression.
Idasanutlin (RG7388) MDM2-Synergistic with venetoclax in neuroblastoma models.Neuroblastoma orthotopic models: Greater tumor growth inhibition in combination with temozolomide.
Siremadlin (HDM201) MDM2-Demonstrated single-agent activity in p53WT cell lines.Patient-derived xenograft models: Single-agent activity.
Milademetan (DS-3032b) MDM2-Potent activity against MDM2amp, TP53WT models.Cell line and xenograft tumor models: Potent activity.

Table 2: Clinical Trial Data Overview for Zavondemstat in Myelofibrosis

Clinical TrialPhaseIndicationKey EndpointsSummary of Results
BOREAS (NCT03662126) Phase 3Relapsed/Refractory MyelofibrosisSpleen Volume Reduction (SVR) ≥35%, Total Symptom Score (TSS) Reduction ≥50%Showed improvements in spleen volume, symptoms, and biomarkers compared to best available therapy.[1][2]
KRT-232-109 (NCT04485260) Phase 1b/2Myelofibrosis (suboptimal response to ruxolitinib)Recommended Phase 2 Dose (RP2D), SVR≥35%Demonstrated efficacy as an add-on therapy to ruxolitinib.
POIESIS (NCT06479135) Phase 3JAK inhibitor-naïve Myelofibrosis (suboptimal response to ruxolitinib)SVR≥35%, TSS≥50%Ongoing trial evaluating Zavondemstat as an add-on therapy to ruxolitinib.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of Zavondemstat and other MDM2 inhibitors are provided below. These represent standardized protocols and may be subject to minor modifications in specific studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the MDM2 inhibitor (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot for p53 Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as p53 and MDM2.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer and separate them by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, MDM2, p21) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize mice into treatment and control groups. Administer the MDM2 inhibitor and vehicle control according to the specified dosing schedule and route (e.g., oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

MDM2-p53 Signaling Pathway

The following diagram illustrates the mechanism of action of Zavondemstat in the context of the MDM2-p53 signaling pathway.

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 DNA DNA p53->DNA Transcription Factor Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Inhibition & Ubiquitination p21 p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest PUMA PUMA Apoptosis Apoptosis PUMA->Apoptosis BAX BAX BAX->Apoptosis DNA->p21 Transcription DNA->PUMA Transcription DNA->BAX Transcription Zavondemstat Zavondemstat (KRT-232) Zavondemstat->MDM2 Inhibition CellularStress Cellular Stress (e.g., DNA Damage) CellularStress->p53 Activation

Caption: MDM2-p53 signaling pathway and the inhibitory action of Zavondemstat.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of an MDM2 inhibitor like Zavondemstat.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Biochemical_Assay Biochemical Assay (e.g., TR-FRET, FP) Cell_Culture Cell Culture (p53 WT vs. mutant) Biochemical_Assay->Cell_Culture Select potent compounds Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Determine IC50 Western_Blot Western Blot (p53, MDM2, p21) Cell_Culture->Western_Blot Confirm mechanism Xenograft_Model Tumor Xenograft Model (e.g., SJSA-1 in mice) Viability_Assay->Xenograft_Model Lead candidate selection PK_PD_Study Pharmacokinetics (PK) & Pharmacodynamics (PD) Western_Blot->PK_PD_Study Biomarker analysis Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PDX_Model Patient-Derived Xenograft (PDX) Model PDX_Model->Efficacy_Study Efficacy_Study->PK_PD_Study Correlate exposure & response Phase1 Phase I (Safety, MTD) PK_PD_Study->Phase1 Clinical candidate nomination Phase2 Phase II (Efficacy in specific cancers) Phase1->Phase2 Phase3 Phase III (Pivotal trials) Phase2->Phase3

Caption: A generalized workflow for the preclinical and clinical development of an MDM2 inhibitor.

Logical Relationship of Zavondemstat's Mechanism to Therapeutic Effect

This diagram illustrates the logical progression from Zavondemstat's molecular action to its intended therapeutic outcomes.

Logical_Relationship cluster_cellular cluster_therapeutic Zavondemstat Zavondemstat Administration MDM2_Inhibition Inhibition of MDM2-p53 Interaction Zavondemstat->MDM2_Inhibition p53_Activation p53 Stabilization and Activation MDM2_Inhibition->p53_Activation Gene_Transcription Transcription of p53 Target Genes (p21, PUMA, BAX) p53_Activation->Gene_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Cellular_Effects Cellular Effects Tumor_Growth_Inhibition Tumor Growth Inhibition Cellular_Effects->Tumor_Growth_Inhibition Disease_Modification Disease Modification (e.g., in Myelofibrosis) Cellular_Effects->Disease_Modification Therapeutic_Outcomes Therapeutic Outcomes

Caption: Logical flow from Zavondemstat's mechanism to its therapeutic effects.

References

The Promise of a Powerful Alliance: Investigating the Synergistic Potential of Zavondemstat L-lysine and PARP Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of oncology, the quest for innovative therapeutic strategies that enhance efficacy and overcome resistance is paramount. A promising new frontier in this endeavor is the potential synergistic combination of Zavondemstat L-lysine, a first-in-class inhibitor of the KDM4 histone demethylase, with Poly (ADP-ribose) polymerase (PARP) inhibitors. While direct comparative clinical data on this specific combination is not yet publicly available, a strong mechanistic rationale and supporting preclinical evidence with other KDM inhibitors suggest a powerful anti-cancer synergy. This guide provides a comprehensive overview of the individual agents, the scientific basis for their combined use, and a framework for future comparative studies.

Understanding the Key Players: Zavondemstat and PARP Inhibitors

Zavondemstat and PARP inhibitors represent two distinct classes of targeted cancer therapies with complementary mechanisms of action.

Zavondemstat (TACH101) is an orally bioavailable, pan-isoform inhibitor of the lysine-specific demethylase 4 (KDM4) family of enzymes.[1] Dysregulation of KDM4 has been implicated in various cancers, where it promotes tumorigenesis by influencing key processes such as DNA repair, apoptosis evasion, and genomic instability.[1] Preclinical studies have demonstrated robust anti-proliferative effects of Zavondemstat across numerous cancer models.[2][3] A first-in-human Phase 1 clinical trial of Zavondemstat as a single agent in patients with advanced solid tumors has shown it to be well-tolerated with encouraging preliminary anti-tumor activity.[4][5]

PARP inhibitors are a class of drugs that have revolutionized the treatment of cancers with deficiencies in the homologous recombination repair (HRR) pathway, most notably those with BRCA1/2 mutations. By blocking the repair of DNA single-strand breaks, PARP inhibitors lead to the accumulation of toxic double-strand breaks, inducing synthetic lethality in HRR-deficient cancer cells. Several PARP inhibitors, including olaparib, niraparib, rucaparib, and talazoparib, are now FDA-approved for various cancer indications.[6]

FeatureThis compoundRepresentative PARP Inhibitor (Olaparib)
Target KDM4 histone demethylase (pan-isoform)Poly (ADP-ribose) polymerase (PARP) 1/2
Mechanism of Action Epigenetic modulation, inhibition of histone demethylation, potential disruption of DNA repair pathways.Inhibition of single-strand DNA break repair, leading to accumulation of double-strand breaks and synthetic lethality in HRR-deficient cells.
Therapeutic Approach Targeted therapy against cancers with KDM4 dysregulation.Targeted therapy for cancers with homologous recombination repair deficiency (e.g., BRCA1/2 mutations).
Administration OralOral
Development Stage Phase 1 clinical trial as a single agent.[1]Approved for various cancer indications.[6]

The Scientific Rationale for Synergy: Creating a "BRCAness" Phenotype

The potential for a synergistic interaction between Zavondemstat and PARP inhibitors stems from the crucial role of KDM4 in DNA damage repair. Recent research suggests that the inhibition of KDM4 can pharmacologically induce a state of "BRCAness" in cancer cells that are otherwise proficient in homologous recombination repair.[7]

By disrupting HRR, KDM4 inhibitors could sensitize a broader range of tumors to the cytotoxic effects of PARP inhibitors, extending their clinical benefit beyond the current population of patients with HRR-deficient cancers. A recent study investigating the combination of KDM inhibitors with the PARP inhibitor olaparib in head and neck squamous cell carcinoma (HNSCC) cells provides compelling, albeit indirect, evidence for this hypothesis.[7]

Study FocusKey FindingsImplication for Zavondemstat-PARP Inhibitor Synergy
Combination of KDM inhibitors (including a KDM4 inhibitor) with olaparib in HNSCC cells.[7]- Double combinations with olaparib alone did not show enhanced cytotoxicity. - Triple combinations of KDM inhibitors with cisplatin and olaparib exhibited the best cytotoxic activity. - This effect was associated with DNA damage accumulation.Provides a strong rationale that KDM4 inhibition can potentiate the effects of DNA damaging agents and PARP inhibitors, suggesting a potential for Zavondemstat to synergize with PARP inhibitors, possibly in combination with other DNA-damaging therapies.

Visualizing the Synergistic Mechanism and Experimental Workflow

To illustrate the proposed mechanism of action and a potential experimental design for a comparative study, the following diagrams have been generated using Graphviz.

Synergistic_Mechanism cluster_0 Zavondemstat cluster_1 PARP Inhibitor cluster_2 Cancer Cell Zavondemstat Zavondemstat (KDM4 Inhibitor) KDM4 KDM4 Zavondemstat->KDM4 Inhibits PARPi PARP Inhibitor PARP PARP PARPi->PARP Inhibits HRR Homologous Recombination Repair KDM4->HRR Promotes DSB Double-Strand Break Accumulation HRR->DSB Repairs SSB Single-Strand Break Repair PARP->SSB Mediates SSB->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis

Caption: Proposed synergistic mechanism of Zavondemstat and PARP inhibitors.

Experimental_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies CellLines Cancer Cell Lines (HRR-proficient & deficient) Treatment Treat with: - Zavondemstat - PARP Inhibitor - Combination CellLines->Treatment Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis DNA_Damage DNA Damage Assay (e.g., γH2AX staining) Treatment->DNA_Damage Xenograft Xenograft Models Treatment_InVivo Treat with: - Vehicle - Zavondemstat - PARP Inhibitor - Combination Xenograft->Treatment_InVivo Tumor_Growth Monitor Tumor Growth Treatment_InVivo->Tumor_Growth Toxicity Assess Toxicity Treatment_InVivo->Toxicity

Caption: Hypothetical workflow for a comparative study.

Experimental Protocols

Detailed methodologies for key experiments to investigate the synergy between Zavondemstat and PARP inhibitors would include:

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (both HRR-proficient and -deficient lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

  • Treatment: Treat cells with increasing concentrations of Zavondemstat, a PARP inhibitor, and the combination of both for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment and the combination index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Treat cells with Zavondemstat, a PARP inhibitor, and their combination at predetermined concentrations for 48 hours.

  • Cell Staining: Harvest and wash the cells, then resuspend in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

3. DNA Damage Assay (γH2AX Immunofluorescence)

  • Cell Culture and Treatment: Grow cells on coverslips and treat with Zavondemstat, a PARP inhibitor, and the combination for 24 hours.

  • Immunostaining: Fix, permeabilize, and block the cells. Incubate with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the number and intensity of γH2AX foci per cell to assess the level of DNA double-strand breaks.

Future Directions and Conclusion

The convergence of epigenetic regulation and DNA damage repair presents a compelling therapeutic opportunity. The mechanistic rationale for combining Zavondemstat with PARP inhibitors is strong, with the potential to expand the utility of PARP inhibitors to a wider patient population. Future preclinical and clinical studies are warranted to directly investigate this combination, focusing on identifying sensitive tumor types, optimal dosing schedules, and potential biomarkers of response. The insights gained from such research could pave the way for a new and powerful treatment paradigm in the fight against cancer.

References

Safety Operating Guide

Proper Disposal of Zavondemstat L-lysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of investigational compounds like Zavondemstat L-lysine is a critical component of laboratory operations. Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on general principles for handling potent research chemicals in the absence of a specific Safety Data Sheet (SDS).

Chemical and Physical Properties

A thorough understanding of a compound's properties is foundational to its safe handling and disposal. While a comprehensive SDS for this compound is not publicly available, the table below summarizes known quantitative data for its components, Zavondemstat and L-lysine. It is crucial to handle the combined compound with the precautions appropriate for a potent, novel chemical entity.

PropertyZavondemstatL-lysine
Molecular Formula C₂₆H₂₉N₃O₃C₆H₁₄N₂O₂
Molecular Weight ( g/mol ) 431.53146.19
Appearance -White solid
Solubility Insoluble in water and ethanol; soluble in DMSOSoluble in water
logP -< -3.3

Experimental Protocols: General Disposal Workflow

The following protocol outlines a general workflow for the disposal of this compound and associated contaminated materials. This procedure should be adapted to comply with all local, state, and federal regulations, as well as institutional policies.

  • Risk Assessment: Before handling, conduct a thorough risk assessment considering the quantity of the compound, its physical form (solid or in solution), and the potential for aerosol generation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For handling powders or creating solutions where aerosols may be generated, a fume hood and respiratory protection may be necessary.

  • Segregation of Waste:

    • Unused/Expired Compound: Do not dispose of solid this compound down the drain or in regular trash. Collect it in a clearly labeled, sealed container compatible with the chemical. The label should identify the contents as a potent research compound and include the full chemical name.

    • Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, vials, gloves) should be considered contaminated. Collect these items in a designated, puncture-resistant, and sealed hazardous waste container.

    • Aqueous Waste: Collect any aqueous solutions containing this compound in a sealed, labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination: Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. The choice of decontaminating solution will depend on the specific experimental conditions and should be determined as part of the initial risk assessment.

  • Waste Storage: Store all hazardous waste containers in a designated, secure area away from incompatible materials until they can be collected by a certified hazardous waste vendor.

  • Final Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Provide them with all available information about the compound.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Final Steps A Conduct Risk Assessment B Don Appropriate PPE A->B C Unused Compound in Sealed Container B->C D Contaminated Labware in Puncture-Resistant Container B->D E Aqueous Waste in Sealed Container B->E G Store Waste in Secure Area C->G D->G E->G F Decontaminate Work Surfaces & Equipment F->G H Contact EHS for Professional Disposal G->H

This compound Disposal Workflow

Signaling Pathways and Logical Relationships

While this compound is a histone demethylase inhibitor and thus involved in epigenetic signaling pathways, a detailed diagram of its specific mechanism of action is beyond the scope of this disposal guide. The logical relationship for its safe handling and disposal is a linear progression from preparation and risk assessment to final disposal by certified professionals, as illustrated in the workflow diagram above.

By implementing these procedures, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

Safeguarding Research: A Comprehensive Guide to Handling Zavondemstat L-lysine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling Zavondemstat L-lysine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. Zavondemstat is a potent inhibitor of histone lysine demethylase 4D (KDM4D) with antineoplastic activity, necessitating stringent handling procedures.

Personal Protective Equipment (PPE) and Engineering Controls

Given the potent nature of this compound, a multi-layered approach to safety, combining appropriate PPE with robust engineering controls, is mandatory. All operations with the potential for generating aerosols or dusts must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC).

Required Personal Protective Equipment:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination and every hour during extended procedures. The inner glove provides an additional layer of protection.

  • Lab Coat: A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs is mandatory. This prevents skin contact and contamination of personal clothing.

  • Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory. A full-face shield should be used when there is a significant risk of splashes.

  • Respiratory Protection: For procedures with a high likelihood of aerosol generation that cannot be adequately contained within a fume hood or BSC, a NIOSH-approved respirator (e.g., N95 or higher) may be required based on a site-specific risk assessment.

Operational Procedures for Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure. The following step-by-step procedures must be followed:

Preparation and Weighing:

  • Restricted Access: Designate a specific area for handling this compound. Access should be limited to authorized and trained personnel.

  • Containment: All weighing and reconstitution activities must be performed within a chemical fume hood or a Class II BSC to prevent the dispersal of powders or aerosols.

  • Surface Protection: The work surface within the containment unit should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • Weighing: Use a dedicated set of utensils for weighing. Alternatively, thoroughly clean and decontaminate all equipment after use.

  • Solution Preparation: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

Administration and In-Vitro/In-Vivo Studies:

  • Closed Systems: Whenever possible, utilize closed systems for the transfer and administration of this compound solutions.

  • Labeling: All containers holding this compound, whether in solid or solution form, must be clearly labeled with the compound name, concentration, and appropriate hazard warnings.

  • Animal Handling: If used in animal studies, appropriate animal handling protocols for potent compounds must be followed, including the use of ventilated animal caging systems.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, lab coats, absorbent pads, and pipette tips, must be disposed of as hazardous chemotherapy waste.

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for chemotherapy waste.

  • Liquid Waste: Unused solutions containing this compound should be collected as hazardous chemical waste and disposed of according to institutional and local regulations. Do not pour down the drain.

  • Sharps: Needles and other sharps must be disposed of in a designated chemotherapy sharps container.

Quantitative Safety Data for Potent Compounds

While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, it should be handled as a potent compound. The following table provides a general framework for Occupational Exposure Bands (OEBs) for potent pharmaceutical compounds, which helps in risk assessment and the implementation of appropriate containment strategies.[1][2]

Occupational Exposure Band (OEB)Occupational Exposure Limit (OEL) RangeGeneral ToxicityRequired Containment Strategy
OEB 3 10 - 100 µg/m³Slightly ToxicVentilated enclosure or closed systems recommended.
OEB 4 1 - 10 µg/m³PotentClosed systems and high-level containment (e.g., glove box) required.
OEB 5 < 1 µg/m³Very PotentFull isolation and containment are mandatory.

Based on its mechanism of action as an antineoplastic agent, it is recommended to handle this compound under conditions consistent with at least OEB 4.

Experimental Protocols and Signaling Pathway

Mechanism of Action: Zavondemstat is a pan-inhibitor of the KDM4 family of histone demethylases (KDM4A-D).[3][4] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone proteins, thereby influencing gene expression.[5] Dysregulation of KDM4 has been implicated in various cancers, where it promotes tumorigenesis by affecting DNA repair, cell proliferation, and apoptosis.[5]

One identified signaling pathway involves the role of KDM4D in gastrointestinal stromal tumors. KDM4D can transcriptionally activate the expression of Hypoxia-Inducible Factor 1 beta (HIF1β) by demethylating H3K9me3 and H3K36me3 at its promoter region. This, in turn, leads to the upregulation of Vascular Endothelial Growth Factor A (VEGFA), a key promoter of angiogenesis, which is essential for tumor growth and progression.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Zavondemstat_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup and Disposal Phase Don_PPE 1. Don Full PPE (Double Gloves, Gown, Eye Protection) Prepare_Work_Area 2. Prepare Containment Area (Fume Hood/BSC with liner) Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh this compound Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment 5. Perform In-Vitro/In-Vivo Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces 6. Decontaminate Work Surfaces & Equipment Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste 7. Segregate Waste (Chemotherapy Waste, Sharps, Liquid Waste) Decontaminate_Surfaces->Segregate_Waste Dispose_Waste 8. Dispose of Waste per Protocol Segregate_Waste->Dispose_Waste Doff_PPE 9. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands Zavondemstat_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm KDM4D KDM4D H3K9me3_H3K36me3 Histone Methylation (H3K9me3, H3K36me3) KDM4D->H3K9me3_H3K36me3 Demethylates HIF1B_Promoter HIF1β Gene Promoter H3K9me3_H3K36me3->HIF1B_Promoter Represses Transcription HIF1B_Gene HIF1β Gene HIF1B_mRNA HIF1β mRNA HIF1B_Gene->HIF1B_mRNA Transcription HIF1B_Protein HIF1β Protein HIF1B_mRNA->HIF1B_Protein Translation VEGFA_Expression VEGFA Expression HIF1B_Protein->VEGFA_Expression Promotes Angiogenesis Tumor Angiogenesis VEGFA_Expression->Angiogenesis Leads to Zavondemstat Zavondemstat Zavondemstat->KDM4D

References

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